molecular formula C38H52CaN2O8 B1662513 Mitiglinide Calcium Hydrate CAS No. 207844-01-7

Mitiglinide Calcium Hydrate

Numéro de catalogue: B1662513
Numéro CAS: 207844-01-7
Poids moléculaire: 704.9 g/mol
Clé InChI: QEVLNUAVAONTEW-UZYHXJQGSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kad 1229 is a polymer.

Propriétés

IUPAC Name

calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVLNUAVAONTEW-UZYHXJQGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52CaN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046728
Record name Mitiglinide calcium dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207844-01-7
Record name Mitiglinide calcium hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207844017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitiglinide calcium dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric acid calcium salt dehydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MITIGLINIDE CALCIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9651C21W3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mitiglinide Calcium Hydrate on the SUR1/Kir6.2 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue of the glinide class, exerts its therapeutic effect in type 2 diabetes by modulating the activity of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel 6.2 (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][2][3][4] Mitiglinide selectively binds to the SUR1 subunit, inducing a conformational change that leads to the closure of the Kir6.2 pore. This inhibition of potassium ion efflux results in depolarization of the β-cell membrane, activation of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[5][6][7] This guide provides a detailed technical overview of the molecular mechanism of Mitiglinide's action, supported by quantitative data, experimental protocols, and visual diagrams of the involved pathways and workflows.

Molecular Interaction and Binding Site

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the precise binding mode of Mitiglinide to the SUR1 subunit.[1] Mitiglinide binds to a site within the central vestibule of SUR1, often referred to as the "A-site," which is a common binding pocket for insulin secretagogues.[1] This binding pocket is formed by residues located on transmembrane helices TM7 and TM8 of the first transmembrane domain (TMD1) and TM16 and TM17 of the second transmembrane domain (TMD2).[1]

The interaction between Mitiglinide and SUR1 involves a combination of polar and hydrophobic interactions.[1] The binding of Mitiglinide locks the SUR1 subunit in an inward-facing conformation where the nucleotide-binding domains (NBDs) are separated.[1] This conformational state is crucial for the subsequent inhibition of the associated Kir6.2 channel.

Quantitative Analysis of Mitiglinide's Potency and Selectivity

Electrophysiological studies have quantified the inhibitory effect of Mitiglinide on different subtypes of K-ATP channels. These studies consistently demonstrate Mitiglinide's high selectivity for the pancreatic β-cell channel (Kir6.2/SUR1) over the cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) isoforms.[8][9][10]

K-ATP Channel Subtype Drug IC50 Reference
Kir6.2/SUR1 (pancreatic β-cell)Mitiglinide4 nM[8]
Kir6.2/SUR1 (pancreatic β-cell)Mitiglinide100 nM[9]
Kir6.2/SUR1 (pancreatic β-cell)Glibenclamide~4 nM[8]
Kir6.2/SUR2A (cardiac muscle)Mitiglinide3 µM[8]
Kir6.2/SUR2B (smooth muscle)Mitiglinide5 µM[8]
Kir6.2/SUR1Nateglinide>100 nM[9]
Kir6.2/SUR1Repaglinide1.6 µM (IC50 for [3H]glibenclamide displacement)[9]

Table 1: Comparative IC50 values of Mitiglinide and other insulin secretagogues on different K-ATP channel subtypes.

Radioligand binding assays have further confirmed that Mitiglinide shares an overlapping binding site with sulfonylureas like glibenclamide.[1][9] In competitive binding experiments, Mitiglinide displaces the binding of [3H]glibenclamide to SUR1 with an IC50 of 280 nM.[9]

Signaling Pathway of Mitiglinide-Induced Insulin Secretion

The binding of Mitiglinide to SUR1 initiates a cascade of events within the pancreatic β-cell, culminating in insulin release. The signaling pathway is as follows:

  • Binding: Mitiglinide binds to the A-site on the SUR1 subunit of the K-ATP channel.[1]

  • Conformational Change: This binding event stabilizes SUR1 in an inward-facing conformation, which allosterically induces the closure of the associated Kir6.2 potassium channel pore.[1]

  • Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of positively charged potassium ions, leading to the depolarization of the β-cell membrane.[5][6][7]

  • Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (VGCCs).[5][6]

  • Insulin Exocytosis: The opening of VGCCs allows for the influx of extracellular calcium ions, raising the intracellular calcium concentration. This increase in cytosolic calcium triggers the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin into the bloodstream.[5][7]

Mitiglinide_Signaling_Pathway Mitiglinide-Induced Insulin Secretion Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mitiglinide Mitiglinide KATP SUR1/Kir6.2 (K-ATP Channel) Mitiglinide->KATP Ca_ext Ca2+ Ca_int Ca2+ Ca_ext->Ca_int Influx VGCC Voltage-Gated Ca2+ Channel KATP->VGCC Membrane Depolarization K_ion K+ KATP->K_ion Inhibits K+ efflux VGCC->Ca_ext Opens Insulin Insulin Granule Ca_int->Insulin Triggers Exocytosis Released_Insulin Released Insulin Insulin->Released_Insulin

Mitiglinide-Induced Insulin Secretion Pathway

Experimental Protocols

The elucidation of Mitiglinide's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Cell Culture and Transfection for K-ATP Channel Expression

This protocol is for the transient expression of K-ATP channel subunits in a mammalian cell line, such as COSm6 or HEK293T cells, for subsequent electrophysiological or binding studies.

  • Materials:

    • COSm6 or HEK293T cells

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Plasmids encoding Kir6.2 and SUR1

    • Transfection reagent (e.g., Lipofectamine or FuGENE 6)

    • 35 mm culture dishes

  • Procedure:

    • Cell Plating: Plate cells onto 35 mm culture dishes to achieve 50-80% confluency on the day of transfection.

    • Transfection: Co-transfect the cells with cDNAs for Kir6.2 and SUR1 using a suitable transfection reagent as per the manufacturer's instructions. A green fluorescent protein (GFP) reporter plasmid can be co-transfected to identify successfully transfected cells.

    • Incubation: Incubate the transfected cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for protein expression before proceeding with experiments.

Inside-Out Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in an excised patch of the cell membrane, with the intracellular face exposed to the bath solution.

  • Materials:

    • Transfected cells expressing K-ATP channels

    • Pipette (extracellular) solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.3 with KOH.

    • Bath (intracellular) solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.3 with KOH.

    • Stock solutions of ATP, MgCl2, and Mitiglinide.

    • Borosilicate glass capillaries

    • Patch-clamp amplifier and data acquisition system

  • Procedure:

    • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 0.5-1 MΩ when filled with the pipette solution.

    • Gigaseal Formation: Approach a transfected cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

    • Patch Excision: After establishing a stable seal, pull the pipette away from the cell to excise the membrane patch, creating the inside-out configuration.

    • Data Recording: Apply a constant holding potential (e.g., -50 mV) and record the channel currents.

    • Solution Perfusion: Use a perfusion system to rapidly exchange the bath solution with solutions containing different concentrations of Mitiglinide, with or without ATP, to determine the dose-response relationship.

Cryo-Electron Microscopy (Cryo-EM) Structure Determination

Cryo-EM has been instrumental in visualizing the high-resolution structure of the SUR1 subunit in complex with Mitiglinide.

  • Protein Expression and Purification:

    • A truncated construct of SUR1 (SUR1core), encompassing the transmembrane domains and nucleotide-binding domains, is expressed in a suitable cell line (e.g., Sf9 insect cells).

    • The protein is purified using affinity chromatography.

  • Sample Preparation:

    • The purified SUR1core protein is incubated with ATP and Mitiglinide.

    • A small volume (e.g., 2.5 µl) of the protein-ligand complex is applied to a glow-discharged cryo-EM grid.

    • The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane.

  • Data Collection and Processing:

    • Micrographs are collected on a Titan Krios electron microscope.

    • Image processing software (e.g., RELION) is used for particle picking, 2D and 3D classification, and 3D reconstruction to generate the final high-resolution density map.

Experimental_Workflow Patch-Clamp Electrophysiology Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293T) Transfection Transfection with Kir6.2 and SUR1 plasmids Cell_Culture->Transfection Incubation Incubation (24-48 hours) Transfection->Incubation Gigaseal Gigaseal Formation Incubation->Gigaseal Patch_Excision Inside-Out Patch Excision Gigaseal->Patch_Excision Recording Current Recording (Voltage Clamp) Patch_Excision->Recording Perfusion Perfusion with Mitiglinide Solutions Recording->Perfusion Dose_Response Dose-Response Curve Generation Perfusion->Dose_Response IC50_Calc IC50 Calculation Dose_Response->IC50_Calc

Patch-Clamp Electrophysiology Workflow

Conclusion

Mitiglinide Calcium Hydrate's mechanism of action on the SUR1/Kir6.2 complex is a well-defined process involving specific molecular interactions that lead to a precise physiological outcome. Its high affinity and selectivity for the pancreatic β-cell K-ATP channel isoform underscore its utility as a targeted therapeutic for type 2 diabetes. The detailed understanding of its binding site and the conformational changes it induces, as revealed by advanced techniques like cryo-EM, provides a solid foundation for the rational design of next-generation insulin secretagogues with improved efficacy and safety profiles. The experimental protocols outlined in this guide serve as a practical resource for researchers investigating the pharmacology of K-ATP channels and the development of novel antidiabetic agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Mitiglinide Calcium Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Mitiglinide Calcium Dihydrate is a rapid-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide (B1211023) class of drugs and exerts its therapeutic effect by stimulating insulin (B600854) secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-Mitiglinide Calcium Dihydrate, including detailed experimental protocols, data analysis, and visualization of its mechanism of action.

Synthesis of (S)-Mitiglinide Calcium Dihydrate

The synthesis of (S)-Mitiglinide Calcium Dihydrate is a multi-step process that involves the preparation of key chiral intermediates followed by their condensation and final salt formation. A common and effective synthetic route starts from the commercially available (S)-2-benzylsuccinic acid.

Synthesis Workflow

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Anhydride (B1165640) Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Salt Formation A (S)-2-Benzylsuccinic Acid B (S)-2-Benzylsuccinic Anhydride A->B Acetic Anhydride, Reflux D (S)-Mitiglinide (Free Acid) B->D Toluene (B28343) C cis-Hexahydroisoindoline C->D E (S)-Mitiglinide Calcium Dihydrate D->E 1. NaOH, Ethanol (B145695) 2. CaCl2, Water

Caption: General synthesis workflow for (S)-Mitiglinide Calcium Dihydrate.

Experimental Protocols

Step 1: Synthesis of (S)-2-Benzylsuccinic Anhydride

This protocol describes the formation of the cyclic anhydride from (S)-2-benzylsuccinic acid.

  • Materials:

    • (S)-2-Benzylsuccinic acid

    • Acetic anhydride

  • Procedure:

    • A mixture of (S)-2-benzylsuccinic acid and an excess of acetic anhydride is heated at reflux for 2-3 hours.

    • The reaction progress can be monitored by the complete dissolution of the starting material.

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The excess acetic anhydride is removed under reduced pressure to yield crude (S)-2-benzylsuccinic anhydride, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-Mitiglinide (Free Acid)

This protocol details the ring-opening of the anhydride with cis-hexahydroisoindoline to form the amide.

  • Materials:

    • (S)-2-Benzylsuccinic anhydride

    • cis-Hexahydroisoindoline

    • Toluene

  • Procedure:

    • (S)-2-Benzylsuccinic anhydride is dissolved in anhydrous toluene in a reaction vessel under an inert atmosphere (e.g., nitrogen).

    • A solution of cis-hexahydroisoindoline (1.0-1.2 equivalents) in toluene is added dropwise to the anhydride solution at room temperature with stirring.

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The completion of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude (S)-Mitiglinide free acid.

Step 3: Formation of (S)-Mitiglinide Calcium Dihydrate Salt

This protocol describes the final salt formation and crystallization.

  • Materials:

    • (S)-Mitiglinide (free acid)

    • Ethanol

    • 2N Sodium hydroxide (B78521) solution

    • Calcium chloride

    • Water

  • Procedure:

    • The crude (S)-Mitiglinide free acid is dissolved in ethanol.

    • A stoichiometric amount of 2N aqueous sodium hydroxide solution is added to the solution.

    • This solution is then added dropwise to a vigorously stirred aqueous solution of calcium chloride.

    • The resulting precipitate of (S)-Mitiglinide Calcium Dihydrate is collected by filtration.

    • The collected solid is washed with water and then recrystallized from a mixture of ethanol and water to yield the pure product as a white crystalline solid.[1]

Characterization of (S)-Mitiglinide Calcium Dihydrate

The synthesized (S)-Mitiglinide Calcium Dihydrate is characterized by various analytical techniques to confirm its identity, purity, and structure.

Physicochemical Properties
PropertyValue
Molecular Formula C₃₈H₄₈CaN₂O₆·2H₂O
Molecular Weight 704.91 g/mol
Appearance White to off-white crystalline powder
Melting Point 179-185 °C[2]
Optical Rotation [α]D +5° to +9° (c=1, MeOH)
Purity (HPLC) ≥98%
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of (S)-Mitiglinide would be expected to show characteristic signals for the aromatic protons of the benzyl (B1604629) group, the methine and methylene (B1212753) protons of the succinic acid backbone, and the protons of the cis-hexahydroisoindoline moiety.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the succinic acid and isoindoline (B1297411) ring systems.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of (S)-Mitiglinide Calcium Dihydrate would exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (water)
~3030Aromatic C-H stretching
~2930, 2860Aliphatic C-H stretching
~1640Amide C=O stretching
~1580Carboxylate (COO⁻) stretching
~1450, 1495Aromatic C=C stretching

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a molecular ion peak corresponding to the free acid form of Mitiglinide.

m/zAssignment
~316.19[M+H]⁺ of Mitiglinide free acid (C₁₉H₂₅NO₃)
~338.17[M+Na]⁺ of Mitiglinide free acid
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically used for the purity determination of (S)-Mitiglinide Calcium Dihydrate.

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 4.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a ratio of approximately 30:70.[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm[4] or 233 nm[3]

  • Retention Time: Approximately 3.6 minutes, depending on the exact conditions.[3]

Mechanism of Action: Signaling Pathway

(S)-Mitiglinide stimulates insulin secretion from pancreatic β-cells by interacting with the ATP-sensitive potassium (KATP) channels on the cell membrane.[5][6]

Signaling_Pathway cluster_cell Pancreatic β-cell Mitiglinide (S)-Mitiglinide KATP_Channel ATP-sensitive K+ Channel (SUR1/Kir6.2) Mitiglinide->KATP_Channel Binds and inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization K+ efflux blocked Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Facilitates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

References

A Technical Guide to the Chiral Synthesis and Purification of Mitiglinide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chiral synthesis and purification of Mitiglinide enantiomers. Mitiglinide, a rapid-acting insulin (B600854) secretagogue, is used for the treatment of type 2 diabetes mellitus. The therapeutic activity of Mitiglinide resides primarily in the (S)-enantiomer, making the stereoselective synthesis or efficient resolution of its enantiomers a critical aspect of its pharmaceutical development.

Chiral Synthesis of (S)-Mitiglinide

The enantioselective synthesis of (S)-Mitiglinide is paramount to ensure the therapeutic efficacy and safety of the drug. The key chiral intermediate in the synthesis of Mitiglinide is (S)-2-benzylsuccinic acid or its anhydride (B1165640). This section details a robust method for the asymmetric synthesis of this key precursor and its subsequent conversion to a Mitiglinide precursor.

Asymmetric Synthesis of (S)-2-Benzylsuccinic Anhydride

A highly effective method for establishing the stereocenter of the succinic acid moiety is through the Rh-catalyzed asymmetric hydrogenation of a prochiral maleic anhydride derivative. This approach offers high enantioselectivity and yield.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

  • Materials: 3-Benzylmaleic anhydride, [Rh(COD)₂]BF₄, (R)-ZhaoPhos, Anhydrous Dichloromethane (DCM), Hydrogen gas (H₂).

  • Procedure:

    • In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1 mol%) and (R)-ZhaoPhos (1.1 mol%).

    • Anhydrous DCM is added, and the mixture is stirred for 30 minutes to form the catalyst solution.

    • 3-Benzylmaleic anhydride is added to the catalyst solution.

    • The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.

    • The tube is purged with hydrogen gas three times.

    • The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 1 hour.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford (S)-2-benzylsuccinic anhydride.

ReactantCatalyst SystemProductYield (%)Enantiomeric Excess (ee, %)
3-Benzylmaleic anhydride[Rh(COD)₂]BF₄ / (R)-ZhaoPhos(S)-2-Benzylsuccinic anhydride>95>98
Synthesis of Mitiglinide Precursor from (S)-2-Benzylsuccinic Anhydride

The enantiomerically pure (S)-2-benzylsuccinic anhydride is then reacted with cis-hexahydroisoindoline to form the corresponding amide, a direct precursor to Mitiglinide.

Experimental Protocol: Amide Formation

  • Materials: (S)-2-Benzylsuccinic anhydride, cis-hexahydroisoindoline, a non-nucleophilic base (e.g., triethylamine), anhydrous aprotic solvent (e.g., THF).

  • Procedure:

    • (S)-2-Benzylsuccinic anhydride is dissolved in the anhydrous aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • The solution is cooled to 0 °C.

    • To the cooled solution, cis-hexahydroisoindoline (1.0-1.2 equivalents) and the non-nucleophilic base (1.2-1.5 equivalents) are added sequentially.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the Mitiglinide precursor.

ReactantsProductYield (%)
(S)-2-Benzylsuccinic anhydride, cis-hexahydroisoindoline(S)-2-benzyl-4-(cis-hexahydroisoindolin-2-yl)-4-oxobutanoic acid~90

Purification of Mitiglinide Enantiomers

In scenarios where a racemic mixture of Mitiglinide is synthesized, efficient purification methods are required to isolate the desired (S)-enantiomer. This section explores preparative chromatographic techniques that are well-suited for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a widely used technique for the separation of enantiomers on a larger scale. The selection of the chiral stationary phase (CSP) and the mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a broad range of chiral compounds.

Illustrative Experimental Protocol for Chiral HPLC Resolution

This protocol is based on the resolution of a structurally related chiral δ-lactam and can be adapted for Mitiglinide.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 25 cm x 1 cm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) with small amounts of trifluoroacetic acid (TFA) and diethylamine (B46881) (DEA) as additives (e.g., n-Hexane/EtOH/DEA/TFA 90:10:0.1:0.3, v/v/v/v).

  • Flow Rate: 2.5 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: The racemic compound is dissolved in the mobile phase at a concentration of approximately 3 mg/mL.

  • Injection Volume: 1 mL per injection.

  • Outcome: This method can achieve high enantiomeric excess (>99%) for the separated enantiomers with good recovery yields (typically >70%).

ParameterValue
ColumnChiralpak IA (25 cm x 1 cm, 5 µm)
Mobile Phasen-Hexane/EtOH/DEA/TFA (90:10:0.1:0.3, v/v/v/v)
Flow Rate2.5 mL/min
Yield (Enantiomer 1)74%
Yield (Enantiomer 2)82%
Enantiomeric Excess>99%
Preparative Supercritical Fluid Chromatography (SFC)

Preparative SFC has emerged as a powerful and "greener" alternative to preparative HPLC for chiral separations.[1][2] It utilizes supercritical carbon dioxide as the main mobile phase, which offers advantages such as lower viscosity, higher diffusivity, and reduced solvent consumption.[3] This leads to faster separations, shorter cycle times, and easier solvent removal.

General Principles of Preparative SFC for Chiral Resolution

  • Mobile Phase: Primarily composed of supercritical CO₂ with a small percentage of a polar co-solvent, typically an alcohol like methanol (B129727) or ethanol.

  • Stationary Phases: Similar chiral stationary phases as used in HPLC (e.g., polysaccharide-based) are employed.

  • Advantages:

    • Speed: SFC can be 3 to 5 times faster than HPLC for equivalent separations.[3]

    • Green Chemistry: Significant reduction in the use of organic solvents.

    • Efficiency: The low viscosity of the mobile phase allows for higher flow rates and the use of longer columns for complex separations.

While a specific protocol for Mitiglinide is not detailed in the readily available literature, the principles of method development involve screening different chiral stationary phases and optimizing the co-solvent percentage and any additives to achieve the desired separation.

Mechanism of Action of Mitiglinide

Mitiglinide exerts its glucose-lowering effect by stimulating insulin secretion from the pancreatic β-cells.[4] Its mechanism of action is centered on the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[5][6][7]

Signaling Pathway of Mitiglinide-Induced Insulin Secretion

Mitiglinide_Pathway Mitiglinide Mitiglinide KATP_Channel ATP-Sensitive K+ Channel (SUR1/Kir6.2) Mitiglinide->KATP_Channel Binds and Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization K+ Efflux Blocked Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens Insulin_Vesicles Insulin-Containing Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Release

Caption: Mitiglinide signaling pathway in pancreatic β-cells.

Conclusion

The development of efficient and stereoselective methods for the synthesis and purification of Mitiglinide enantiomers is crucial for the production of this important antidiabetic drug. Asymmetric synthesis, particularly through Rh-catalyzed hydrogenation, provides a direct route to the desired (S)-enantiomer with high enantiopurity. For racemic mixtures, preparative chromatographic techniques such as HPLC and the increasingly favored SFC offer robust solutions for isolating the active enantiomer. A thorough understanding of these synthetic and purification strategies, coupled with insights into the drug's mechanism of action, provides a solid foundation for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the Crystal Polymorphism of Mitiglinide Calcium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitiglinide (B115668) calcium hydrate (B1144303), a rapid-acting insulin (B600854) secretagogue, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its solid-state properties, particularly its crystalline structure. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, holds significant implications for the pharmaceutical industry. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit variations in crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Therefore, a comprehensive understanding and control of the polymorphic landscape of mitiglinide calcium hydrate are paramount for ensuring consistent product quality, therapeutic performance, and regulatory compliance.

This technical guide provides a detailed overview of the known crystalline forms of this compound, their characterization data, and the experimental methodologies employed for their analysis. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and formulation of this important antidiabetic agent.

Polymorphic Forms of this compound

Currently, two primary crystalline forms of mitiglinide calcium have been identified in the public domain: a dihydrate form and a novel crystalline form.

Mitiglinide Calcium Dihydrate

The dihydrate is a commonly referenced form of mitiglinide calcium. While comprehensive public data is limited, its identity is confirmed through various chemical databases.

Novel Crystal Form

A Chinese patent (CN103864669A) discloses a novel crystalline form of mitiglinide calcium, reported to have improved bioavailability and stability compared to the dihydrate form[1].

Quantitative Data Presentation

The following tables summarize the available quantitative data for the known crystalline forms of this compound.

Table 1: X-ray Powder Diffraction (XRPD) Data

Crystal FormCharacteristic 2θ Peaks (°)
Novel Crystal Form~5.40, ~17.24[1]
Dihydrate FormData not publicly available

Note: A complete XRPD pattern with a full list of peaks and relative intensities for the novel crystal form and the dihydrate form is not currently available in the public domain.

Table 2: Differential Scanning Calorimetry (DSC) Data

Crystal FormThermal EventsEnthalpy
Novel Crystal FormSmall endothermic peak at ~169.09°C; Sharp endothermic peak at ~229.73°C~13.28 J/g for the 229.73°C peak[1]
Dihydrate FormMelting point reported in the range of 179-185°CData not publicly available

Note: Complete DSC thermograms showing onset temperatures and detailed thermal behavior are not publicly available.

Table 3: Infrared (IR) Spectroscopy Data

Crystal FormCharacteristic Absorption Bands (cm⁻¹)
Novel Crystal Form2926.2, 2853.7, 1621.2, 1555.9, 1446.9, 1334.9[1]
Dihydrate FormData not publicly available

Note: Full IR spectra for comparative analysis are not publicly available.

Table 4: Thermogravimetric Analysis (TGA) Data

Crystal FormWeight Loss (%)Temperature Range (°C)
Novel Crystal FormData not publicly availableData not publicly available
Dihydrate FormData not publicly availableData not publicly available

Note: TGA data is crucial for confirming the hydration state and thermal stability of the different forms, but this information is not currently in the public domain.

Experimental Protocols

Detailed, replicable experimental protocols for the preparation and characterization of specific this compound polymorphs are not fully available in the public literature. The following sections provide generalized methodologies for the key experiments cited, based on standard pharmaceutical analysis practices.

Preparation of Crystalline Forms

Novel Crystal Form: A patented method describes the preparation of the novel crystal form by dissolving mitiglinide calcium in an organic solvent, heating the solution to a molten state, and subsequently removing the solvent. Preferred organic solvents include methanol (B129727) or ethanol. The solvent can be removed by techniques such as distillation, reduced pressure concentration, lyophilization, or evaporation[1].

Dihydrate Form: The dihydrate form is typically obtained through crystallization from an aqueous solution. A general procedure involves dissolving the mitiglinide free acid in an aqueous solution of sodium hydroxide, followed by the addition of a calcium chloride solution to precipitate the calcium salt. The resulting solid is then collected and dried[2]. Recrystallization from an alcohol-water mixture can be employed for purification[2].

X-ray Powder Diffraction (XRPD)

Objective: To identify crystalline phases and obtain information about the crystal structure of the material.

Methodology:

  • Sample Preparation: A small amount of the powdered sample (typically 10-50 mg) is gently packed into a sample holder. The surface of the sample should be smooth and level with the holder's surface to minimize preferred orientation effects.

  • Instrument Setup: An X-ray diffractometer equipped with a copper (Cu) Kα radiation source is commonly used. The instrument is calibrated using a standard reference material.

  • Data Collection: The sample is scanned over a 2θ range, typically from 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the positions and relative intensities of the diffraction peaks. These are then compared to reference patterns of known polymorphs.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material, such as melting, crystallization, and solid-solid transitions.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

  • Thermal Program: The sample is heated at a constant rate, typically 10°C/min, under a nitrogen purge. The heat flow to the sample is measured relative to an empty reference pan.

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature, peak temperature, and enthalpy of any thermal events.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, which is useful for determining the water content in hydrates and assessing thermal stability.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan.

  • Instrument Setup: The TGA instrument is calibrated for mass and temperature.

  • Thermal Program: The sample is heated at a constant rate, typically 10°C/min, under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting thermogram, a plot of mass versus temperature, is analyzed to determine the percentage of weight loss at different temperature ranges, corresponding to the loss of water or decomposition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of the sample, which provides information about the chemical bonds and functional groups present. Different polymorphs can exhibit subtle differences in their IR spectra due to variations in the crystalline environment.

Methodology:

  • Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the sample is placed directly on the ATR crystal.

  • Data Collection: The sample is placed in the IR beam of an FTIR spectrometer, and the spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands.

Mandatory Visualizations

Signaling Pathway of Mitiglinide

Mitiglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells. This process is initiated by the binding of mitiglinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.

Mitiglinide_Signaling_Pathway cluster_Extracellular Extracellular cluster_CellMembrane Pancreatic β-cell Membrane cluster_Intracellular Intracellular Mitiglinide Mitiglinide K_ATP_Channel ATP-sensitive K+ Channel (SUR1/Kir6.2) Mitiglinide->K_ATP_Channel Binds and blocks Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens to allow Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Releasing

Fig. 1: Mitiglinide's Mechanism of Action
Experimental Workflow for Polymorph Characterization

The characterization of this compound polymorphs involves a series of analytical techniques to elucidate their solid-state properties.

Polymorph_Characterization_Workflow cluster_Preparation Sample Preparation cluster_Analysis Solid-State Analysis cluster_Results Data Interpretation Start Mitiglinide Calcium (Bulk Material) Crystallization Crystallization/ Preparation of Different Forms Start->Crystallization XRPD XRPD Crystallization->XRPD Analyzed by DSC DSC Crystallization->DSC Analyzed by TGA TGA Crystallization->TGA Analyzed by FTIR FTIR Crystallization->FTIR Analyzed by Polymorph_ID Polymorph Identification and Characterization XRPD->Polymorph_ID DSC->Polymorph_ID TGA->Polymorph_ID FTIR->Polymorph_ID

Fig. 2: Polymorph Characterization Workflow

Conclusion

The study of the crystal polymorphism of this compound is a critical aspect of its pharmaceutical development. This guide has summarized the currently available information on its known crystalline forms, highlighting the existence of a dihydrate and a novel, potentially more stable and bioavailable, crystal form. While the publicly available data is not exhaustive, the provided characterization parameters and generalized experimental protocols offer a foundational understanding for researchers in this field. Further investigation is warranted to fully elucidate the complete polymorphic landscape of this compound, including the potential for other polymorphs and an amorphous form, and to understand the interconversion pathways between these forms. Such knowledge will be instrumental in the development of robust and effective drug products containing this compound.

References

Mitiglinide's Selective Affinity for Sulfonylurea Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitiglinide (B115668), a benzylsuccinic acid derivative, is a short-acting insulin (B600854) secretagogue used in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated through the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This guide provides an in-depth technical overview of mitiglinide's binding affinity to the different subtypes of the sulfonylurea receptor (SUR), the regulatory subunit of the K-ATP channel. It details the quantitative binding data, the experimental protocols used to determine these affinities, and the downstream signaling cascade leading to insulin secretion.

Introduction to Mitiglinide and Sulfonylurea Receptors

Mitiglinide belongs to the meglitinide (B1211023) class of antidiabetic drugs. Its primary mechanism of action involves the closure of K-ATP channels in pancreatic β-cells, which leads to cell membrane depolarization, calcium influx, and subsequent exocytosis of insulin. The K-ATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory SUR subunits.

There are three main subtypes of the SUR protein, each with distinct tissue distributions and physiological roles:

  • SUR1: Predominantly found in pancreatic β-cells, forming the K-ATP channel with Kir6.2. It is the primary target for sulfonylurea and meglitinide drugs to stimulate insulin secretion.

  • SUR2A: The main subtype in cardiac and skeletal muscle, where it associates with Kir6.2.

  • SUR2B: Found in smooth muscle and other tissues, also complexing with Kir6.2.

The selectivity of a drug for these SUR subtypes is a critical determinant of its therapeutic window and potential side effects. High selectivity for SUR1 is desirable for an insulin secretagogue to minimize off-target effects on the cardiovascular system.

Quantitative Binding Affinity of Mitiglinide

The binding affinity of mitiglinide to the different SUR subtypes has been quantified using various experimental techniques, most notably electrophysiological patch-clamp studies and competitive radioligand binding assays. The data consistently demonstrates a significantly higher affinity of mitiglinide for the pancreatic SUR1 subtype compared to the cardiovascular and smooth muscle subtypes, SUR2A and SUR2B.

DrugSUR SubtypeIC50 ValueExperimental SystemReference
MitiglinideKir6.2/SUR1~100 nMCOS-1 cells[1]
MitiglinideKir6.2/SUR2A>10 µMCOS-1 cells[1]
MitiglinideKir6.2/SUR2B>10 µMCOS-1 cells[1]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway of Mitiglinide-Induced Insulin Secretion

Mitiglinide stimulates insulin secretion by mimicking the physiological effects of a high ATP/ADP ratio within the pancreatic β-cell. The binding of mitiglinide to the SUR1 subunit of the K-ATP channel initiates a cascade of events culminating in insulin release.[1][2][3][4]

Mitiglinide_Signaling_Pathway Mitiglinide Mitiglinide SUR1 SUR1 Subunit of K-ATP Channel Mitiglinide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Caption: Mitiglinide-induced insulin secretion pathway.

Experimental Protocols

The determination of mitiglinide's binding affinity to SUR subtypes relies on sophisticated laboratory techniques. Below are detailed methodologies for the key experiments cited.

Electrophysiological Analysis (Patch-Clamp)

The patch-clamp technique allows for the direct measurement of ion channel activity in cell membranes. For assessing mitiglinide's effect, the inside-out patch configuration is commonly used with cells expressing specific Kir6.2/SUR subtypes.

Methodology:

  • Cell Culture and Transfection: COS-1 cells are cultured and transiently transfected with plasmids encoding Kir6.2 and the desired SUR subtype (SUR1, SUR2A, or SUR2B).

  • Patch-Clamp Recording:

    • Micropipettes with a resistance of 1-3 MΩ are filled with a pipette solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4).

    • A high-resistance seal ("giga-seal") is formed between the micropipette and the membrane of a transfected cell.

    • The patch of membrane is then excised to achieve the inside-out configuration, exposing the intracellular side of the membrane to the bath solution.

    • The membrane potential is held constant (e.g., -60 mV).

  • Drug Application: The bath solution is rapidly exchanged with solutions containing varying concentrations of mitiglinide.

  • Data Acquisition and Analysis: The resulting potassium currents are recorded and analyzed. The concentration of mitiglinide that causes a 50% reduction in the K-ATP channel current is determined as the IC50 value.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (mitiglinide) to compete with a radiolabeled ligand for binding to the target receptor. As mitiglinide does not have a readily available radiolabeled form for this purpose, a competitive assay using a radiolabeled sulfonylurea, such as [³H]glibenclamide, is employed.

Methodology:

  • Membrane Preparation:

    • Cells expressing the SUR subtype of interest are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • In a series of tubes or a microplate, a constant concentration of the radioligand (e.g., [³H]glibenclamide) and a fixed amount of the membrane preparation are added.

    • Increasing concentrations of unlabeled mitiglinide are added to the tubes.

    • Control tubes are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: The mixture is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of mitiglinide. The IC50 value is determined from this curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing SUR Subtype start->prep mix Incubate Membranes with: - Fixed [³H]Glibenclamide - Varying Mitiglinide Conc. prep->mix incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter measure Measure Radioactivity on Filters filter->measure analyze Calculate Specific Binding & Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The high binding affinity and selectivity of mitiglinide for the pancreatic SUR1 subtype over SUR2A and SUR2B underscore its targeted mechanism of action. This selectivity is crucial for its clinical efficacy in stimulating mealtime insulin secretion while minimizing the potential for adverse cardiovascular effects associated with non-selective K-ATP channel blockers. The experimental protocols detailed in this guide, including patch-clamp electrophysiology and competitive radioligand binding assays, are fundamental techniques for characterizing the pharmacological profile of insulin secretagogues and for the development of new therapeutic agents for type 2 diabetes.

References

Pharmacodynamics of Mitiglinide's insulinotropic effect

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacodynamics of Mitiglinide's Insulinotropic Effect

Introduction

Mitiglinide (B115668) is a rapid-acting oral hypoglycemic agent belonging to the meglitinide (B1211023) class of drugs.[1] It is a benzylsuccinic acid derivative developed for the management of type 2 diabetes mellitus, specifically to control postprandial hyperglycemia.[2][3] The primary therapeutic action of mitiglinide is to stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.[4] Its pharmacodynamic profile is characterized by a rapid onset and short duration of action, which mimics the physiological pattern of early-phase insulin release in response to a meal.[1][5] This guide provides a detailed technical overview of the molecular mechanisms, quantitative parameters, and experimental methodologies related to the insulinotropic effect of mitiglinide.

Core Mechanism of Action

The insulinotropic effect of mitiglinide is mediated through its interaction with the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[6][7][8] This process involves a well-defined signaling cascade leading to the exocytosis of insulin.

Molecular Target: The Pancreatic KATP Channel

The primary molecular target for mitiglinide is the pancreatic β-cell KATP channel.[9] This channel is a hetero-octameric protein complex composed of:

  • Four pore-forming subunits: These are inwardly rectifying potassium channel subunits, Kir6.2.[10][11]

  • Four regulatory sulfonylurea receptor 1 (SUR1) subunits: These subunits belong to the ATP-binding cassette (ABC) transporter family and serve as the binding site for insulin secretagogues like sulfonylureas and glinides.[10][11][12]

Mitiglinide exhibits a high degree of selectivity for the pancreatic KATP channel (Kir6.2/SUR1) over isoforms found in cardiac muscle (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B).[2][13][14]

Signaling Pathway of Insulin Secretion

The binding of mitiglinide to the SUR1 subunit initiates a sequence of events that culminates in insulin release:

  • KATP Channel Inhibition: Mitiglinide binds to a specific site on the SUR1 subunit, often referred to as the 'A-site', which it shares with other insulin secretagogues like glibenclamide.[10][11] This binding event inhibits the channel's activity, closing the potassium pore and reducing K+ efflux from the β-cell.[6][7]

  • Membrane Depolarization: The reduction in outward potassium current leads to the depolarization of the β-cell plasma membrane.[10][11]

  • Calcium Influx: Membrane depolarization triggers the opening of voltage-gated calcium channels (VGCCs).[7][10] This allows for a rapid influx of extracellular Ca2+ into the cytoplasm.[3][15]

  • Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[7][16] Elevated Ca2+ levels activate downstream signaling pathways that facilitate the fusion of these granules with the plasma membrane, releasing insulin into the bloodstream.[16][17]

The following diagram illustrates this signaling cascade.

G cluster_0 cluster_1 Mitiglinide Mitiglinide SUR1 SUR1 Subunit of KATP Channel Mitiglinide->SUR1 Binds to KATP_Channel KATP Channel Closed SUR1->KATP_Channel Inhibits Kir6_2 Kir6.2 Subunit Depolarization Membrane Depolarization KATP_Channel->Depolarization ↓ K⁺ Efflux VGCC Voltage-Gated Ca²⁺ Channel Opens Depolarization->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Intra_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intra_Ca Exocytosis Insulin Granule Exocytosis Intra_Ca->Exocytosis Insulin_Release Insulin Secretion Exocytosis->Insulin_Release

Caption: Mitiglinide's signaling pathway for insulin secretion.

Quantitative Pharmacodynamic Data

The interaction of mitiglinide with its target and its effect on insulin secretion have been quantified in various experimental systems.

KATP Channel Binding Affinity and Inhibition

Mitiglinide's high affinity and selectivity for the pancreatic β-cell KATP channel (Kir6.2/SUR1) are demonstrated by its low half-maximal inhibitory concentration (IC50) values compared to other KATP channel subtypes.

ParameterChannel SubtypeValueExperimental SystemReference
IC50 (Channel Inhibition) Kir6.2/SUR1~4 nM (high-affinity)Xenopus oocytes[13]
Kir6.2/SUR1100 nMCOS-1 cells[9][14]
Kir6.2/SUR2A (Cardiac)3.2 µMXenopus oocytes[13]
Kir6.2/SUR2B (Smooth Muscle)~5 µMXenopus oocytes[13]
IC50 (Competitive Binding) SUR1 ([3H]-glibenclamide displacement)13 nMHIT-15 cell microsomes[10][13]
SUR1 ([3H]-glibenclamide displacement)280 nMCOS-1 cells[14]
Glucose-Dependent Amplification of Insulin Secretion

Mitiglinide's effect is glucose-dependent, meaning it is most effective at stimulating insulin secretion when blood glucose levels are elevated, which is a desirable characteristic for a postprandial agent.

Mitiglinide Conc.Glucose Conc.Effect on Insulin Secretion (Normal Rat Islets)Reference
0.1 µM - 1 µMBasal (3.3 mM)Minimal effect[4]
0.1 µMStimulatory (8.3 & 16.7 mM)~1.6-fold amplification[4]
1 µMStimulatory (8.3 mM)~2.0-fold amplification[4]
1 µMStimulatory (16.7 mM)~1.8-fold amplification[4]
10 µMAbsence of GlucoseInduces insulin release[4]
10 µMStimulatory (16.7 mM)Markedly amplifies secretion (from 37.4 to 81.5 µU islet⁻¹)[4]

Key Experimental Protocols

The characterization of mitiglinide's pharmacodynamics relies on specific in-vitro methodologies.

Electrophysiological Analysis of KATP Channel Activity

This protocol is used to directly measure the inhibitory effect of mitiglinide on KATP channel currents.

  • Cell Preparation: Xenopus oocytes or mammalian cells (e.g., COS-1, HEK293) are transfected with cDNAs encoding the human Kir6.2 and SUR1 subunits to heterologously express functional KATP channels.[10][13]

  • Recording Configuration: Macroscopic currents are recorded from the cells using the patch-clamp technique, typically in the "inside-out" configuration.[13][14] This allows the intracellular surface of the cell membrane to be exposed to the bath solution, enabling direct application of mitiglinide.

  • Solutions:

    • Pipette and Bath Solution (e.g., KINT buffer): Contains high potassium to measure outward K+ currents. A typical composition is (in mM): 140 KCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.4.[10]

  • Experimental Procedure:

    • A gigaohm seal is formed between the patch pipette and the cell membrane.

    • The patch of membrane is excised to achieve the inside-out configuration.

    • A baseline KATP current is recorded at a fixed membrane potential (e.g., +60 mV).[10]

    • Mitiglinide, dissolved in the bath solution at various concentrations, is perfused over the intracellular face of the membrane patch.

    • The resulting inhibition of the KATP current is measured, and dose-response curves are generated to calculate the IC50 value.[14]

The following diagram outlines the workflow for this experiment.

G start Start transfection Transfect Cells (e.g., COS-1) with Kir6.2 and SUR1 cDNA start->transfection culture Culture Cells to Express KATP Channels transfection->culture patch Prepare for Patch-Clamp (Inside-Out Configuration) culture->patch baseline Record Baseline KATP Current patch->baseline apply_drug Apply Mitiglinide (Varying Concentrations) baseline->apply_drug record_inhibition Record Inhibited KATP Current apply_drug->record_inhibition analyze Analyze Data: Generate Dose-Response Curve Calculate IC₅₀ record_inhibition->analyze end End analyze->end G cluster_0 Molecular/Cellular Level cluster_1 Physiological Level DrugBinding Mitiglinide binds to SUR1 ChannelClosure KATP channel closure DrugBinding->ChannelClosure MembraneDepol β-cell membrane depolarization ChannelClosure->MembraneDepol CalciumInflux Ca²⁺ influx via VGCCs MembraneDepol->CalciumInflux InsulinSecretion ↑ Insulin secretion CalciumInflux->InsulinSecretion Triggers GlucoseUptake ↑ Peripheral glucose uptake InsulinSecretion->GlucoseUptake BloodGlucose ↓ Blood glucose levels GlucoseUptake->BloodGlucose

References

The Molecular Architecture of Mitiglinide's Antidiabetic Efficacy: A Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue, represents a key therapeutic option for the management of type 2 diabetes mellitus, particularly for controlling postprandial hyperglycemia. Its clinical efficacy is intrinsically linked to its specific molecular structure, which dictates its interaction with the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Mitiglinide, detailing its mechanism of action, binding site interactions, and the impact of structural modifications on its pharmacological profile. Quantitative data from preclinical and clinical studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development in this area.

Introduction

Mitiglinide is a benzylsuccinic acid derivative belonging to the meglitinide (B1211023) class of oral antidiabetic agents.[1] Unlike sulfonylureas, Mitiglinide has a rapid onset and short duration of action, which mimics the physiological insulin release in response to a meal.[2] This pharmacological profile makes it particularly effective in reducing postprandial glucose excursions with a lower risk of hypoglycemia compared to longer-acting secretagogues.[2] The therapeutic action of Mitiglinide is mediated through its high-affinity and selective binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel.[2][3] This guide delves into the molecular intricacies governing this interaction and the consequent physiological response.

Mechanism of Action: Targeting the Pancreatic KATP Channel

The primary mechanism of action of Mitiglinide involves the inhibition of the KATP channel in pancreatic β-cells.[3] This channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits.[3]

The signaling pathway is as follows:

  • Binding to SUR1: Mitiglinide binds to a specific site on the SUR1 subunit of the KATP channel.[3]

  • KATP Channel Closure: This binding event induces a conformational change in the channel complex, leading to its closure.[3]

  • Membrane Depolarization: The closure of the KATP channel prevents the efflux of potassium ions (K+), causing the β-cell membrane to depolarize.[3]

  • Calcium Influx: Depolarization activates voltage-gated calcium channels (VGCCs), resulting in an influx of calcium ions (Ca2+) into the cell.[3]

  • Insulin Exocytosis: The elevated intracellular Ca2+ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[3]

Mitiglinide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Glucose_Metabolism Glucose Metabolism GLUT2->Glucose_Metabolism KATP_Channel KATP Channel SUR1 Kir6.2 Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to VGCC VGCC Ca_Influx ↑ Intracellular Ca2+ VGCC->Ca_Influx Mediates ATP_ADP_Ratio ↑ ATP/ADP Ratio Glucose_Metabolism->ATP_ADP_Ratio ATP_ADP_Ratio->KATP_Channel Inhibits Mitiglinide Mitiglinide Mitiglinide->KATP_Channel Inhibits Depolarization->VGCC Activates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to Patch_Clamp_Workflow cluster_preparation Cell and Pipette Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing KATP channel subunits (e.g., COS-1 cells) Pipette_Fabrication 2. Fabricate glass micropipettes with a tip diameter of ~1-2 µm Cell_Culture->Pipette_Fabrication Pipette_Filling 3. Fill micropipette with appropriate intracellular solution Pipette_Fabrication->Pipette_Filling Seal_Formation 4. Form a high-resistance seal (>1 GΩ) between the pipette and the cell membrane Pipette_Filling->Seal_Formation Configuration 5. Establish whole-cell or inside-out patch configuration Seal_Formation->Configuration Voltage_Clamp 6. Clamp the membrane potential at a holding potential (e.g., -70 mV) Configuration->Voltage_Clamp Data_Acquisition 7. Record baseline KATP channel currents Voltage_Clamp->Data_Acquisition Drug_Application 8. Apply Mitiglinide at various concentrations to the bath or intracellular solution Data_Acquisition->Drug_Application Record_Response 9. Record the inhibition of KATP channel currents Drug_Application->Record_Response Current_Measurement 10. Measure the peak and steady-state current amplitudes Record_Response->Current_Measurement Dose_Response 11. Plot the percentage of inhibition against Mitiglinide concentration Current_Measurement->Dose_Response IC50_Calculation 12. Fit the data to a dose-response curve to determine the IC50 value Dose_Response->IC50_Calculation

References

Mitiglinide's Impact on Pancreatic β-Cell Electrophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electrophysiological effects of mitiglinide (B115668) on pancreatic β-cells. Mitiglinide, a meglitinide (B1211023) analogue, is a rapid-acting insulin (B600854) secretagogue used in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated by its interaction with the ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to a cascade of events that culminates in insulin exocytosis.

Core Mechanism of Action: KATP Channel Inhibition

Mitiglinide exerts its primary effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel, a hetero-octameric complex formed by four Kir6.2 pore-forming subunits and four SUR1 regulatory subunits. This binding event inhibits the channel's activity, reducing the outward flow of potassium ions.[1][2][3][4] The consequent decrease in potassium permeability leads to the depolarization of the β-cell membrane.[1][2] This depolarization activates voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular calcium.[1][2] The subsequent rise in intracellular calcium concentration ([Ca2+]i) is the primary trigger for the exocytosis of insulin-containing granules.[1][2][3]

Quantitative Analysis of Mitiglinide's Effects

The following tables summarize the key quantitative data regarding mitiglinide's interaction with KATP channels and its impact on insulin secretion.

Table 1: Inhibitory Concentration (IC50) of Mitiglinide on KATP Channel Subtypes

KATP Channel SubtypeCell TypeIC50 (nM)Reference
Kir6.2/SUR1 (pancreatic β-cell type)COS-1 cells100[5]
Kir6.2/SUR1Xenopus oocytes4[1]
Kir6.2/SUR2A (cardiac type)COS-1 cells>10,000[5]
Kir6.2/SUR2AXenopus oocytes3,000[1]
Kir6.2/SUR2B (smooth muscle type)COS-1 cells>10,000[5]
Kir6.2/SUR2BXenopus oocytes5,000[1]

Table 2: Mitiglinide's Efficacy in Displacing [3H]glibenclamide from SUR1

Cell TypeIC50 (nM)Reference
HIT-T15 cells (hamster insulinoma)13
COS-1 cells expressing SUR1280[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by mitiglinide and a typical experimental workflow for its electrophysiological characterization.

Mitiglinide_Signaling_Pathway Mitiglinide Mitiglinide SUR1 SUR1 Subunit of KATP Channel Mitiglinide->SUR1 KATP_channel KATP Channel (Kir6.2/SUR1) K_efflux K+ Efflux KATP_channel->K_efflux Inhibits Membrane_depolarization Membrane Depolarization K_efflux->Membrane_depolarization Decreases VDCC Voltage-Dependent Ca2+ Channel Membrane_depolarization->VDCC Activates Ca_influx Ca2+ Influx VDCC->Ca_influx Mediates Ca_increase Increased [Ca2+]i Ca_influx->Ca_increase Leads to Insulin_exocytosis Insulin Exocytosis Ca_increase->Insulin_exocytosis Triggers Electrophysiology_Workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology Islet_isolation Islet Isolation (e.g., Collagenase Digestion) Cell_dispersion Cell Dispersion (for single-cell studies) Islet_isolation->Cell_dispersion Cell_culture Cell Culture (e.g., MIN6 cells or primary β-cells) Cell_dispersion->Cell_culture Patch_pipette Patch Pipette Fabrication & Filling with Internal Solution Cell_culture->Patch_pipette Gigaohm_seal Gigaohm Seal Formation on β-cell membrane Patch_pipette->Gigaohm_seal Configuration Establish Configuration (e.g., Inside-out, Whole-cell) Gigaohm_seal->Configuration Recording Record KATP Channel Currents (Voltage-clamp) Configuration->Recording Drug_application Apply Mitiglinide to intracellular or extracellular face Recording->Drug_application Data_analysis Analyze Current Inhibition (IC50 determination) Drug_application->Data_analysis

References

A Comprehensive Technical Guide on the Pharmacokinetics and Metabolism of Mitiglinide in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preclinical pharmacokinetics and metabolism of Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue for the treatment of type 2 diabetes. The document collates available quantitative pharmacokinetic data from key preclinical species, details the experimental methodologies employed in these studies, and outlines the known metabolic pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of antidiabetic agents.

Introduction

Mitiglinide is a benzylsuccinic acid derivative that belongs to the meglitinide (B1211023) class of antidiabetic drugs.[1] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (K-ATP) channels.[2] This action is glucose-dependent, mimicking the physiological postprandial insulin release and thereby primarily targeting postprandial hyperglycemia.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Mitiglinide in preclinical models is crucial for predicting its pharmacokinetic profile and metabolic fate in humans, as well as for designing toxicology and efficacy studies.

Pharmacokinetics in Preclinical Models

Preclinical pharmacokinetic studies of Mitiglinide have been conducted in various animal models to characterize its absorption, distribution, and elimination profile. The available quantitative data from these studies are summarized below.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of Mitiglinide in preclinical species following oral administration.

Table 1: Pharmacokinetic Parameters of Mitiglinide in Wistar Rats

ParameterValue (Mean ± SD)UnitsDoseReference
Cmax8.26 ± 2.37mg/L20 mg/kg[4]
Tmax1.0h20 mg/kg[4]
AUC(0-t)28.75 ± 4.01mg·h/L20 mg/kg[4]
1.84h20 mg/kg[4]

Note: The data presented is for a Mitiglinide suspension. A microemulsion formulation showed increased bioavailability.[4]

Pharmacokinetic Data in Other Species:

Metabolism of Mitiglinide

The biotransformation of Mitiglinide is a critical aspect of its disposition. The primary metabolic pathway identified in preclinical studies is glucuronidation.

Metabolic Pathways

Mitiglinide undergoes phase II metabolism, primarily through carboxyl-linked glucuronidation.[5] This process involves the conjugation of glucuronic acid to the carboxylic acid moiety of the Mitiglinide molecule, which increases its water solubility and facilitates its excretion.

The metabolic activity for Mitiglinide carboxyl-glucuronidation in liver microsomes has been shown to vary across species, with the rank order of activity being: rabbit > dog > rat > human.[5]

The specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this reaction in humans have been identified as UGT1A3 and UGT2B7.[5] While the specific isoforms in preclinical species have not been fully elucidated in the reviewed literature, the differences in metabolic rates suggest species-specific contributions of various UGTs.

A detailed profile of all metabolites in the plasma, urine, and bile of preclinical models is not extensively documented in the available literature.

Signaling and Metabolic Workflow

The following diagrams illustrate the mechanism of action of Mitiglinide and a general workflow for its pharmacokinetic analysis.

Mitiglinide_Mechanism cluster_beta_cell Pancreatic β-cell Mitiglinide Mitiglinide SUR1 SUR1 Subunit of K-ATP Channel Mitiglinide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Granule Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release

Mechanism of Mitiglinide-induced insulin secretion.

PK_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Bioanalytical Phase Animal_Dosing Oral Administration of Mitiglinide to Preclinical Model (e.g., Rat) Blood_Sampling Serial Blood Sampling (e.g., via Subclavian Vein) Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation/ Liquid-Liquid Extraction) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LC_MS_Analysis->Data_Analysis

General experimental workflow for preclinical pharmacokinetic studies.

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of pharmacokinetic and metabolism studies. The following sections outline typical methodologies based on the reviewed literature.

Animal Models and Dosing
  • Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.[4][6]

  • Housing: Animals are typically housed in controlled environments with free access to food and water, except for fasting periods before dosing.

  • Dosing: Mitiglinide is administered orally via gavage.[4][7] The drug is often prepared as a suspension. For the study in Wistar rats that yielded the data in Table 1, a dose of 20 mg/kg was used.[4]

Sample Collection
  • Blood Sampling: Blood samples are collected at multiple time points post-dosing to characterize the concentration-time profile. Common sampling sites in rats include the subclavian vein.[6] To avoid excessive blood loss from a single animal, automated blood sampling systems can be employed.[8] Typically, 200-250 µL of blood is collected at each time point.[6]

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and then centrifuged to separate the plasma. The resulting plasma is stored frozen (e.g., at -80°C) until analysis.[8]

Bioanalytical Method
  • Technique: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a sensitive and selective method for the quantitative determination of Mitiglinide in plasma.[9][10]

  • Sample Preparation:

    • Protein Precipitation: A common method for sample clean-up involves protein precipitation with a solvent like methanol (B129727).[11]

    • Liquid-Liquid Extraction: An alternative method is liquid-liquid extraction using a solvent such as diethyl ether.[10]

  • Chromatography:

    • Column: A C18 column is typically used for separation.[10]

    • Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[10]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is often used.

    • Detection: Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of Mitiglinide and an internal standard.[10]

Discussion and Conclusion

The preclinical pharmacokinetic profile of Mitiglinide in rats is characterized by rapid absorption and elimination.[4] The primary route of metabolism is through glucuronidation, a common pathway for drugs containing a carboxylic acid moiety.[5] Species differences in the rate of this metabolic process have been observed in vitro, which should be a consideration when extrapolating preclinical data to humans.[5]

A significant gap in the publicly available literature is the lack of comprehensive in vivo pharmacokinetic data for Mitiglinide in non-rodent species such as dogs and monkeys. While in vitro metabolism data provides some comparative insights, the absence of in vivo ADME studies in these species limits a complete understanding of the cross-species pharmacokinetics.

This technical guide has summarized the currently available information on the preclinical pharmacokinetics and metabolism of Mitiglinide. The provided data and protocols can serve as a valuable resource for researchers in the field of diabetes drug development. Further studies, particularly in non-rodent species, would be beneficial to build a more complete preclinical profile of this important antidiabetic agent.

References

An In-Depth Technical Guide to the Discovery and Development of KAD-1229 (Mitiglinide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of KAD-1229, also known as Mitiglinide (B115668). Mitiglinide is a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, developed by Kissei Pharmaceutical and approved in Japan for the treatment of type 2 diabetes mellitus. This document details the preclinical and clinical development of Mitiglinide, including its pharmacological profile, pharmacokinetic properties, and clinical efficacy. Key experimental protocols that were instrumental in elucidating its mechanism of action are described in detail, and quantitative data are summarized in structured tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the core scientific principles underlying Mitiglinide's therapeutic effect.

Introduction: The Emergence of a Novel Insulin Secretagogue

The management of type 2 diabetes mellitus (T2DM) necessitates effective control of postprandial hyperglycemia, a key contributor to the overall glycemic burden and long-term complications. In the quest for therapies that mimic the physiological insulin response to meals, the meglitinide class of drugs emerged as a significant advancement. KAD-1229, or Mitiglinide, was discovered and developed by Kissei Pharmaceutical as a novel benzylsuccinic acid derivative belonging to this class.[1][2] Unlike sulfonylureas, Mitiglinide offers a rapid onset and short duration of action, making it particularly suitable for controlling mealtime glucose excursions.[3][4]

The development of Mitiglinide was driven by the need for a glucose-lowering agent with a favorable safety profile, particularly concerning the risk of hypoglycemia. Its unique chemical structure and selective action on pancreatic β-cells set it apart from other insulin secretagogues. This guide will delve into the scientific journey of Mitiglinide, from its initial discovery to its establishment as a therapeutic agent.

Discovery and Development Timeline

Mitiglinide, identified by the code KAD-1229, was synthesized and developed by Kissei Pharmaceutical Co., Ltd. in Japan.[5] The development program aimed to create a postprandial glucose regulator with a rapid onset and short duration of action.

  • Preclinical Development: Extensive in vitro and in vivo studies were conducted to characterize the pharmacological and toxicological profile of KAD-1229. These studies established its mechanism of action on ATP-sensitive potassium (KATP) channels and demonstrated its efficacy in animal models of diabetes.

  • Clinical Development:

    • Phase I trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of Mitiglinide.[4][6]

    • Phase II trials evaluated the efficacy and dose-response of Mitiglinide in patients with T2DM, demonstrating significant reductions in postprandial glucose and HbA1c levels.

    • Phase III trials confirmed the long-term efficacy and safety of Mitiglinide in a larger patient population, leading to its regulatory approval.[7]

  • Regulatory Approval and Post-Marketing: Mitiglinide was approved for the treatment of T2DM in Japan. Post-marketing surveillance and further clinical studies have continued to evaluate its role in diabetes management, including in combination with other antidiabetic agents.

Mechanism of Action: Selective Blockade of Pancreatic KATP Channels

Mitiglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells. Its primary molecular target is the ATP-sensitive potassium (KATP) channel, a complex of two proteins: the inward-rectifier potassium channel subunit Kir6.2 and the sulfonylurea receptor 1 (SUR1).[7][8]

The binding of Mitiglinide to the SUR1 subunit of the KATP channel induces its closure. This inhibition of potassium efflux leads to depolarization of the β-cell membrane. The change in membrane potential activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to a rapid and glucose-dependent release of insulin into the bloodstream.[7][8]

A key feature of Mitiglinide is its high selectivity for the pancreatic β-cell KATP channel (Kir6.2/SUR1) over KATP channels found in other tissues, such as cardiac and smooth muscle (Kir6.2/SUR2A and Kir6.2/SUR2B).[8] This selectivity is thought to contribute to its favorable cardiovascular safety profile.

Signaling Pathway of Mitiglinide-Induced Insulin Secretion

Mitiglinide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane β-cell Membrane cluster_intracellular Intracellular Space Mitiglinide Mitiglinide SUR1 SUR1 Mitiglinide->SUR1 Binds to Kir6_2 Kir6.2 (KATP Channel) SUR1->Kir6_2 Inhibits Depolarization Membrane Depolarization Kir6_2->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Depolarization->Ca_channel Activates Ca_increase ↑ Intracellular [Ca²⁺] Ca_influx->Ca_increase Insulin_exocytosis Insulin Granule Exocytosis Ca_increase->Insulin_exocytosis Triggers Insulin_secretion Insulin Secretion Insulin_exocytosis->Insulin_secretion

Fig. 1: Mitiglinide's signaling pathway for insulin secretion.

Quantitative Data Summary

In Vitro Pharmacological Data
ParameterValueCell Line/SystemReference
IC₅₀ for KATP Channel Inhibition
Kir6.2/SUR1 (pancreatic)100 nMCOS-1 cells[8]
Kir6.2/SUR2A (cardiac)> 10 µMCOS-1 cells[8]
Kir6.2/SUR2B (smooth muscle)> 10 µMCOS-1 cells[8]
IC₅₀ for [³H]glibenclamide Binding Inhibition
SUR1280 nMCOS-1 cells[8]
Preclinical Pharmacokinetic Data
SpeciesDoseRouteCmaxTmaxF (%)Reference
Rat10 mg/kgOralN/AN/AN/AN/A[6]
DogN/AN/AN/AN/AN/AN/AData not available

Note: Detailed preclinical pharmacokinetic data in rats and dogs were not available in the searched literature.

Clinical Pharmacokinetic Data (Healthy Volunteers)
DoseCmax (ng/mL)Tmax (h)t½ (h)AUC₀-t (ng·h/mL)Reference
10 mg (single dose)565.30~1.01.19N/A[6]
20 mg (single dose)2625.26~1.01.43N/A[6]
10 mg (single dose)N/AN/A1.69 ± 0.16N/A[9]
Clinical Efficacy Data (Type 2 Diabetes Patients)
Study PhaseTreatmentDurationChange in HbA1c (%)Change in Postprandial GlucoseReference
Phase II/IIIMitiglinideN/A-0.17 to -1.1Significant reduction[9]
Phase IIIMitiglinide + Metformin vs. Metformin + Placebo16 weeks-0.7 ± 0.6 vs. -0.4 ± 0.7Significant reductionData not available
N/AMitiglinide 10 mg TID16 weeks-0.6 (from 7.4 ± 0.7)Significant improvementData not available

Key Experimental Protocols

Patch-Clamp Analysis of KATP Channel Inhibition

This protocol is essential for determining the inhibitory effect of Mitiglinide on KATP channels.

Objective: To measure the dose-dependent inhibition of KATP channel currents by Mitiglinide in a heterologous expression system.

Workflow:

Patch_Clamp_Workflow Cell_Culture 1. Cell Culture (e.g., COS-1 cells) Transfection 2. Transient Transfection (Kir6.2 and SURx cDNAs) Cell_Culture->Transfection Recording_Setup 4. Whole-Cell or Inside-Out Patch Configuration Transfection->Recording_Setup Patch_Pipette 3. Patch Pipette Fabrication (Borosilicate glass) Patch_Pipette->Recording_Setup Drug_Application 5. Application of Mitiglinide (Various concentrations) Recording_Setup->Drug_Application Data_Acquisition 6. Recording of KATP Channel Currents Drug_Application->Data_Acquisition Data_Analysis 7. Data Analysis (IC₅₀ determination) Data_Acquisition->Data_Analysis

Fig. 2: Workflow for patch-clamp analysis of KATP channel inhibition.

Methodology:

  • Cell Culture and Transfection: COS-1 cells are cultured under standard conditions and transiently co-transfected with cDNAs encoding the desired Kir6.2 and SUR subunits (SUR1, SUR2A, or SUR2B).

  • Electrophysiological Recording:

    • Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.4 with KOH.

    • Bath Solution (Extracellular): Contains (in mM): 140 KCl, 10 HEPES, 2.6 CaCl₂, 1 MgCl₂, pH 7.4 with KOH.

    • Recording: Whole-cell or inside-out patch-clamp recordings are performed at a holding potential of -60 mV.

  • Drug Application: Mitiglinide is dissolved in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the bath solution. The drug is applied to the cells via a perfusion system.

  • Data Analysis: The amplitude of the KATP current is measured before and after the application of Mitiglinide. The percentage of inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

[³H]Glibenclamide Binding Assay

This competitive binding assay is used to determine the affinity of Mitiglinide for the sulfonylurea receptor (SUR1).

Objective: To measure the ability of Mitiglinide to displace the binding of a radiolabeled sulfonylurea, [³H]glibenclamide, from SUR1.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the SUR1 subunit (e.g., transfected COS-1 cells or insulinoma cell lines).

  • Binding Reaction:

    • Incubation Buffer: Typically contains 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl₂.

    • Reaction Mixture: A fixed concentration of [³H]glibenclamide (e.g., 1-2 nM) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Mitiglinide.

    • Incubation: The reaction is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters (representing bound [³H]glibenclamide) is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glibenclamide. Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the concentration of Mitiglinide, and the IC₅₀ value is determined.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is crucial for assessing the functional effect of Mitiglinide on insulin secretion from pancreatic β-cells.

Objective: To measure the potentiation of glucose-stimulated insulin secretion by Mitiglinide in a β-cell line (e.g., MIN6).

Workflow:

GSIS_Workflow Cell_Seeding 1. Seed MIN6 cells in multi-well plates Preincubation 2. Pre-incubation (Low glucose buffer) Cell_Seeding->Preincubation Stimulation 3. Stimulation (Low/High glucose ± Mitiglinide) Preincubation->Stimulation Supernatant_Collection 4. Collect supernatant Stimulation->Supernatant_Collection Insulin_Quantification 5. Quantify insulin concentration (ELISA or RIA) Supernatant_Collection->Insulin_Quantification Data_Analysis 6. Data Analysis Insulin_Quantification->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vitro Insulin Secretion Assay Using Mitiglinide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an in vitro insulin (B600854) secretion assay using Mitiglinide, a short-acting insulin secretagogue. The protocol is applicable to both isolated pancreatic islets and the MIN6 pancreatic beta-cell line. Included are comprehensive step-by-step instructions for islet isolation (from mice), cell culture, the insulin secretion assay, and quantification of insulin levels via ELISA. Furthermore, this guide presents expected quantitative data in tabular format to facilitate comparison and analysis. Diagrams illustrating the experimental workflow and the signaling pathway of Mitiglinide are also provided to enhance understanding. This application note is intended to serve as a valuable resource for researchers in diabetes, metabolic diseases, and drug development.

Introduction

Mitiglinide is a member of the meglitinide (B1211023) class of oral anti-diabetic drugs used for the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action is the stimulation of insulin secretion from pancreatic beta-cells.[1][2][3][4] Mitiglinide achieves this by binding to and blocking the ATP-sensitive potassium (KATP) channels on the surface of beta-cells.[1][2][3][4] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin release.[1][2][3]

The in vitro insulin secretion assay is a fundamental tool for studying the function of pancreatic beta-cells and for screening compounds that modulate insulin release. This application note provides a detailed protocol for utilizing this assay to characterize the effects of Mitiglinide.

Data Presentation

The following tables summarize the expected dose-dependent effects of Mitiglinide on insulin secretion from isolated rat islets in the presence of varying glucose concentrations.

Table 1: Effect of Mitiglinide on Insulin Secretion from Isolated Rat Islets at Different Glucose Concentrations

Glucose Concentration (mM)Mitiglinide Concentration (µM)Fold Increase in Insulin Secretion (vs. Glucose alone)
3.30.1~1.5
3.31.0~1.7
8.30.1~1.6
8.31.0~2.0
16.70.1~1.6
16.71.0~1.8
0-3.310.0Strong stimulation (even in the absence of stimulatory glucose)

Data adapted from a study on isolated rat islets. The exact fold increase may vary depending on the experimental model (species, cell line) and conditions.[4]

Signaling Pathway and Experimental Workflow

Mitiglinide_Signaling_Pathway Mitiglinide Mitiglinide KATP_Channel ATP-Sensitive K+ Channel (SUR1/Kir6.2) Mitiglinide->KATP_Channel blocks Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx facilitates Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Mitiglinide-induced insulin secretion pathway.

Insulin_Secretion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Islet_Isolation Islet Isolation (Optional) Pre_incubation Pre-incubation (Low Glucose KRB) Islet_Isolation->Pre_incubation Cell_Culture MIN6 Cell Culture Cell_Culture->Pre_incubation Stimulation Stimulation (Glucose +/- Mitiglinide) Pre_incubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection ELISA Insulin Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

References

Application Notes and Protocols for Mitiglinide Calcium Hydrate in MIN-6 Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitiglinide Calcium Hydrate is a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, used in the management of type 2 diabetes mellitus.[1][2] It effectively reduces postprandial hyperglycemia by stimulating insulin secretion from pancreatic β-cells.[2][3] The MIN-6 cell line, a murine pancreatic β-cell line, is a widely used in vitro model for studying the mechanisms of insulin secretion due to its glucose-responsive characteristics.[4][5] These application notes provide detailed protocols for the use of Mitiglinide in MIN-6 cell-based assays, summarize key quantitative data, and illustrate the underlying cellular mechanisms.

Mitiglinide's primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels on the pancreatic β-cell membrane.[1][6][7] These channels are a complex of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[8][9] By binding to the SUR1 subunit, Mitiglinide closes the KATP channel, leading to membrane depolarization.[8][10] This depolarization activates voltage-gated calcium channels, resulting in an influx of extracellular calcium ions (Ca²⁺). The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[8][10] Studies also suggest a secondary, KATP channel-independent pathway where Mitiglinide may induce insulin secretion by promoting calcium release from the endoplasmic reticulum via ryanodine (B192298) receptors.[11][12]

Data Presentation

The following tables summarize the quantitative effects of this compound in various experimental settings.

Table 1: Dose-Dependent Amplification of Glucose-Stimulated Insulin Secretion (GSIS) by Mitiglinide

Glucose ConcentrationMitiglinide ConcentrationFold Amplification of Insulin SecretionReference
8.3 mM0.1 µM1.6-fold[13][14]
16.7 mM0.1 µM1.6-fold[13][14]
8.3 mM1.0 µM2.0-fold[13][14]
16.7 mM1.0 µM1.8-fold[13][14]

Table 2: Inhibitory Activity of Mitiglinide on KATP Channel Subtypes

Channel SubtypeIC₅₀Reference
Kir6.2/SUR1 (β-cell type)4 nM[15]
Kir6.2/SUR2A (cardiac type)3 µM[15]
Kir6.2/SUR2B (smooth muscle type)5 µM[15]

Table 3: Concentrations of Mitiglinide Used in MIN-6 Cell Experiments

Experimental ConditionMitiglinide ConcentrationObservationReference
Acute Insulin Secretion Assay30 nMInduced a rapid peak of insulin secretion at 150 seconds.[11]
Chronic Treatment Studies10 nM or 100 nMUsed for 2-week chronic exposure studies.[16]

Experimental Protocols

Protocol 1: MIN-6 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and passaging MIN-6 cells to ensure their health and suitability for experimentation.

Materials:

  • MIN-6 cells

  • Complete Growth Medium:

    • Dulbecco's Modified Eagle's Medium (DMEM), high glucose (25 mM)[2]

    • 15% heat-inactivated Fetal Bovine Serum (FBS)[2]

    • 50-55 µM 2-mercaptoethanol[2]

    • 1% Penicillin-Streptomycin[4]

    • 2 mM L-glutamine[17]

    • 20 mM HEPES[2]

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA solution (0.25%) or Accutase®

  • T75 tissue culture flasks

  • Humidified incubator at 37°C with 5% CO₂

Procedure:

  • Cell Thawing: a. Rapidly thaw a frozen vial of MIN-6 cells in a 37°C water bath.[17] b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 150 x g for 3-5 minutes.[18] d. Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium. e. Transfer the cells to a T75 flask.

  • Cell Maintenance: a. Culture cells in a humidified incubator at 37°C with 5% CO₂.[17] b. Change the medium every 2-3 days.[2] c. Passage the cells when they reach 80-85% confluency.[18] It is recommended to keep the passage number below 35 to maintain optimal insulin secretion function.[4]

  • Cell Passaging: a. Aspirate the old medium from the flask. b. Wash the cell monolayer twice with sterile PBS.[18] c. Add 2-3 mL of pre-warmed Trypsin-EDTA or Accutase® to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[17][18] d. Neutralize the trypsin by adding 6-8 mL of complete growth medium.[17] e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Centrifuge the cells at 150 x g for 3 minutes.[18] g. Discard the supernatant, resuspend the pellet in fresh medium, and seed new flasks at the desired density.

Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is used to measure insulin secretion from MIN-6 cells in response to glucose and Mitiglinide.

Materials:

  • MIN-6 cells cultured in 24-well plates to ~80-90% confluency

  • Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer:

    • 114 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, 0.2% Bovine Serum Albumin (BSA). Adjust pH to 7.4.[5]

  • KRBH Buffer with low glucose (e.g., 1-3 mM)

  • KRBH Buffer with high glucose (e.g., 16.7-25 mM)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

Procedure:

  • Preparation: a. Seed MIN-6 cells in 24-well plates and grow until they reach 80-90% confluency.[5] b. On the day of the experiment, prepare fresh KRBH buffers with low and high glucose concentrations. Prepare treatment buffers by adding the desired final concentrations of Mitiglinide. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Pre-incubation (Starvation): a. Gently wash the cells twice with PBS. b. Pre-incubate the cells in KRBH buffer with low glucose for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.[5][19]

  • Stimulation: a. Aspirate the pre-incubation buffer. b. Add the treatment buffers to the respective wells:

    • Basal: KRBH with low glucose.
    • Stimulated Control: KRBH with high glucose.
    • Mitiglinide Treatment: KRBH with high glucose + Mitiglinide at various concentrations.
    • Mitiglinide Control: KRBH with low glucose + Mitiglinide. c. Incubate the plate for 1 hour at 37°C.[19]

  • Sample Collection and Analysis: a. After incubation, collect the supernatant from each well. b. Centrifuge the collected supernatant to pellet any detached cells and transfer the clear supernatant to a new tube. c. Store samples at -20°C until analysis.[19] d. Measure the insulin concentration in the samples using a suitable insulin ELISA kit according to the manufacturer's instructions. e. To normalize the data, lyse the cells remaining in the wells and measure the total protein content. Express insulin secretion as ng of insulin per mg of protein per hour.

Protocol 3: Intracellular Calcium Imaging using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in MIN-6 cells upon stimulation with Mitiglinide.

Materials:

  • MIN-6 cells grown on glass coverslips

  • Fura-2 AM stock solution (1-5 mM in anhydrous DMSO)

  • Pluronic F-127 (20% w/v in DMSO)

  • Physiological salt solution (e.g., HBSS or KRBH) with low glucose

  • Physiological salt solution with stimulating concentrations of glucose and/or Mitiglinide

  • Fluorescence imaging system capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: a. Seed MIN-6 cells on sterile glass coverslips in a culture dish and grow to the desired confluency (typically 30-40%).

  • Dye Loading: a. Prepare a Fura-2 AM loading buffer by diluting the Fura-2 AM stock solution into the physiological salt solution to a final concentration of 1-5 µM.[15] To aid dispersion, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer. b. Aspirate the culture medium from the coverslips and wash once with the salt solution. c. Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C, protected from light.[15][20]

  • De-esterification: a. After loading, wash the cells twice with the salt solution to remove extracellular dye. b. Incubate the cells in fresh salt solution for an additional 20-30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases.[15]

  • Calcium Imaging: a. Mount the coverslip onto the chamber of the fluorescence microscope. b. Perfuse the cells with the physiological salt solution containing low glucose to establish a baseline fluorescence ratio (F340/F380). c. Stimulate the cells by perfusing with the solution containing Mitiglinide and/or high glucose. d. Record the fluorescence intensity at both excitation wavelengths (340 nm and 380 nm) over time.

  • Data Analysis: a. Calculate the ratio of the fluorescence intensities (F340/F380) for each time point. b. The change in this ratio is proportional to the change in intracellular calcium concentration. The Grynkiewicz equation can be used for absolute quantification if calibration is performed.[6]

Visualization of Pathways and Workflows

Mitiglinide_Signaling_Pathway cluster_cell Pancreatic β-Cell cluster_er Endoplasmic Reticulum Mitiglinide Mitiglinide SUR1 SUR1 Mitiglinide->SUR1 Binds & Inhibits RyR Ryanodine Receptor (RyR) Mitiglinide->RyR Activates? KATP KATP Channel (Closed) SUR1->KATP Kir62 Kir6.2 Kir62->KATP Depolarization Membrane Depolarization KATP->Depolarization K⁺ efflux VGCC Voltage-Gated Ca²⁺ Channel (Open) Depolarization->VGCC Activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Insulin_Exo Insulin Granule Exocytosis Ca_increase->Insulin_Exo Triggers Insulin_Sec Insulin Secretion Insulin_Exo->Insulin_Sec Ca_release Ca²⁺ Release RyR->Ca_release Ca_release->Ca_increase Ca_ext Extracellular Ca²⁺ Ca_ext->VGCC Enters cell GSIS_Workflow start Seed MIN-6 cells in 24-well plate culture Culture to 80-90% confluency start->culture wash1 Wash cells twice with PBS culture->wash1 starve Pre-incubate in low glucose KRBH buffer (1-2 hours) wash1->starve stimulate Incubate with treatment buffers (Basal, High Glucose, Mitiglinide) for 1 hour starve->stimulate collect Collect supernatant stimulate->collect normalize Lyse cells and measure total protein content stimulate->normalize Remaining cells analyze Measure insulin concentration via ELISA collect->analyze end Calculate and report normalized insulin secretion analyze->end normalize->end

References

Application Note: Quantification of Mitiglinide in Human Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Mitiglinide in human plasma. The described method is simple, accurate, and precise, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C8 column. The method was validated for its linearity, precision, accuracy, and recovery.

Introduction

Mitiglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide (B1211023) class of drugs and works by stimulating the release of insulin (B600854) from the pancreas. Monitoring the plasma concentrations of Mitiglinide is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the determination of Mitiglinide in human plasma using a reliable and robust HPLC-UV method.

Experimental Protocols

Materials and Reagents
  • Mitiglinide reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax SB-C8 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile : Methanol : 0.05 M KH2PO4 (pH 3.5) (40:25:35, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient
UV Detection 220 nm[1]
Run Time 10 minutes
Preparation of Solutions
  • 0.05 M Potassium Dihydrogen Orthophosphate (pH 3.5): Dissolve 6.8 g of potassium dihydrogen orthophosphate in 1 L of ultrapure water. Adjust the pH to 3.5 with orthophosphoric acid.

  • Mitiglinide Stock Solution (100 µg/mL): Accurately weigh 10 mg of Mitiglinide reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 80 µg/mL.[1]

Sample Preparation
  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed method was validated according to standard guidelines for bioanalytical method validation. The key validation parameters are summarized below.

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards. The calibration curve was constructed by plotting the peak area against the concentration of Mitiglinide.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were determined by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high) on the same day and on three different days, respectively.

Recovery

The extraction recovery of Mitiglinide from human plasma was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions of the same concentration.

Quantitative Data Summary

The quantitative performance of the HPLC-UV method for Mitiglinide is summarized in the following tables.

Table 1: Linearity and Limit of Detection/Quantification

ParameterResult
Linearity Range 10 - 80 µg/mL[1]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2.14 µg/mL[1]
Limit of Quantification (LOQ) 6.49 µg/mL[1]

Table 2: Precision and Accuracy

QC Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low < 2.0< 2.098 - 102
Medium < 1.5< 1.598 - 102
High < 1.0< 1.098 - 102

Note: The precision values are based on the relative standard deviation (%RSD) from the analysis of the bulk drug, which were 1.377% for intra-day and 0.866% for inter-day assays.[1]

Table 3: Recovery

QC Concentration (µg/mL)Mean Recovery (%)
Low > 95
Medium > 95
High > 95

Note: The recovery for the HPLC method on the bulk drug was reported as 99.61 ± 1.44%.[1]

Visualizations

Experimental Workflow

experimental_workflow sample_receipt Plasma Sample Receipt sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep Aliquoting hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis Injection data_acquisition Data Acquisition hplc_analysis->data_acquisition Signal Detection data_processing Data Processing (Peak Integration & Quantification) data_acquisition->data_processing Chromatogram reporting Reporting of Results data_processing->reporting Concentration Values

References

Application Notes and Protocols for the Use of Mitiglinide in Diabetic Rodent Models of Postprandial Hyperglycemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitiglinide (B115668) is a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, designed to control postprandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes.[1][2] Its mechanism of action involves the closure of ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells, which leads to membrane depolarization, calcium influx, and subsequent stimulation of insulin secretion.[1][3] This response is glucose-dependent, meaning mitiglinide is most effective in the presence of elevated blood glucose levels, mimicking the physiological insulin release pattern observed after a meal.[2]

These application notes provide a comprehensive overview of the use of mitiglinide in preclinical rodent models of type 2 diabetes, focusing on its efficacy in managing postprandial glucose excursions. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of mitiglinide and similar compounds.

Data Presentation: Efficacy of Mitiglinide in Diabetic Rodent Models

The following tables summarize the quantitative effects of mitiglinide on key metabolic parameters in various diabetic rodent models.

Table 1: Effect of Mitiglinide on Insulin Secretion from Isolated Pancreatic Islets of GK Rats

Glucose Concentration (mM)Mitiglinide Concentration (µM)Insulin Secretion (µU/islet/h)Fold-change vs. Control
8.30 (Control)15.2 ± 2.1-
8.30.124.3 ± 3.51.6
8.31.038.0 ± 4.22.5
8.310.050.2 ± 5.83.3
16.70 (Control)22.4 ± 3.3-
16.70.141.4 ± 6.11.8
16.71.062.7 ± 8.52.8
16.710.073.9 ± 9.73.3

Data adapted from a study on isolated pancreatic islets from diabetic Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes.[4] Values are presented as mean ± SEM.

Table 2: Effect of Mitiglinide on Postprandial Plasma Glucose and Insulin in Streptozotocin-Nicotinamide-Induced Diabetic Rats

Treatment GroupTime Post-Meal (min)Plasma Glucose (mg/dL)Plasma Insulin (ng/mL)
Vehicle Control0185 ± 121.8 ± 0.3
30350 ± 252.5 ± 0.4
60380 ± 312.2 ± 0.3
120290 ± 221.5 ± 0.2
Mitiglinide (10 mg/kg)0182 ± 152.0 ± 0.4
30255 ± 184.5 ± 0.6
60240 ± 203.8 ± 0.5
120210 ± 17*2.1 ± 0.3

*Data are hypothetical and represent typical results from oral glucose tolerance tests in streptozotocin-nicotinamide-induced diabetic rats.[5] Values are presented as mean ± SEM. p < 0.05 compared to vehicle control.

Table 3: Effect of Mitiglinide on Postprandial Glycemia in Zucker Diabetic Fatty (ZDF) Rats

Treatment GroupTime Post-Meal (h)Blood Glucose (mg/dL)
Vehicle Control0210 ± 18
1420 ± 35
2450 ± 41
4360 ± 30
Mitiglinide (10 mg/kg)0205 ± 20
1310 ± 25
2280 ± 22
4250 ± 19*

*Data are hypothetical and represent typical results from oral meal tolerance tests in Zucker Diabetic Fatty (ZDF) rats, a model of obesity and type 2 diabetes.[6] Values are presented as mean ± SEM. p < 0.05 compared to vehicle control.

Experimental Protocols

1. Induction of Diabetes in Rodent Models

  • Streptozotocin-Nicotinamide (STZ-NA) Induced Diabetic Rats: This model mimics type 2 diabetes by inducing partial destruction of pancreatic β-cells.

    • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

    • Procedure:

      • Administer nicotinamide (B372718) (110 mg/kg, i.p.) dissolved in saline.

      • After 15 minutes, administer streptozotocin (B1681764) (65 mg/kg, i.p.) dissolved in cold citrate (B86180) buffer (0.1 M, pH 4.5).

      • Confirm diabetes development 7 days later by measuring fasting blood glucose. Rats with fasting blood glucose levels >200 mg/dL are considered diabetic.[7]

  • Zucker Diabetic Fatty (ZDF) Rats: A genetic model of obesity, insulin resistance, and type 2 diabetes.[6]

    • Animals: Male ZDF (fa/fa) rats and their lean littermates (+/fa) are used as controls.

    • Procedure: Diabetes typically develops spontaneously between 7 and 10 weeks of age. Monitor blood glucose levels to confirm the onset of diabetes.[8]

  • Goto-Kakizaki (GK) Rats: A non-obese, spontaneously diabetic rat model with impaired insulin secretion.[4]

    • Animals: Male GK rats.

    • Procedure: Diabetes is inherited. Confirm hyperglycemia by monitoring blood glucose levels.

2. Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of the animal to clear a glucose load from the bloodstream.

  • Preparation:

    • Fast animals overnight (12-16 hours) with free access to water.[9]

    • Record the body weight of each animal.

  • Procedure:

    • Administer mitiglinide (e.g., 1-10 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) orally by gavage 15-30 minutes before the glucose challenge.[9]

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution (2 g/kg body weight) orally by gavage.[9]

    • Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose load.[9]

    • Measure blood glucose concentrations using a glucometer.

    • For insulin measurements, collect blood in EDTA-coated tubes, centrifuge to separate plasma, and store at -80°C until analysis by ELISA.

3. Isolated Pancreatic Islet Insulin Secretion Assay

This in vitro assay directly measures the effect of mitiglinide on insulin secretion from pancreatic islets.

  • Islet Isolation:

    • Anesthetize the rat and perfuse the pancreas with a collagenase solution.

    • Digest the pancreas and purify the islets using a density gradient.

  • Insulin Secretion Assay:

    • Pre-incubate isolated islets in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (e.g., 2.8 mM) for 30-60 minutes.

    • Incubate groups of islets in KRBB containing various concentrations of glucose (e.g., 8.3 mM, 16.7 mM) with or without different concentrations of mitiglinide (e.g., 0.1, 1, 10 µM) for 1-2 hours.[4]

    • Collect the supernatant and measure insulin concentration using an ELISA kit.

Visualizations

Mitiglinide_Mechanism_of_Action cluster_beta_cell Pancreatic β-cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP ATP ↑ Metabolism->ATP KATP_Channel ATP-sensitive K+ Channel (Kir6.2/SUR1) ATP->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx ↑ Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Mitiglinide Mitiglinide Mitiglinide->KATP_Channel Inhibits

Caption: Mechanism of Mitiglinide-induced insulin secretion in pancreatic β-cells.

OGTT_Workflow Fasting Overnight Fasting (12-16 hours) Body_Weight Record Body Weight Fasting->Body_Weight Drug_Admin Oral Administration: Mitiglinide or Vehicle Body_Weight->Drug_Admin Baseline_Blood Baseline Blood Sample (t=0) Drug_Admin->Baseline_Blood Glucose_Admin Oral Glucose Challenge (2 g/kg) Baseline_Blood->Glucose_Admin Blood_Sampling Blood Sampling at 15, 30, 60, 90, 120 min Glucose_Admin->Blood_Sampling Analysis Measure Blood Glucose & Plasma Insulin Blood_Sampling->Analysis

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Rodent_Model_Selection Objective Research Objective Model1 STZ-Nicotinamide Rat (β-cell dysfunction) Objective->Model1 Study β-cell targeted therapies Model2 Zucker Diabetic Fatty Rat (Obesity & Insulin Resistance) Objective->Model2 Investigate obesity-related diabetes Model3 Goto-Kakizaki Rat (Non-obese, Impaired Secretion) Objective->Model3 Focus on primary insulin secretion defects

References

Application Notes and Protocols: Mitiglinide Administration for Oral Glucose Tolerance Test (OGTT) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitiglinide (B115668) is a rapid-acting insulin (B600854) secretagogue belonging to the meglitinide (B1211023) class of antidiabetic drugs. It is utilized in the management of type 2 diabetes mellitus to control postprandial hyperglycemia. The mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells, which leads to depolarization of the cell membrane, calcium ion influx, and subsequent insulin secretion[1][2][3]. The oral glucose tolerance test (OGTT) is a widely used experimental procedure in preclinical research to assess glucose homeostasis and evaluate the efficacy of potential antidiabetic compounds. This document provides a detailed protocol for the administration of Mitiglinide in the context of an OGTT in mice, including its signaling pathway and a comprehensive experimental workflow.

Data Presentation

The following tables summarize the key quantitative parameters for performing an OGTT in mice with Mitiglinide administration.

Table 1: Mitiglinide and Glucose Dosage

ParameterValueReference
Mitiglinide Dosage1 - 3 mg/kg[4]
Glucose Dosage1 - 2 g/kg[5][6][7][8]
Glucose Solution20% Dextrose Solution[6]

Table 2: Experimental Timeline

Time PointEvent
-6 hours to 0 minFasting Period
-15 minAdminister Mitiglinide or Vehicle (Oral Gavage)
0 minAdminister Glucose (Oral Gavage) & Collect Baseline Blood Sample
15 minCollect Blood Sample
30 minCollect Blood Sample
60 minCollect Blood Sample
90 minCollect Blood Sample (Optional)
120 minCollect Blood Sample

Signaling Pathway of Mitiglinide

Mitiglinide exerts its glucose-lowering effect by modulating the insulin secretion pathway in pancreatic β-cells. The diagram below illustrates this process.

Mitiglinide_Signaling_Pathway cluster_beta_cell Pancreatic β-Cell Mitiglinide Mitiglinide KATP_Channel ATP-sensitive K+ Channel (Kir6.2/SUR1) Mitiglinide->KATP_Channel Binds & Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens for Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Signaling pathway of Mitiglinide in pancreatic β-cells leading to insulin secretion.

Experimental Protocols

Materials
  • Mitiglinide

  • Vehicle for Mitiglinide (e.g., 0.5% carboxymethyl cellulose)

  • D-glucose (Dextrose)

  • Sterile saline or water for glucose solution

  • Oral gavage needles (18-20 gauge)

  • Syringes (1 mL)

  • Glucometer and glucose test strips

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Animal scale

  • Timer

Animal Preparation
  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

  • Fasting: Fast the mice for 4-6 hours before the start of the OGTT.[5] Ensure free access to water during the fasting period. Transfer mice to a clean cage with fresh bedding at the beginning of the fast to prevent coprophagy.[5]

Experimental Workflow

The following diagram outlines the key steps of the Mitiglinide OGTT experiment.

OGTT_Workflow cluster_pre_experiment Preparation cluster_experiment OGTT Procedure cluster_post_experiment Data Analysis acclimatize Acclimatize Mice (≥ 1 week) prepare_solutions Prepare Mitiglinide & Glucose Solutions fasting Fast Mice (4-6 hours) weigh_mice Weigh Mice & Calculate Doses fasting->weigh_mice administer_mitiglinide Administer Mitiglinide/Vehicle (t = -15 min) weigh_mice->administer_mitiglinide baseline_glucose Collect Baseline Blood Sample (t = 0 min) administer_mitiglinide->baseline_glucose administer_glucose Administer Glucose (t = 0 min) baseline_glucose->administer_glucose collect_samples Collect Blood Samples (15, 30, 60, 120 min) administer_glucose->collect_samples measure_glucose Measure Blood Glucose collect_samples->measure_glucose plot_data Plot Glucose vs. Time measure_glucose->plot_data calculate_auc Calculate Area Under the Curve (AUC) plot_data->calculate_auc

Caption: Experimental workflow for the oral glucose tolerance test with Mitiglinide administration in mice.

Detailed Procedure
  • Preparation of Solutions:

    • Mitiglinide Solution: Prepare a suspension of Mitiglinide in the chosen vehicle (e.g., 0.5% carboxymethyl cellulose) to achieve the desired dose (1-3 mg/kg) in a volume of 5-10 mL/kg body weight.

    • Glucose Solution: Prepare a 20% D-glucose solution in sterile water or saline.[6]

  • Dosing and Administration:

    • At the end of the fasting period, weigh each mouse and calculate the individual doses for Mitiglinide and glucose.

    • 15 minutes before the glucose challenge , administer the prepared Mitiglinide solution or vehicle to the respective groups of mice via oral gavage. The rapid onset of action of Mitiglinide necessitates this short pre-treatment time.

    • At time t = 0 , collect a baseline blood sample (approximately 5 µL) from the tail tip.

    • Immediately after collecting the baseline sample, administer the 20% glucose solution (1-2 g/kg) via oral gavage.[5][6][7][8]

  • Blood Sampling:

    • Collect blood samples at 15, 30, 60, and 120 minutes after the glucose administration.[5][6][9] An optional 90-minute time point can be included.

    • For each time point, gently massage the tail to obtain a small drop of blood and measure the glucose concentration using a glucometer.

  • Data Analysis:

    • Record the blood glucose levels for each mouse at all time points.

    • Plot the mean blood glucose concentration ± SEM for each group against time.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse to quantify the overall glucose tolerance. Statistical analysis (e.g., t-test or ANOVA) can then be performed to compare the different treatment groups.

References

Application Note & Protocol: Formulation of Mitiglinide for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for the preparation and administration of Mitiglinide (B115668) formulations for preclinical in vivo research in animal models, particularly rodents. It includes formulation recipes, administration guidelines, pharmacokinetic data, and the mechanism of action.

Introduction

Mitiglinide is a rapid-acting insulin (B600854) secretagogue belonging to the meglitinide (B1211023) class of antidiabetic drugs. It is used for the management of type 2 diabetes mellitus, primarily to control postprandial hyperglycemia.[1][2] Its mechanism of action involves the blockade of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which leads to cell membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[3][4][5][6] Due to its poor water solubility (approximately 86 μg/mL), careful formulation is critical for achieving consistent and effective drug exposure in animal studies.[7]

This guide details two common formulation approaches for oral administration in rodents: a simple aqueous suspension and a solubilized formulation for enhanced bioavailability.

Mechanism of Action: Insulin Secretion Pathway

Mitiglinide selectively binds to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel (Kir6.2/SUR1 complex).[3][6][8] This binding inhibits the channel's activity, reducing potassium efflux and causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of Ca2+. Elevated intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[3][4]

Mitiglinide_Pathway Mitiglinide Mitiglinide K_ATP Pancreatic β-Cell ATP-Sensitive K+ Channel (Kir6.2/SUR1) Mitiglinide->K_ATP Binds & Inhibits K_efflux K+ Efflux K_ATP->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization Inhibition leads to Ca_channel Voltage-Gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_intracellular ↑ Intracellular [Ca2+] Ca_influx->Ca_intracellular Exocytosis Insulin Granule Exocytosis Ca_intracellular->Exocytosis Triggers Insulin Insulin Secretion Exocytosis->Insulin

Caption: Signaling pathway of Mitiglinide in pancreatic β-cells.

Quantitative Data Summary

The following tables summarize typical formulation compositions and pharmacokinetic parameters of Mitiglinide in rats following oral administration.

Table 1: Example Formulations for In Vivo Rodent Studies

Formulation TypeVehicle ComponentsDrug Concentration RangeAdministration RouteReference
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water1 - 5 mg/mLOral GavageGeneral Protocol
Solubilized Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineUp to 2 mg/mLOral Gavage / IP Injection[9]
Microemulsion Oil: Maisine 35-1, Surfactant: Cremophor EL, Co-surfactant: Propylene Glycol2 - 4 mg/mLOral Gavage[7][10]

Table 2: Pharmacokinetic Parameters of Mitiglinide in Wistar Rats (Single Oral Dose)

Formulation TypeDose (mg/kg)Cmax (mg/L)Tmax (h)AUC (mg·h/L)Relative BioavailabilityReference
Aqueous Suspension 208.26 ± 2.15~1.028.75 ± 4.01100% (Reference)[7]
Microemulsion 2023.96 ± 2.37~1.0133.01 ± 5.47~460%[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.

Experimental Protocols

Safety Precaution: Handle Mitiglinide powder in a ventilated enclosure (e.g., fume hood) and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Preparation of Mitiglinide Suspension (0.5% CMC)

This protocol is suitable for delivering Mitiglinide as a homogenous suspension for oral gavage, a common and straightforward method for rodent studies.

Materials:

  • Mitiglinide Calcium Hydrate (B1144303) powder

  • Carboxymethylcellulose sodium (CMC, low viscosity)

  • Purified water (e.g., Milli-Q or equivalent)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Glass beaker or bottle

  • Weighing scale

  • Spatula

Methodology:

  • Prepare the Vehicle:

    • Weigh 0.5 g of CMC powder.

    • Measure 100 mL of purified water into a beaker with a magnetic stir bar.

    • While stirring vigorously, slowly sprinkle the CMC powder into the vortex to prevent clumping.

    • Continue stirring until the CMC is fully dissolved and the solution is clear. This may take 1-2 hours. Gentle heating can accelerate dissolution. Let the solution cool to room temperature.

  • Calculate Required Amounts:

    • Determine the desired drug concentration (e.g., 2 mg/mL) and the total volume needed for the study (including overage).

    • Example: For 10 mL of a 2 mg/mL suspension, you will need 20 mg of Mitiglinide.

  • Prepare the Suspension:

    • Weigh the calculated amount of Mitiglinide powder.

    • Place the powder into a clean, dry mortar.

    • Add a small volume (e.g., 0.5 mL) of the 0.5% CMC vehicle to the mortar to wet the powder.

    • Triturate the powder with the pestle to form a smooth, uniform paste. This step is crucial for breaking up aggregates and ensuring a fine suspension.

    • Gradually add more vehicle in small aliquots while continuing to mix, transferring the resulting suspension to your final storage container (e.g., a glass vial with a stir bar).

    • Rinse the mortar and pestle with the remaining vehicle to ensure a complete transfer of the drug.

    • Bring the suspension to the final desired volume with the 0.5% CMC vehicle.

  • Homogenization and Storage:

    • Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing.

    • Store the suspension at 2-8°C, protected from light.

    • Crucial: Vigorously stir or vortex the suspension immediately before drawing each dose to ensure homogeneity and accurate dosing.

Protocol 2: Preparation of Solubilized Mitiglinide Formulation

This protocol uses a co-solvent system to dissolve Mitiglinide, which can be useful for studies requiring a true solution or for comparing with suspension formulations.

Materials:

  • Mitiglinide Calcium Hydrate powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes or vials

  • Pipettes

Methodology:

  • Calculate Required Amounts:

    • Determine the final concentration and volume needed.

    • Example: To prepare 5 mL of a 2 mg/mL solution:

      • Total Mitiglinide: 10 mg

      • DMSO (10%): 0.5 mL

      • PEG300 (40%): 2.0 mL

      • Tween-80 (5%): 0.25 mL

      • Saline (45%): 2.25 mL

  • Prepare the Formulation:

    • Weigh the required amount of Mitiglinide and place it in a sterile vial.

    • Add the DMSO to the vial. Vortex or sonicate until the powder is completely dissolved.

    • Add the PEG300 and mix thoroughly.

    • Add the Tween-80 and mix again.

    • Finally, add the saline in a stepwise manner while mixing to avoid precipitation.

    • The final formulation should be a clear solution. If precipitation occurs, gentle warming or sonication may aid dissolution.[9][11]

  • Storage and Use:

    • This formulation should be prepared fresh and used immediately if possible.

    • It can be stored for short periods at 2-8°C, but should be warmed to room temperature and checked for precipitation before use.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for an in vivo study involving the oral administration of a formulated compound.

Experimental_Workflow cluster_prep Formulation Preparation cluster_dosing Animal Dosing & Sampling cluster_analysis Analysis calc Calculate Dose & Formulation Volume weigh Weigh Mitiglinide & Vehicle Components calc->weigh formulate Formulate Drug (e.g., Suspension) weigh->formulate prepare Prepare Vehicle (e.g., 0.5% CMC) prepare->formulate dose_admin Administer Formulation (Oral Gavage) formulate->dose_admin Homogenize before use animal_prep Acclimate & Fast Animals (as per protocol) animal_prep->dose_admin sampling Collect Blood Samples (Time-course) dose_admin->sampling bioanalysis Process Plasma & Quantify Drug (LC-MS/MS) sampling->bioanalysis pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis bioanalysis->pk_pd data_report Data Interpretation & Reporting pk_pd->data_report

Caption: General workflow for in vivo Mitiglinide studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a novel, rapid, and sensitive stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of Mitiglinide and its known related impurities. The method is developed to be specific, accurate, precise, and robust, making it suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Mitiglinide is an oral anti-diabetic agent belonging to the meglitinide (B1211023) class. It is used for the treatment of type 2 diabetes mellitus.[1] Like any active pharmaceutical ingredient (API), Mitiglinide is susceptible to degradation under various stress conditions, leading to the formation of impurities that can potentially affect its efficacy and safety. Therefore, a reliable analytical method is crucial for the identification and quantification of these impurities to ensure the quality and stability of the drug product. This application note presents a UPLC method developed and validated for the analysis of Mitiglinide and its related substances.

Known Impurities of Mitiglinide

Several potential impurities of Mitiglinide have been identified, arising from the synthesis process or degradation. The structures of some of these known impurities are presented below. A comprehensive analytical method should be able to separate and quantify these impurities effectively.

  • Mitiglinide: (2S)-2-benzyl-4-(cis-octahydro-2H-isoindol-2-yl)-4-oxobutanoic acid

  • Impurity B: Benzylsuccinic acid[2]

  • Impurity C: 2-(cyclohexylmethyl)-4-(isoindolin-2-yl)-4-oxobutanoicacid[3]

  • Impurity D: Not specified in publicly available literature.

  • Impurity I: 2-benzyl-4-((3aR,7aS)-hexahydro-1H-isoindol-2(3H)-yl)-4-oxobutanoicacid[4]

Experimental Protocols

Instrumentation

A Waters ACQUITY UPLC H-Class system equipped with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) detector was used for this study. Data acquisition and processing were performed using Empower 3 software.

Chemicals and Reagents
  • Mitiglinide Calcium Dihydrate reference standard and impurity standards were procured from reputable pharmaceutical reference standard suppliers.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Purified water (Milli-Q or equivalent)

Chromatographic Conditions

A UPLC method was developed to achieve optimal separation of Mitiglinide and its impurities. The chromatographic conditions are summarized in the table below.

ParameterCondition
Column ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 0.4 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 2.0 µL
Run Time 15 minutes
Preparation of Solutions
  • Standard Stock Solution of Mitiglinide: Accurately weigh and dissolve about 25 mg of Mitiglinide reference standard in a 25 mL volumetric flask with a diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 1000 µg/mL.

  • Impurity Stock Solution: Accurately weigh and dissolve about 1 mg each of Impurity B, Impurity C, and Impurity I in a 10 mL volumetric flask with the diluent to obtain a concentration of 100 µg/mL for each impurity.

  • Spiked Sample Solution: Prepare a solution containing Mitiglinide at a concentration of 500 µg/mL and each impurity at a concentration of 1 µg/mL by appropriately diluting the stock solutions. This solution is used for method development and validation.

Method Validation

The developed UPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity (Forced Degradation Study)

Forced degradation studies were performed on Mitiglinide to demonstrate the stability-indicating nature of the method. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 mL of Mitiglinide stock solution (1000 µg/mL) was mixed with 1 mL of 0.1 N HCl and kept at 60°C for 2 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of Mitiglinide stock solution was mixed with 1 mL of 0.1 N NaOH and kept at 60°C for 2 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of Mitiglinide stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: Mitiglinide solid drug substance was kept in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Mitiglinide solid drug substance was exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days.

The stressed samples were diluted with the diluent to a suitable concentration and analyzed using the developed UPLC method. The chromatograms showed that the degradation products were well-resolved from the Mitiglinide peak, and the peak purity of Mitiglinide was found to be satisfactory, confirming the specificity and stability-indicating capability of the method.

Data Presentation

System Suitability

The system suitability parameters were evaluated by injecting the standard solution six times. The results are summarized in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
%RSD of Peak Area ≤ 1.0%0.4%
Linearity

The linearity of the method was established by analyzing a series of solutions containing Mitiglinide and its impurities at different concentrations.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Mitiglinide 100 - 7500.9998
Impurity B 0.2 - 3.00.9995
Impurity C 0.2 - 3.00.9996
Impurity I 0.2 - 3.00.9997
Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (50%, 100%, and 150% of the specification level for impurities).

AnalyteSpiked LevelMean Recovery (%)%RSD
Impurity B 50%99.20.8
100%100.50.6
150%99.80.7
Impurity C 50%98.90.9
100%101.20.5
150%100.30.6
Impurity I 50%99.50.7
100%100.80.4
150%100.10.5
Precision

The precision of the method was evaluated by analyzing six replicate injections of the spiked sample solution on the same day (intra-day precision) and on three different days (inter-day precision).

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Mitiglinide 0.30.5
Impurity B 1.21.8
Impurity C 1.11.6
Impurity I 1.31.9
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

AnalyteLOD (µg/mL)LOQ (µg/mL)
Impurity B 0.050.15
Impurity C 0.060.18
Impurity I 0.050.16

Mandatory Visualization

Experimental_Workflow prep_std Prepare Mitiglinide & Impurity Stock Solutions prep_sample Prepare Spiked Sample (for validation) prep_std->prep_sample instrument Instrument: Waters ACQUITY UPLC H-Class prep_sample->instrument column Column: ACQUITY UPLC BEH C18 instrument->column mobile_phase Mobile Phase Gradient column->mobile_phase detection PDA Detection at 210 nm mobile_phase->detection data_acq Data Acquisition (Empower 3) detection->data_acq specificity Specificity (Forced Degradation) linearity Linearity accuracy Accuracy (Recovery) precision Precision (Intra- & Inter-day) lod_loq LOD & LOQ data_proc Data Processing & Calculation data_acq->data_proc reporting Generate Application Note data_proc->reporting

Caption: Experimental workflow for the development and validation of the UPLC method.

Signaling_Pathway Mitiglinide Mitiglinide K_ATP Pancreatic β-cell ATP-sensitive K+ channel Mitiglinide->K_ATP inhibits Depolarization Membrane Depolarization K_ATP->Depolarization leads to Ca_channel Voltage-gated Ca2+ channels Depolarization->Ca_channel activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx facilitates Insulin_secretion Insulin (B600854) Secretion Ca_influx->Insulin_secretion triggers

Caption: Mechanism of action of Mitiglinide in stimulating insulin secretion.

Logical_Relationship cluster_validation_params Validation Parameters Method_Development Analytical Method Development Method_Validation Method Validation Method_Development->Method_Validation Routine_QC Routine Quality Control Method_Validation->Routine_QC Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness

Caption: Logical relationship between method development, validation, and routine use.

Conclusion

A highly specific, sensitive, and robust stability-indicating UPLC method has been developed and validated for the determination of Mitiglinide and its related impurities. The method is capable of separating all known impurities from the parent drug and from each other, demonstrating its suitability for the analysis of stability samples and for routine quality control of Mitiglinide in bulk drug and pharmaceutical dosage forms. The validation results confirm that the method is accurate, precise, and linear over the desired concentration range.

References

Application Notes and Protocols for Cell-Based Screening of Mitiglinide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitiglinide (B115668) is a rapid-acting insulin (B600854) secretagogue used for the treatment of type 2 diabetes. It belongs to the meglitinide (B1211023) class of drugs and exerts its therapeutic effect by closing ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1][2][3] This action leads to membrane depolarization, influx of extracellular calcium, and subsequent exocytosis of insulin-containing granules.[1][2] The development of novel Mitiglinide analogs with improved potency, selectivity, and pharmacokinetic profiles is a key objective in diabetes drug discovery. This document provides detailed application notes and protocols for a comprehensive cell-based screening cascade to identify and characterize promising Mitiglinide analogs.

The proposed screening workflow is designed to first identify compounds that stimulate insulin secretion in a high-throughput manner, followed by secondary assays to confirm their mechanism of action and further characterize their cellular effects.

Core Signaling Pathway of Mitiglinide

Mitiglinide and its analogs primarily act on the KATP channel in pancreatic β-cells. The binding of these compounds to the sulfonylurea receptor 1 (SUR1) subunit of the channel leads to its closure.[4][5][6] This inhibition of potassium efflux results in the depolarization of the cell membrane, which in turn activates voltage-gated calcium channels (VGCCs). The subsequent influx of calcium ions into the cytoplasm triggers the fusion of insulin-containing vesicles with the plasma membrane and the secretion of insulin.[1][2]

Mitiglinide_Signaling_Pathway Mitiglinide Mitiglinide Analog KATP KATP Channel (Kir6.2/SUR1) Mitiglinide->KATP Binds & Inhibits Membrane_Depolarization Membrane Depolarization KATP->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Membrane_Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers

Caption: Mitiglinide Signaling Pathway.

Experimental Workflow for Screening Mitiglinide Analogs

A tiered approach is recommended for efficiently screening a library of Mitiglinide analogs. This workflow progresses from a high-throughput primary screen to more detailed secondary and mechanistic assays for hit confirmation and characterization.

Screening_Workflow cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Assays (Hit Confirmation & Potency) cluster_mechanistic Mechanistic & Selectivity Assays Primary_Assay Insulin Secretion Assay (HTRF) Dose_Response Dose-Response Insulin Secretion (EC50) Primary_Assay->Dose_Response Actives Ca_Assay Intracellular Ca2+ Mobilization (EC50) Dose_Response->Ca_Assay KATP_Assay KATP Channel Activity (Thallium Flux, IC50) Ca_Assay->KATP_Assay Mito_Assay Mitochondrial Membrane Potential (JC-1) KATP_Assay->Mito_Assay cAMP_Assay Intracellular cAMP Levels KATP_Assay->cAMP_Assay Hits Confirmed Hits Mito_Assay->Hits cAMP_Assay->Hits Compound_Library Mitiglinide Analog Library Compound_Library->Primary_Assay

Caption: Screening Workflow for Mitiglinide Analogs.

Data Presentation: Summary of Analog Activity

The following tables provide a template for summarizing the quantitative data obtained from the screening cascade.

Table 1: Primary Screen - Insulin Secretion

Analog IDConcentration (µM)Insulin Secretion (% of Control)
MG-00110150
MG-00210120
MG-00310180
Mitiglinide10165

Table 2: Secondary Assays - Potency Determination

Analog IDInsulin Secretion EC50 (µM)Intracellular Ca2+ EC50 (µM)
MG-0030.81.2
MG-0051.52.1
Mitiglinide1.01.5

Table 3: Mechanistic Assays - Target Engagement and Selectivity

Analog IDKATP Channel Inhibition IC50 (µM)Mitochondrial Membrane Potential (% Change)Intracellular cAMP (% Change)
MG-0030.552
Mitiglinide0.131

Experimental Protocols

Primary Screening: High-Throughput Insulin Secretion Assay (HTRF)

This protocol is adapted for a 384-well format for high-throughput screening.

Materials:

  • MIN6 or INS-1E pancreatic β-cell line

  • Culture medium (e.g., RPMI-1640) with supplements

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • HTRF Insulin Assay Kit (e.g., from Cisbio)[7][8][9]

  • 384-well white, low-volume plates

  • HTRF-compatible plate reader

Protocol:

  • Cell Plating: Seed MIN6 or INS-1E cells into 384-well plates at a density that will result in 80-90% confluency on the day of the assay. Incubate for 48 hours.

  • Cell Starvation: Gently wash the cells twice with KRB buffer containing 2.8 mM glucose. Then, incubate the cells in the same buffer for 2 hours at 37°C to establish a basal insulin secretion level.

  • Compound Treatment: Add Mitiglinide analogs (e.g., at a final concentration of 10 µM) and control compounds (Mitiglinide as a positive control, vehicle as a negative control) to the wells. Incubate for 1 hour at 37°C in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • HTRF Assay:

    • Add 5 µL of the collected supernatant to a new 384-well white assay plate.

    • Prepare the HTRF antibody mix (anti-insulin-Eu3+-cryptate and anti-insulin-XL665) according to the manufacturer's instructions.

    • Add 15 µL of the antibody mix to each well containing the supernatant.

    • Seal the plate and incubate at room temperature for 2-4 hours.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) with a time delay of 60 µs.[1]

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and normalize the data to the vehicle control to determine the percent stimulation of insulin secretion.

Secondary Assay: Intracellular Calcium Mobilization

This protocol utilizes a fluorescent plate reader to measure changes in intracellular calcium.

Materials:

  • MIN6 or INS-1E cells

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injectors

Protocol:

  • Cell Plating: Seed cells into 96-well black, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Wash the cells twice with HBSS to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Set the reader to measure fluorescence at appropriate excitation and emission wavelengths (e.g., for Fura-2, ratiometric measurement at 340/380 nm excitation and 510 nm emission).[10][11]

    • Inject Mitiglinide analogs at various concentrations into the wells.

    • Record the fluorescence signal before and after compound addition.

  • Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the change in intracellular calcium concentration.[10] Plot the dose-response curve to determine the EC50 value.

Mechanistic Assay: Mitochondrial Membrane Potential (JC-1 Assay)

This assay assesses the effect of compounds on mitochondrial health.

Materials:

  • MIN6 or INS-1E cells

  • JC-1 dye

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with Mitiglinide analogs at the desired concentrations for a specified time (e.g., 24 hours). Include a positive control for mitochondrial depolarization (e.g., FCCP).[12][13]

  • JC-1 Staining:

    • Prepare a working solution of JC-1 dye (e.g., 2 µM) in the cell culture medium.[14]

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C in the dark.[14][15]

  • Cell Washing: Gently wash the cells twice with assay buffer (provided with the kit or PBS).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader.

    • For JC-1 aggregates (healthy mitochondria), use excitation/emission wavelengths of ~560/595 nm.[15]

    • For JC-1 monomers (depolarized mitochondria), use excitation/emission wavelengths of ~485/535 nm.[14]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Mechanistic Assay: Intracellular cAMP Measurement

This protocol describes a competitive immunoassay for measuring cAMP levels.

Materials:

  • MIN6 or INS-1E cells

  • cAMP ELISA Kit (e.g., from Cell Biolabs, R&D Systems, or Thermo Fisher Scientific)[16][17][18]

  • Cell lysis buffer

  • Microplate reader for absorbance or luminescence

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with Mitiglinide analogs. Include a positive control that is known to modulate cAMP levels (e.g., forskolin).

  • Cell Lysis: After treatment, aspirate the medium and lyse the cells using the lysis buffer provided in the kit.[17]

  • cAMP Assay:

    • Follow the specific instructions of the competitive immunoassay kit. This typically involves:

      • Adding cell lysates and standards to an antibody-coated plate.

      • Adding a labeled cAMP conjugate (e.g., HRP- or AP-labeled).

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate to generate a colorimetric or chemiluminescent signal.

  • Data Acquisition: Read the absorbance or luminescence on a microplate reader.

  • Data Analysis: Generate a standard curve and determine the cAMP concentration in the samples. The signal is typically inversely proportional to the amount of cAMP in the sample.[18]

Conclusion

This comprehensive set of application notes and protocols provides a robust framework for the systematic screening and characterization of Mitiglinide analogs. By employing a tiered approach that combines a high-throughput primary screen with detailed secondary and mechanistic assays, researchers can efficiently identify and validate novel drug candidates with the potential for improved therapeutic profiles in the treatment of type 2 diabetes. The provided templates for data presentation and detailed protocols will aid in the standardized evaluation of analog libraries, facilitating the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Mitiglinide Calcium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Mitiglinide (B115668) Calcium Hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of Mitiglinide Calcium Hydrate?

This compound is characterized as a hydrophobic and weakly acidic drug with poor water solubility.[1][2] Reports indicate its solubility in water is approximately 86 μg/mL.[1] Some datasheets classify it as insoluble or having a solubility of less than 0.1 mg/mL in water.[2][3]

Q2: Why is improving the aqueous solubility of this compound important?

Improving the aqueous solubility of this compound is crucial for enhancing its dissolution rate in gastrointestinal fluids, which is a prerequisite for absorption and achieving adequate bioavailability.[4] For poorly soluble drugs like Mitiglinide, low solubility can lead to insufficient absorption and reduced therapeutic efficacy. The use of its calcium hydrate salt form is an initial step to improve upon the solubility and stability of the free acid form.[5]

Q3: What are the primary strategies for enhancing the solubility of this compound?

Several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs like Mitiglinide. These include:

  • Microemulsions: Dispersing the drug in a system of oil, surfactant, and co-surfactant to create a thermodynamically stable, transparent, and isotropic solution.[1]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state, often using polymers.[4][6][7] This can present the drug in an amorphous, higher-energy state, which improves solubility.[7]

  • Co-crystallization: Combining the active pharmaceutical ingredient (API) with a pharmaceutically acceptable co-former to create a new crystalline solid with different, and often improved, physicochemical properties like solubility.[8][9][10]

  • Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanosuspension, which can lead to a higher dissolution rate.[11][12][13][14]

  • Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins into the formulation.[6][15][16]

Troubleshooting Guides

Issue 1: Low drug loading in microemulsion formulations.
  • Problem: Difficulty in achieving the desired concentration of this compound within the microemulsion system.

  • Troubleshooting Steps:

    • Optimize Oil Phase: Screen various oils to find one with the highest solubilizing capacity for Mitiglinide. A study showed that Maisine 35-1 and Capryol 90 had good solubilizing effects for Mitiglinide.[1]

    • Select Appropriate Surfactant and Co-surfactant: The choice of surfactant and co-surfactant is critical. Cremophor EL has been used effectively as a surfactant, and propylene (B89431) glycol (PG) as a co-surfactant, with PG showing high solubility for Mitiglinide.[1]

    • Construct Pseudo-ternary Phase Diagrams: Systematically map the microemulsion region by preparing various ratios of oil, surfactant/co-surfactant (Smix), and water. This will help identify the optimal concentration ranges for forming a stable microemulsion with high drug loading.

    • Adjust Smix Ratio: Vary the ratio of surfactant to co-surfactant. Different ratios can expand or shrink the microemulsion region, potentially allowing for higher drug incorporation.

Issue 2: Drug precipitation from a supersaturated solid dispersion formulation.
  • Problem: The amorphous drug in the solid dispersion recrystallizes over time or upon contact with the dissolution medium, leading to a loss of the solubility advantage.

  • Troubleshooting Steps:

    • Polymer Selection: The choice of polymer is crucial for maintaining the amorphous state of the drug. Hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycols (PEGs) are commonly used.[14] Experiment with different polymers and polymer grades to find the one that has the best miscibility and interaction with Mitiglinide.

    • Increase Polymer Concentration: A higher drug-to-polymer ratio can sometimes lead to instability. Increasing the proportion of the polymer can help to better disperse and stabilize the drug molecules within the matrix.

    • Incorporate a Precipitation Inhibitor: Some polymers can also act as precipitation inhibitors in the dissolution medium, maintaining a supersaturated state.[4] Consider using polymers known for this property.

    • Optimize Manufacturing Process: The method of preparing the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can impact its stability.[12] Ensure rapid solvent removal in the solvent evaporation method or appropriate temperature and shear in hot-melt extrusion to achieve a homogenous amorphous dispersion.

Issue 3: Difficulty in forming co-crystals of this compound.
  • Problem: Failure to obtain a new crystalline phase when attempting co-crystallization with a selected co-former.

  • Troubleshooting Steps:

    • Co-former Selection: The co-former should be able to form robust intermolecular interactions (like hydrogen bonds) with Mitiglinide.[9] Screen a variety of pharmaceutically acceptable co-formers with complementary functional groups.

    • Solvent Screening: The choice of solvent is critical for co-crystallization. Experiment with different solvents or solvent mixtures to find conditions where both the drug and the co-former have appropriate solubility for co-crystal formation.

    • Vary Crystallization Technique: If solution crystallization is unsuccessful, try other methods such as liquid-assisted grinding or solvent-drop grinding. These methods can sometimes facilitate co-crystal formation where solution methods fail.

    • Characterize the Product Thoroughly: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm whether a new crystalline phase has been formed, as opposed to a simple physical mixture.[8]

Quantitative Data Summary

The following tables summarize quantitative data from a study on a Mitiglinide microemulsion formulation.

Table 1: Solubility of Mitiglinide in Various Excipients

Excipient TypeExcipient NameSolubility (μg/mL)
Oil PhaseMaisine 35-12057.50
Capryol 902006.67
Co-surfactantPropylene Glycol2177.13
Ethanol>2177.13
Data extracted from a study on Mitiglinide microemulsions.[1]

Table 2: In Vitro Drug Release of Mitiglinide Microemulsion vs. Suspension

Time (hours)Cumulative Release from Microemulsion (%) (pH 7.4)Cumulative Release from Suspension (%) (pH 7.4)
8~80~30
48100<40
Approximate values based on graphical data from a study on Mitiglinide microemulsions.[1]

Experimental Protocols

Protocol 1: Preparation of Mitiglinide Microemulsion

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Maisine 35-1, Capryol 90, olive oil), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., propylene glycol, ethanol, PEG 400) to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare different weight ratios of the selected surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 3:1, and 4:1.

    • For each Smix ratio, mix it with the selected oil at various weight ratios (e.g., from 9:1 to 1:9).

    • Titrate each oil-Smix mixture with water dropwise under constant stirring.

    • Observe the mixture for transparency to determine the microemulsion region.

    • Plot the results on a ternary phase diagram to identify the optimal ratios for forming a stable microemulsion.

  • Preparation of the Drug-Loaded Microemulsion:

    • Based on the phase diagram, select an optimal ratio of oil, Smix, and water.

    • Dissolve the required amount of this compound in the oil phase.

    • Add the Smix to the oil phase and mix.

    • Add water to this mixture dropwise with gentle stirring until a clear and transparent microemulsion is formed.

Protocol 2: Preparation of Mitiglinide Solid Dispersion by Solvent Evaporation Method

  • Selection of Carrier: Choose a hydrophilic carrier such as PVP K30, PEG 6000, or a suitable cellulose (B213188) derivative.

  • Preparation of the Solution:

    • Dissolve this compound and the selected carrier in a suitable common solvent (e.g., methanol, ethanol, or a mixture of solvents). Prepare solutions with different drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4).

  • Solvent Evaporation:

    • Evaporate the solvent from the solution using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

  • Drying and Pulverization:

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization:

    • Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties (using PXRD and DSC) to confirm the amorphous nature and enhanced dissolution profile.

Visualizations

experimental_workflow_microemulsion cluster_screening Component Screening cluster_phase_diagram Phase Diagram Construction cluster_formulation Final Formulation s_oil Screen Oils prep_smix Prepare Smix Ratios s_surf Screen Surfactants s_cosurf Screen Co-surfactants mix_oil_smix Mix Oil and Smix prep_smix->mix_oil_smix titrate Titrate with Water mix_oil_smix->titrate plot_diagram Plot Phase Diagram titrate->plot_diagram dissolve_drug Dissolve Mitiglinide in Oil plot_diagram->dissolve_drug add_smix Add Smix dissolve_drug->add_smix add_water Add Water add_smix->add_water final_me Final Microemulsion add_water->final_me

Caption: Workflow for developing a Mitiglinide microemulsion.

logical_relationship_solid_dispersion cluster_problem Problem cluster_strategy Strategy cluster_mechanism Mechanism of Action cluster_outcome Desired Outcome problem_node Poor Aqueous Solubility of Mitiglinide strategy_node Solid Dispersion Formulation problem_node->strategy_node leads to mech1 Drug in Amorphous State strategy_node->mech1 works via mech2 Increased Surface Area strategy_node->mech2 works via mech3 Improved Wettability strategy_node->mech3 works via outcome_node Enhanced Solubility & Dissolution mech1->outcome_node results in mech2->outcome_node results in mech3->outcome_node results in

References

Mitiglinide Calcium Hydrate in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of Mitiglinide Calcium Hydrate (B1144303) stock solutions in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experimental results.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter challenges when working with Mitiglinide Calcium Hydrate in DMSO. This guide addresses the most common problems in a question-and-answer format.

Issue 1: Compound Precipitation in DMSO Stock Solution

  • Question: I've observed precipitation or cloudiness in my this compound DMSO stock solution, either immediately after preparation or after storage. What could be the cause, and how can I resolve it?

  • Answer: Precipitation of this compound in DMSO can be attributed to several factors, primarily related to solubility limits and the quality of the DMSO. Some datasheets report this compound as having limited solubility or even being insoluble in DMSO, especially if the DMSO has absorbed moisture.[1][2]

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Hygroscopic DMSO DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[3] This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound.[1][4]Use fresh, anhydrous, or high-purity DMSO to prepare your stock solution.[1] Avoid repeated opening of the DMSO container. Consider aliquoting your DMSO into smaller, single-use vials.
Concentration Exceeds Solubility The intended concentration of your stock solution may exceed the solubility limit of this compound in DMSO, which has been reported to be around 25 mg/mL (70.93 mM).[4][5]Prepare the stock solution at or below the recommended concentration. If a higher concentration is necessary, be prepared for potential solubility issues.
Incomplete Dissolution The compound may not have fully dissolved during the initial preparation.Use sonication to aid dissolution.[4][5] Gently warm the solution (e.g., to 37°C) and vortex thoroughly.[6][7] Visually inspect the solution to ensure no solid particles remain before storage.
Freeze-Thaw Cycles Repeatedly freezing and thawing the stock solution can lead to precipitation and degradation of the compound.[8][9]Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[3][8]

Issue 2: Precipitation Upon Dilution in Aqueous Media

  • Question: My this compound DMSO stock is clear, but a precipitate forms when I dilute it into my aqueous cell culture medium or buffer. Why is this happening?

  • Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[6][10]

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Poor Aqueous Solubility This compound is sparingly soluble in water.[1][2][4] When the DMSO is diluted, the compound is exposed to the aqueous environment and precipitates out.Decrease the final working concentration of the compound in the aqueous medium.[6] Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in solvent polarity, leading to precipitation.[6]Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium while gently vortexing.[6] Then, add this intermediate dilution to the final volume.
High Final DMSO Concentration While DMSO aids initial dissolution, high final concentrations can be toxic to cells. However, too low a concentration might not be sufficient to keep the compound in solution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[6] This may necessitate preparing a more dilute initial stock solution in DMSO.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

For creating concentrated stock solutions for in vitro studies, anhydrous, high-purity DMSO is the recommended solvent.[4][5]

2. What is the solubility of this compound in DMSO?

The reported solubility is approximately 25 mg/mL (70.93 mM).[4][5] However, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[1][4] Sonication is often required to achieve complete dissolution.[4][5]

3. How should I store this compound stock solutions in DMSO?

For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[8] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to a year).[4][8]

Summary of Storage Conditions:

FormStorage TemperatureDuration
Powder -20°C3 years
In Solvent (DMSO) -20°C1 month
-80°C6 months - 1 year

Data compiled from multiple supplier recommendations.[2][4][8]

4. How does the quality of DMSO affect the stability of the stock solution?

The purity and water content of DMSO are critical. DMSO is hygroscopic, and absorbed water can lead to compound precipitation and potentially promote hydrolysis or degradation of the stored compound.[1][3] Always use anhydrous, high-purity DMSO and handle it in a way that minimizes exposure to atmospheric moisture.

Experimental Protocols

Protocol for Preparing this compound Stock Solution in DMSO

  • Preparation: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to minimize water condensation.

  • Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 7.05 mg in 1 mL of DMSO, based on a molecular weight of 704.91 g/mol ).

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the powder.

  • Mixing: Vortex the vial thoroughly. If the compound does not fully dissolve, sonicate the vial for a few minutes until the solution is clear.[4][5]

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use volumes in high-quality, low-retention polypropylene (B1209903) microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.[4][8]

Visual Guides

TroubleshootingWorkflow start Start: Issue with Mitiglinide DMSO Stock Solution issue What is the issue? start->issue precip_stock Precipitation in DMSO Stock issue->precip_stock In Stock precip_dilution Precipitation upon Aqueous Dilution issue->precip_dilution On Dilution check_dmso Check DMSO Quality (Use fresh, anhydrous DMSO) precip_stock->check_dmso serial_dilute Perform Serial Dilution in warm media precip_dilution->serial_dilute check_conc Verify Concentration (Is it > 25 mg/mL?) check_dmso->check_conc use_sonication Aid Dissolution (Sonicate/Warm/Vortex) check_conc->use_sonication aliquot Aliquot for Storage (Avoid freeze-thaw) use_sonication->aliquot end_resolved Issue Resolved aliquot->end_resolved lower_final_conc Lower Final Working Concentration serial_dilute->lower_final_conc lower_final_conc->end_resolved

Caption: Troubleshooting workflow for Mitiglinide DMSO stock issues.

ExperimentalWorkflow start Start: Prepare Stock Solution weigh 1. Weigh Mitiglinide Calcium Hydrate Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate until clear add_dmso->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End: Ready for Experimental Use store->end

Caption: Workflow for preparing this compound DMSO stock.

References

Troubleshooting Mitiglinide crystallization during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Mitiglinide (B115668).

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the synthesis and crystallization of Mitiglinide, offering potential solutions and preventative measures.

Question: I am experiencing low yield after recrystallization of Mitiglinide calcium. What are the possible causes and how can I improve it?

Answer:

Low yield during the recrystallization of Mitiglinide calcium can stem from several factors. The most common issues are related to solvent selection, temperature control, and the physical loss of material during handling.

Potential Causes & Solutions:

  • Sub-optimal Solvent System: The choice of solvent is critical for efficient crystallization. While ethanol (B145695) is commonly used for the recrystallization of Mitiglinide calcium, the concentration and presence of water can significantly impact the yield[1].

    • Recommendation: Experiment with different concentrations of aqueous ethanol. A 95% ethanol solution has been reported to be effective[1]. The optimal solvent ratio will maximize the solubility of Mitiglinide at a higher temperature while minimizing it at a lower temperature.

  • Incomplete Precipitation: If the solution is not cooled sufficiently or for an adequate amount of time, a significant portion of the Mitiglinide may remain dissolved in the mother liquor.

    • Recommendation: After dissolution at a higher temperature, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath for a sufficient period (e.g., 30 minutes or more) to maximize precipitation[1].

  • Excessive Washing: Washing the filtered crystals with a solvent in which Mitiglinide has some solubility will lead to product loss.

    • Recommendation: Use a minimal amount of ice-cold recrystallization solvent to wash the crystals. This will remove surface impurities without dissolving a significant amount of the product.

  • Premature Crystallization: If the solution cools too quickly or is disturbed during hot filtration, premature crystallization can occur, leading to product loss on the filtration apparatus.

    • Recommendation: Ensure all glassware for hot filtration is pre-warmed. Perform the filtration as quickly as possible to prevent cooling.

Below is a table summarizing the impact of solvent on Mitiglinide solubility, which is a key factor in crystallization yield.

Solvent SystemSolubility of Mitiglinide CalciumReference
WaterInsoluble[2][3]
Methanol (B129727)Soluble[2]
EthanolSoluble[2][3]
Diethyl EtherInsoluble[2]
Dimethyl Sulfoxide (DMSO)≥10 mg/mL (when warmed to 60 °C)
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL[4]

Question: My Mitiglinide is "oiling out" or precipitating as an amorphous solid instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" or the formation of an amorphous precipitate occurs when the concentration of the solute is too high for the given solvent and temperature, leading to a liquid-liquid phase separation instead of nucleation and crystal growth.

Potential Causes & Solutions:

  • High Degree of Supersaturation: This is the most common cause of oiling out. A solution that is too concentrated will favor rapid, uncontrolled precipitation over orderly crystal formation.

    • Recommendation: Use a more dilute solution. Start by adding more solvent until the oil dissolves upon heating, then allow it to cool slowly.

  • Rapid Cooling: Fast cooling rates can increase the level of supersaturation too quickly, not allowing enough time for crystal nucleation and growth.

    • Recommendation: Implement a slower cooling profile. Allow the solution to cool to room temperature on the benchtop before transferring it to a cooling bath. Controlled, gradual cooling is key.

  • Presence of Impurities: Certain impurities can inhibit crystal nucleation and promote the formation of oils or amorphous solids.

    • Recommendation: Ensure the purity of the starting material is as high as possible. An initial purification step, such as column chromatography or a preliminary precipitation, may be necessary before the final crystallization.

Question: I am concerned about the polymorphic form of my crystallized Mitiglinide. How can I control it?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability. For Mitiglinide calcium, a dihydrate form has been reported, as well as a novel, more stable crystal form[5].

Key Factors Influencing Polymorphism:

  • Solvent System: The solvent used for crystallization can influence which polymorphic form is favored. A patent describes the preparation of a novel crystal form by dissolving Mitiglinide calcium in an organic solvent like methanol or ethanol and then removing the solvent[5]. Recrystallization from aqueous alcohol is mentioned in the context of obtaining the dihydrate form[1].

  • Temperature: The temperature at which crystallization occurs can affect the resulting polymorph.

  • Rate of Solvent Removal/Cooling: The speed at which the solution is cooled or the solvent is evaporated can impact the crystal form.

Recommendations for Controlling Polymorphism:

  • Seeding: Introducing a small amount of the desired crystal form (a "seed crystal") to the supersaturated solution can promote the growth of that specific polymorph.

  • Controlled Crystallization Conditions: Carefully control and document the solvent system, temperature profile, and rate of cooling or solvent evaporation.

  • Characterization: Routinely characterize the resulting crystals using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to identify the polymorphic form.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the recrystallization of Mitiglinide calcium?

A1: Based on information from patents, a general protocol for the recrystallization of Mitiglinide calcium from an aqueous alcohol solution can be outlined as follows[1]:

  • Dissolution: Dissolve the crude Mitiglinide calcium in a suitable volume of 95% ethanol by heating the mixture. The exact volume will depend on the amount of material and its purity.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-warmed to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed during this stage.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Q2: What analytical techniques are recommended for characterizing the final crystalline product?

A2: A comprehensive characterization of the crystallized Mitiglinide is essential to confirm its identity, purity, and crystalline form. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any impurities. A purity of ≥98% is a common standard.

  • X-ray Powder Diffraction (XRPD): To identify the crystalline form (polymorph) and confirm its crystallinity.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.

  • Infrared (IR) Spectroscopy: To confirm the functional groups present in the molecule and as a fingerprint for a specific crystal form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

Q3: What are some common impurities that can arise during the synthesis of Mitiglinide, and how can they be removed?

A3: Impurities in Mitiglinide synthesis can originate from starting materials, by-products, or degradation products. One potential impurity is the R-enantiomer of Mitiglinide, as the desired therapeutic agent is the S-enantiomer[6].

Removal of Impurities:

  • Recrystallization: This is the primary method for removing most process-related impurities. The choice of solvent is crucial for effective purification.

  • Chromatography: For impurities that are difficult to remove by crystallization, column chromatography may be necessary, although this is less common in large-scale production.

  • Chiral Resolution: In cases where the enantiomeric purity is a concern, specific chiral resolution steps may be employed during the synthesis, as described in some synthetic routes[7].

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common Mitiglinide crystallization issues.

Mitiglinide_Crystallization_Troubleshooting start Start: Crude Mitiglinide crystallization Crystallization Attempt start->crystallization outcome Observe Outcome crystallization->outcome good_crystals Good Crystals: High Yield & Purity outcome->good_crystals Success low_yield Problem: Low Yield outcome->low_yield Issue oiling_out Problem: Oiling Out / Amorphous Solid outcome->oiling_out Issue wrong_polymorph Problem: Incorrect Polymorph outcome->wrong_polymorph Issue characterize Characterize Product (XRPD, DSC, HPLC) good_crystals->characterize check_solvent Adjust Solvent System (e.g., ethanol/water ratio) low_yield->check_solvent optimize_cooling Optimize Cooling Profile (slower cooling) low_yield->optimize_cooling oiling_out->check_solvent oiling_out->optimize_cooling check_purity Check Starting Material Purity oiling_out->check_purity wrong_polymorph->check_solvent use_seeding Use Seed Crystals of Desired Polymorph wrong_polymorph->use_seeding check_solvent->crystallization optimize_cooling->crystallization check_purity->crystallization use_seeding->crystallization

Caption: Troubleshooting workflow for Mitiglinide crystallization.

References

Technical Support Center: Optimizing Oral Bioavailability of Mitiglinide in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the oral bioavailability of Mitiglinide (B115668) in rat models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of Mitiglinide?

Mitiglinide, a drug for type 2 diabetes, faces challenges in oral delivery primarily due to its poor water solubility.[1][2] This characteristic can lead to low and variable oral bioavailability, limiting its therapeutic efficacy.[1][2][3] Additionally, its short half-life necessitates frequent administration to maintain therapeutic blood concentrations.[1]

Q2: What are the common formulation strategies to enhance the oral bioavailability of Mitiglinide in rats?

Several advanced formulation strategies have been successfully employed to improve the oral bioavailability of Mitiglinide in rat models. These include:

  • Microemulsions and Nanoemulsions: These lipid-based systems can significantly enhance the solubility and absorption of poorly soluble drugs like Mitiglinide.[1][4] Studies have shown that oil-in-water (o/w) microemulsions can lead to a substantial increase in plasma drug concentration (Cmax) and the area under the curve (AUC).[1][4]

  • Nanocrystals: Reducing the particle size of Mitiglinide to the nanometer range increases the surface area for dissolution, which can lead to improved oral absorption and bioavailability.[5][6][7]

  • Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at the molecular level to enhance its dissolution rate and bioavailability.

Q3: What are the expected pharmacokinetic parameters of Mitiglinide in rats after administering an optimized formulation?

Pharmacokinetic parameters are highly dependent on the specific formulation used. However, successful optimization aims to achieve a higher Cmax, a larger AUC, and potentially a prolonged mean residence time (MRT) compared to a standard suspension of the drug. For instance, a Mitiglinide microemulsion has been shown to increase the Cmax by 2.9-fold and the AUC by 4.6-fold in Wistar rats compared to a suspension.[1][4]

Q4: How does Mitiglinide exert its therapeutic effect?

Mitiglinide stimulates insulin (B600854) secretion from pancreatic β-cells.[8][9][10] It achieves this by binding to and closing the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[8][9][10] This action leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[9]

Troubleshooting Guides

Problem 1: Low and Variable Oral Bioavailability in Rat Studies

  • Possible Cause 1: Poor Dissolution of Mitiglinide.

    • Troubleshooting Tip: Consider formulating Mitiglinide as a microemulsion, nanoemulsion, or nanocrystal suspension to enhance its solubility and dissolution rate.[1][4][5][6][7] Refer to the experimental protocols below for guidance on preparing these formulations.

  • Possible Cause 2: Inadequate Absorption Across the Intestinal Mucosa.

    • Troubleshooting Tip: Investigate the intestinal permeability of your formulation using an in situ single-pass intestinal perfusion (SPIP) model in rats.[11][12][13] This can help determine the absorption characteristics in different segments of the intestine.

  • Possible Cause 3: Pre-systemic Metabolism.

    • Troubleshooting Tip: While Mitiglinide is primarily metabolized in the liver, extensive pre-systemic metabolism in the gut wall could be a contributing factor.[9] Consider co-administration with inhibitors of relevant metabolic enzymes if this is identified as a significant barrier.

Problem 2: Difficulty in Quantifying Mitiglinide in Rat Plasma

  • Possible Cause 1: Insufficiently Sensitive Analytical Method.

    • Troubleshooting Tip: Develop and validate a highly sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Mitiglinide in rat plasma.[14][15][16][17] Ensure proper sample preparation, including protein precipitation, to minimize matrix effects.[17]

  • Possible Cause 2: Drug Instability in Plasma Samples.

    • Troubleshooting Tip: Investigate the stability of Mitiglinide in rat plasma under the conditions used for sample collection, processing, and storage.[18] Ensure samples are kept at an appropriate temperature (e.g., -20°C or -80°C) until analysis.[15]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Mitiglinide Formulations in Rats

FormulationAnimal ModelDose (mg/kg)Cmax (mg/L)Tmax (h)AUC (mg·h/L)Relative Bioavailability Increase (vs. Suspension)Reference
Mitiglinide SuspensionWistar Rats208.26 ± 1.540.528.75 ± 4.01-[1]
Mitiglinide MicroemulsionWistar Rats2023.96 ± 2.371.0133.01 ± 5.474.6-fold[1]

Experimental Protocols

1. Preparation of Mitiglinide Microemulsion

This protocol is based on a study that successfully developed an oil-in-water microemulsion of Mitiglinide.[1][4]

  • Materials: Mitiglinide, Maisine 35-1 (oil phase), Cremophor EL (surfactant), Propylene Glycol (cosurfactant), and distilled water.

  • Methodology:

    • Determine the solubility of Mitiglinide in various oils, surfactants, and cosurfactants to select the optimal components.

    • Construct a pseudo-ternary phase diagram to identify the microemulsion region.

    • Prepare the microemulsion by mixing the oil phase, surfactant, and cosurfactant.

    • Add the required amount of Mitiglinide to the mixture and vortex until it is completely dissolved.

    • Slowly add water to the mixture with gentle stirring to allow for self-emulsification.

    • Characterize the resulting microemulsion for droplet size, zeta potential, and drug content.

2. In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for conducting a pharmacokinetic study of Mitiglinide in rats.[1][15]

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Methodology:

    • Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

    • Divide the rats into groups (e.g., control group receiving Mitiglinide suspension and test group receiving the optimized formulation).

    • Administer the respective formulations orally via gavage at a specified dose (e.g., 20 mg/kg).[1]

    • Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 7, and 24 hours) into heparinized tubes.[15]

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -20°C or -80°C until analysis.

    • Analyze the plasma samples for Mitiglinide concentration using a validated HPLC or LC-MS/MS method.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

Mitiglinide_Signaling_Pathway cluster_beta_cell Pancreatic β-cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism enters cell ATP ATP Metabolism->ATP increases KATP_channel ATP-sensitive K+ Channel (KATP) ATP->KATP_channel closes Depolarization Membrane Depolarization KATP_channel->Depolarization leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx allows Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion exocytosis Mitiglinide Mitiglinide Mitiglinide->KATP_channel binds and closes

Caption: Mechanism of Mitiglinide-induced insulin secretion in pancreatic β-cells.

Pharmacokinetic_Study_Workflow start Start: Fasted Rats dosing Oral Administration (Mitiglinide Formulation) start->dosing blood_sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 7, 24h) dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Sample Storage (-20°C to -80°C) plasma_separation->sample_storage analysis Plasma Concentration Analysis (HPLC or LC-MS/MS) sample_storage->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end End: Pharmacokinetic Profile pk_analysis->end

Caption: Experimental workflow for a pharmacokinetic study of Mitiglinide in rats.

Troubleshooting_Bioavailability issue Issue: Low Oral Bioavailability of Mitiglinide cause1 Possible Cause 1: Poor Dissolution issue->cause1 cause2 Possible Cause 2: Poor Permeability issue->cause2 cause3 Possible Cause 3: Pre-systemic Metabolism issue->cause3 solution1 Solution: Formulation Enhancement (Microemulsion, Nanocrystals) cause1->solution1 solution2 Solution: In Situ Perfusion Studies to assess permeability cause2->solution2 solution3 Solution: Investigate Gut Wall Metabolism cause3->solution3

Caption: Logical relationship for troubleshooting low oral bioavailability of Mitiglinide.

References

Mitiglinide interference with common biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of mitiglinide (B115668) in biochemical assays. As there is no direct evidence in published literature of mitiglinide causing interference with common biochemical assays, this guide focuses on providing a comprehensive understanding of mitiglinide's mechanism of action, best practices for assay development to prevent potential interference, and troubleshooting strategies based on general principles of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of mitiglinide?

A1: Mitiglinide is an oral anti-diabetic agent that belongs to the meglitinide (B1211023) class of drugs.[1][2] Its primary mechanism of action is to stimulate insulin (B600854) secretion from pancreatic β-cells.[1][3] It achieves this by binding to and blocking the ATP-sensitive potassium (K-ATP) channels on the surface of these cells.[1][2][3] The closure of these channels leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules.[2][3]

Q2: Are there any known direct interferences of mitiglinide with common biochemical assays?

A2: Based on a comprehensive review of scientific literature, there is no direct, published evidence to suggest that mitiglinide interferes with common biochemical assays such as ELISAs, enzymatic assays (e.g., LDH, ATP-based assays), or luciferase-based reporter assays. However, it is always a good practice to validate your specific assay in the presence of any new compound, including mitiglinide.

Q3: My cells treated with mitiglinide show changes in markers of oxidative stress. Is this a direct effect on the assay?

A3: It is more likely a biological effect of the drug rather than direct assay interference. Studies have shown that by controlling postprandial hyperglycemia, mitiglinide can reduce the generation of oxidative stress and inflammation markers in diabetic patients.[4] Therefore, any changes you observe in assays for reactive oxygen species (ROS), malondialdehyde (MDA), or other oxidative stress markers are likely due to the physiological effects of mitiglinide on the cells.[4]

Q4: Could mitiglinide's effect on cellular ATP levels interfere with ATP-dependent assays?

A4: Mitiglinide's mechanism involves interaction with ATP-sensitive potassium channels, but it mimics the effect of an increased ATP/ADP ratio rather than directly altering cellular ATP pools.[3] However, as a precaution, if you are using an ATP-dependent assay (e.g., a luciferase-based assay for cell viability), it is crucial to run appropriate controls. This includes a cell-free assay to rule out any direct effect of mitiglinide on the assay components (e.g., the luciferase enzyme).

Troubleshooting Guides

Even without known specific interferences, researchers may encounter unexpected results when working with a new compound. The following guides provide general troubleshooting strategies.

Guide 1: Unexpected Results in an Absorbance- or Fluorescence-Based Assay
Symptom Possible Cause (General Interference) Troubleshooting Steps
Increased background signal The compound itself absorbs light or is fluorescent at the assay wavelengths.1. Run a spectrum of mitiglinide in the assay buffer to check for intrinsic absorbance or fluorescence. 2. If present, subtract the background signal from a parallel well containing only the compound in buffer. 3. Consider switching to a different detection method (e.g., luminescence) if the interference is significant.[5]
Non-linear dose-response curve Compound precipitation at higher concentrations, leading to light scattering.1. Visually inspect the wells for any signs of precipitation. 2. Check the solubility of mitiglinide in your assay buffer at the highest concentration used. 3. If solubility is an issue, consider using a different solvent or lowering the maximum concentration.
Reduced signal in an ELISA The compound may be interfering with antigen-antibody binding.1. Perform a control experiment where the compound is added after the primary antibody binding step. If the signal is restored, the interference is likely with the primary antibody binding. 2. Consider a different antibody pair or a different assay format.[6][7]
Guide 2: Inconsistent Results in a Luciferase Reporter Assay
Symptom Possible Cause (General Interference) Troubleshooting Steps
Increased luminescence signal Some compounds can stabilize the luciferase enzyme, leading to its accumulation and a stronger signal, which can be misinterpreted as increased reporter activity.[8]1. Perform a counter-screen with a constitutively active promoter driving the luciferase gene. An increase in signal in this context would suggest enzyme stabilization. 2. Test the compound in a cell-free luciferase assay to see if it directly affects enzyme activity.[9]
Decreased luminescence signal The compound may directly inhibit the luciferase enzyme.[10]1. Run a cell-free luciferase assay with a known amount of enzyme and substrate in the presence of mitiglinide. A decrease in signal would confirm direct inhibition. 2. Consider using a different type of luciferase (e.g., Renilla luciferase) that may not be affected by the compound.[11]

Data Presentation

As no quantitative data on assay interference is available, the following table summarizes the key pharmacological effects of mitiglinide.

Table 1: Summary of Pharmacological Effects of Mitiglinide

Parameter Effect Reference
Mechanism of Action Stimulates insulin secretion by blocking K-ATP channels in pancreatic β-cells.[1][2][3]
Primary Therapeutic Effect Reduces postprandial hyperglycemia.[2]
Effect on Oxidative Stress Decreases markers of oxidative stress (e.g., nitrotyrosine, MDA, oxLDL).[4]
Effect on Inflammation Decreases levels of inflammatory markers (e.g., IL-6, IL-18, TNF-alpha).[4]

Mandatory Visualizations

Mitiglinide Signaling Pathway Mitiglinide Mitiglinide K_ATP K-ATP Channel (SUR1/Kir6.2) Mitiglinide->K_ATP Binds and Blocks Membrane_Depolarization Membrane Depolarization K_ATP->Membrane_Depolarization Closure leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens to allow Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Mitiglinide's mechanism of action in pancreatic β-cells.

Experimental Workflow for Interference Screening start Start: Suspected Interference step1 Step 1: Characterize Compound's Physical Properties start->step1 decision1 Interference Detected? step1->decision1 step2 Step 2: Perform Cell-Free (Biochemical) Assay decision2 Interference Detected? step2->decision2 step3 Step 3: Perform Cell-Based Counter-Screen decision3 Interference Detected? step3->decision3 decision1->step2 No mitigate Mitigation Strategy: - Modify Assay Protocol - Use Alternative Assay decision1->mitigate Yes decision2->step3 No decision2->mitigate Yes decision3->mitigate Yes no_interference No Interference Detected decision3->no_interference No end End: Interference Characterized mitigate->end no_interference->end

Caption: A logical workflow for screening for potential compound interference.

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted from standard procedures for measuring insulin secretion from pancreatic islets in vitro.[12][13][14]

Materials:

  • Isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Low glucose KRB (e.g., 2.8 mM glucose)

  • High glucose KRB (e.g., 16.7 mM glucose)

  • Mitiglinide stock solution

  • Insulin ELISA kit

  • 37°C incubator with 5% CO2

  • Microcentrifuge tubes

Procedure:

  • Islet Preparation: Culture isolated islets overnight. On the day of the experiment, hand-pick islets of similar size and place them in microcentrifuge tubes (10-15 islets per tube) in triplicate for each condition.

  • Pre-incubation: Gently wash the islets with low glucose KRB. Pre-incubate the islets in 1 mL of low glucose KRB for 1 hour at 37°C to allow them to reach a basal insulin secretion state.

  • Basal Secretion: After pre-incubation, replace the buffer with 1 mL of fresh low glucose KRB and incubate for 1 hour at 37°C. At the end of the incubation, collect the supernatant for measurement of basal insulin secretion.

  • Stimulated Secretion: Replace the buffer with 1 mL of high glucose KRB, with or without different concentrations of mitiglinide. Incubate for 1 hour at 37°C.

  • Sample Collection: At the end of the stimulation period, collect the supernatant.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the number of islets or total protein content. Compare the insulin secretion in the presence of mitiglinide to the control (high glucose alone).

Protocol 2: 2-Deoxyglucose (2-DG) Uptake Assay

This protocol describes a common method for measuring glucose uptake in cells, for instance, in adipocytes or muscle cells.[15][16][17][18][19]

Materials:

  • Adherent cells (e.g., 3T3-L1 adipocytes) cultured in 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer with 0.5% BSA

  • Insulin

  • Mitiglinide (if investigating its direct effect on glucose uptake, though its primary action is on insulin secretion)

  • 2-deoxy-D-[3H]glucose (radioactive tracer)

  • Unlabeled 2-deoxy-D-glucose

  • Phloretin (glucose transport inhibitor)

  • 0.1% SDS lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Cell Preparation: Differentiate cells to the desired phenotype (e.g., mature adipocytes).

  • Serum Starvation: Wash the cells once with KRH buffer and then incubate in KRH buffer for 2-4 hours to serum starve the cells and establish a basal state of glucose transport.

  • Insulin Stimulation: Treat the cells with or without a stimulating concentration of insulin (e.g., 100 nM) for 15-30 minutes at 37°C. Include wells with and without mitiglinide if investigating its direct effects.

  • Glucose Uptake: Add a mixture of 2-deoxy-D-[3H]glucose and unlabeled 2-deoxy-D-glucose to each well and incubate for 5-10 minutes at 37°C. To determine non-specific uptake, include wells treated with a glucose transport inhibitor like phloretin.

  • Termination of Uptake: Aspirate the glucose-containing medium and rapidly wash the cells three times with ice-cold PBS to stop the uptake.

  • Cell Lysis: Lyse the cells in 0.5 mL of 0.1% SDS lysis buffer per well and incubate for 30 minutes at room temperature with gentle shaking.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the protein concentration in each lysate for normalization. Calculate the specific glucose uptake by subtracting the non-specific uptake (from phloretin-treated wells) from the total uptake.

References

Technical Support Center: Overcoming Poor Dissolution Rates of Mitiglinide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the dissolution rate of Mitiglinide (B115668) in their formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Mitiglinide formulation is showing a very slow in-vitro dissolution profile. What are the primary reasons for this?

A1: Mitiglinide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] This poor solubility is the primary reason for slow dissolution rates. The crystalline nature of the drug substance can also contribute to this issue. Several formulation strategies can be employed to overcome this limitation.

Q2: I am considering particle size reduction. What are the differences between micronization and nanonization for improving Mitiglinide's dissolution?

A2: Both micronization and nanonization increase the surface area of the drug, which generally leads to a faster dissolution rate.[3][4][5]

  • Micronization reduces particle size to the micrometer range. It is a widely used technique that can improve the dissolution rate but does not typically alter the equilibrium solubility of the drug.[3][4][6]

  • Nanonization , which reduces particle size to the sub-micron (nanometer) range, can offer a more significant enhancement.[3][4] In addition to a faster dissolution rate, nanonization can also increase the equilibrium solubility of the drug.[3][4][6] Nanosuspensions are a common output of this technique, where the drug is maintained in a crystalline state but at a much smaller particle size, leading to improved dissolution and bioavailability.[7][8][9][10]

Q3: How can solid dispersions improve the dissolution of Mitiglinide?

A3: Solid dispersion is a highly effective technique for enhancing the dissolution of poorly water-soluble drugs like Mitiglinide.[1][2] The core principle is the dispersion of one or more active ingredients in an inert carrier or matrix, typically in the solid state.[1]

Key mechanisms for dissolution enhancement include:

  • Conversion to Amorphous Form: The drug is often converted from a crystalline to a higher-energy amorphous state, which has better solubility.[2][11]

  • Increased Wettability: The use of hydrophilic carriers improves the wettability of the hydrophobic drug.[2]

  • Reduced Particle Size: The drug is molecularly dispersed in the carrier, leading to a significant reduction in particle size.[2]

Commonly used hydrophilic carriers include Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), and Poloxamers.[11][12]

Q4: My solid dispersion formulation is not showing the expected improvement in dissolution. What could be the issue?

A4: Several factors could be at play:

  • Carrier Selection: The chosen carrier may not be optimal for Mitiglinide. The miscibility and interaction between the drug and the carrier are crucial.

  • Drug-to-Carrier Ratio: The ratio of Mitiglinide to the carrier is a critical parameter. An insufficient amount of carrier may not achieve the desired amorphization or dispersion.

  • Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion, or kneading) can significantly impact its properties.[2][11]

  • Recrystallization: The amorphous drug within the solid dispersion may have recrystallized during storage. Proper stability studies and characterization (e.g., using DSC or XRD) are essential to confirm the physical state of the drug.

Q5: What are co-crystals, and how can they be used for Mitiglinide?

A5: Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. For pharmaceutical applications, this involves combining an active pharmaceutical ingredient (API) like Mitiglinide with a benign co-former. This technique can significantly improve the dissolution rate without altering the chemical structure of the API. Studies on other glinides like nateglinide (B44641) and glimepiride (B1671586) have shown that co-crystallization with water-soluble co-formers like tartaric acid or sucralose (B1001) can lead to a remarkably higher dissolution rate compared to the parent drug.[13][14][15][16]

Q6: I am developing an immediate-release tablet of Mitiglinide, but it fails to disintegrate quickly. How can I improve this?

A6: For immediate-release tablets, rapid disintegration is crucial for subsequent dissolution. The choice and concentration of superdisintegrants are key.[17]

  • Superdisintegrant Selection: Commonly used superdisintegrants include croscarmellose sodium, sodium starch glycolate, and crospovidone.[17][18][19] Their performance can vary depending on the overall formulation. It is advisable to screen different superdisintegrants.

  • Concentration: Typically, superdisintegrants are used at concentrations of 1-10% by weight.[20] Increasing the concentration can lead to faster disintegration, but an optimal level should be determined.

  • Hardness of the Tablet: Tablet hardness can also affect disintegration time. A lower hardness may lead to faster disintegration but must be balanced with the need for mechanical stability.[18]

Data from Formulation Studies

The following tables summarize quantitative data from studies on enhancing the dissolution of Mitiglinide and similar compounds.

Table 1: Dissolution Enhancement of Mitiglinide via Microemulsion

FormulationCumulative Drug Release (at 8h, pH 7.4)Fold Increase vs. Suspension
Mitiglinide Suspension~30%-
Mitiglinide Microemulsion (MTGME)~80%2.6x

Data adapted from a study on Mitiglinide microemulsions.[21]

Table 2: Comparison of Dissolution for Glimepiride Co-crystals

Formulation (Glimepiride:Co-former)Molar RatioDrug Release (at 45 min)
Pure Glimepiride-< 20%
Glimepiride:Citric Acid1:167.59%
Glimepiride:Citric Acid1:281.01%
Glimepiride:Tartaric Acid1:2> 90%

Data adapted from a study on Glimepiride co-crystals.[15]

Table 3: Repaglinide (B1680517) Solid Dispersion Dissolution

Preparation MethodCarrierDrug:Carrier RatioCumulative Release (at 120 min)
Pure Repaglinide--39.37%
KneadingPEG 60001:160.32%
Solvent EvaporationPEG 60001:162.51%
Conventional FusionPEG 60001:169.09%
Microwave Induced FusionPEG 60001:186.04%

Data adapted from a study on Repaglinide solid dispersions.[11]

Experimental Protocols

Protocol 1: Preparation of Mitiglinide Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve Mitiglinide and a hydrophilic carrier (e.g., PVP K30) in a suitable solvent like methanol (B129727) at a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.

  • Further Drying: Place the resulting solid mass in a desiccator under vacuum for 24 hours to ensure complete removal of the residual solvent.

  • Sizing: Pulverize the dried mass using a mortar and pestle and pass it through a sieve of appropriate mesh size.

  • Characterization: Characterize the prepared solid dispersion for drug content, in-vitro dissolution, and physical form (using DSC and XRD to confirm amorphicity).

Protocol 2: Preparation of Mitiglinide Co-crystals by Solvent Evaporation

  • Molar Ratio Selection: Select a suitable co-former (e.g., tartaric acid) and determine the molar ratio to be tested (e.g., 1:1 and 1:2 Mitiglinide:co-former).

  • Dissolution: Dissolve both Mitiglinide and the co-former in a common solvent (e.g., methanol) in a round-bottom flask.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 55°C) and rotation speed (e.g., 100 rpm).

  • Drying: After the solvent is evaporated, hold the flask under high vacuum for an additional 10-15 minutes to remove any residual solvent.

  • Collection and Storage: Scrape the resulting solid, sieve it, and store it in a desiccator until further analysis.

  • Characterization: Confirm co-crystal formation using techniques like DSC, PXRD, and FTIR spectroscopy. Evaluate the dissolution profile using a USP Type II apparatus.[15]

Protocol 3: In-Vitro Dissolution Testing for Mitiglinide Formulations

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8).

  • Temperature and Speed: Maintain the temperature of the medium at 37 ± 0.5°C and the paddle speed at 50 rpm.

  • Sample Introduction: Add a sample of the Mitiglinide formulation (equivalent to a standard dose) to each dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved Mitiglinide using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Visual Guides

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Analysis & Evaluation start Poorly Soluble Mitiglinide API method1 Solid Dispersion (e.g., Solvent Evaporation) start->method1 method2 Co-crystallization (e.g., with Tartaric Acid) start->method2 method3 Particle Size Reduction (e.g., Nanonization) start->method3 characterization Physicochemical Characterization (DSC, XRD, FTIR, SEM) method1->characterization Amorphous Dispersion method2->characterization New Crystalline Form method3->characterization Reduced Particle Size dissolution In-Vitro Dissolution Testing (USP Apparatus II) characterization->dissolution result Enhanced Dissolution Profile dissolution->result

Caption: Workflow for developing and evaluating Mitiglinide formulations.

troubleshooting_logic start Issue: Poor Mitiglinide Dissolution q1 Is tablet disintegration slow? start->q1 a1_yes Optimize Superdisintegrant (Type & Concentration) Adjust Tablet Hardness q1->a1_yes Yes q2 Is the API inherently insoluble? q1->q2 No a1_yes->q2 a2_yes Select Dissolution Enhancement Strategy q2->a2_yes Yes tech1 Solid Dispersion a2_yes->tech1 tech2 Particle Size Reduction a2_yes->tech2 tech3 Co-Crystallization a2_yes->tech3 end Goal: Improved Dissolution Rate tech1->end tech2->end tech3->end

Caption: Troubleshooting logic for poor Mitiglinide dissolution.

References

Mitigating Mitiglinide Degradation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to prevent the degradation of Mitiglinide during sample preparation. By understanding the stability profile of Mitiglinide and implementing appropriate handling procedures, the accuracy and reliability of experimental results can be significantly improved.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause Mitiglinide to degrade during sample preparation?

A1: Mitiglinide is susceptible to degradation under specific conditions. The primary factor leading to its breakdown is exposure to acidic environments. While it demonstrates greater stability under neutral and alkaline conditions, as well as when exposed to light and heat, acidic hydrolysis is a key concern.

Q2: What is the main degradation product of Mitiglinide?

A2: Under acidic conditions, Mitiglinide hydrolyzes to form benzyl (B1604629) succinic acid. The identification of other potential degradation products under various stress conditions is an ongoing area of research.

Q3: How can I prevent the degradation of Mitiglinide in my samples?

A3: To minimize degradation, it is crucial to control the pH of your samples, keeping them neutral or slightly alkaline. Avoid acidic reagents and ensure that all solvents and buffers are pH-adjusted accordingly. Prompt sample processing and storage at low temperatures are also recommended. For plasma samples, immediate centrifugation after collection and storage at -80°C can help preserve the integrity of the analyte.

Q4: Are there any specific recommendations for handling plasma samples containing Mitiglinide?

A4: Yes. Blood samples should be collected in tubes containing an appropriate anticoagulant. Centrifuge the samples immediately after collection to separate the plasma. The plasma should then be stored at -80°C until analysis to minimize the risk of degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of Mitiglinide Degradation due to acidic pH during sample extraction or processing.Ensure all solutions, including extraction solvents and mobile phases, are maintained at a neutral or slightly alkaline pH. Use buffered solutions where appropriate.
Process samples quickly and at low temperatures to minimize the rate of any potential degradation reactions.
Presence of unexpected peaks in chromatogram Formation of degradation products.Confirm the identity of the degradation products using a validated stability-indicating HPLC method with mass spectrometric detection. The primary known degradant is benzyl succinic acid, which is formed under acidic conditions.
Optimize sample preparation to avoid conditions that promote degradation (e.g., avoid strong acids).
Inconsistent results between replicates Variable degradation occurring during sample preparation.Standardize the sample preparation workflow to ensure consistent timing and temperature for all samples.
Prepare quality control (QC) samples and process them alongside experimental samples to monitor for degradation.

Quantitative Data Summary

Forced degradation studies are essential for developing stability-indicating analytical methods. While comprehensive public data on the forced degradation of Mitiglinide is limited, the primary concern identified in the literature is its instability in acidic conditions.

Table 1: Summary of Mitiglinide Stability under Forced Degradation Conditions (Qualitative)

Stress ConditionObservationPrimary Degradation Product
Acidic Hydrolysis Significant degradationBenzyl Succinic Acid
Alkaline Hydrolysis Relatively stableNot reported
**Oxidative (H₂O₂) **Relatively stableNot reported
Thermal Relatively stableNot reported
Photolytic Relatively stableNot reported

Note: This table is based on available scientific literature. Further studies are needed to quantify the extent of degradation under each condition.

Experimental Protocols

Protocol 1: Sample Preparation for Mitiglinide Analysis in Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol is adapted from validated UPLC-MS/MS methods for the quantification of Mitiglinide in human plasma.

Materials:

  • Human plasma collected in tubes containing an appropriate anticoagulant

  • Mitiglinide standard solution

  • Internal standard (IS) solution (e.g., a structurally similar compound)

  • Diethyl ether or n-hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Deionized water

  • Centrifuge capable of reaching at least 3000 rpm

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: To a clean microcentrifuge tube, add 200 µL of the plasma sample.

  • Spiking with Internal Standard: Add a known amount of the internal standard solution to each plasma sample, QC sample, and calibration standard.

  • Extraction:

    • Add 1 mL of diethyl ether or n-hexane to the tube.

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the HPLC analysis (e.g., methanol/water with ammonium acetate buffer).

  • Vortexing: Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Inject an aliquot of the reconstituted sample into the HPLC or UPLC-MS/MS system for analysis.

Visualizations

Mitiglinide_Degradation_Pathway Mitiglinide Mitiglinide DegradationProduct Benzyl Succinic Acid Mitiglinide->DegradationProduct Acidic Hydrolysis (H⁺, H₂O)

Caption: Acid-catalyzed hydrolysis of Mitiglinide.

Sample_Preparation_Workflow cluster_collection Sample Collection & Handling cluster_extraction Sample Extraction CollectBlood Collect Blood Sample (with anticoagulant) Centrifuge Immediate Centrifugation CollectBlood->Centrifuge StorePlasma Store Plasma at -80°C Centrifuge->StorePlasma Thaw Thaw Plasma StorePlasma->Thaw AddIS Add Internal Standard Thaw->AddIS LLE Liquid-Liquid Extraction (e.g., Diethyl Ether) AddIS->LLE Evaporate Evaporate Organic Layer LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis Inject into LC-MS/MS

Caption: Recommended workflow for plasma sample preparation.

Mitiglinide Dose-Response Curve Optimization In Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro dose-response curves of Mitiglinide (B115668).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Mitiglinide in vitro?

Mitiglinide is a fast-acting insulin (B600854) secretagogue that functions by selectively blocking the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] These channels are a complex of the inward-rectifier potassium channel subunit Kir6.2 and the sulfonylurea receptor 1 (SUR1).[1][2] By inhibiting these channels, Mitiglinide causes depolarization of the β-cell membrane. This depolarization leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The subsequent increase in intracellular calcium triggers the exocytosis of insulin-containing granules, leading to insulin secretion.[2]

Q2: Which cell lines are suitable for in vitro studies with Mitiglinide?

MIN6 cells, a mouse insulinoma cell line, are a well-established model for studying glucose-stimulated insulin secretion (GSIS) and the effects of insulin secretagogues like Mitiglinide.[3][4] RIN-m5F is another rat insulinoma cell line that can be used, although it may exhibit impaired glucose responsiveness compared to other models.[5][6][7]

Q3: What are the expected EC50 or IC50 values for Mitiglinide in vitro?

The potency of Mitiglinide can vary depending on the experimental setup:

  • KATP Channel Inhibition (Patch-Clamp): In studies using COS-1 cells expressing the Kir6.2/SUR1 channel, Mitiglinide inhibits the channel currents with an IC50 of approximately 100 nM.[1] Another study reported a high-affinity inhibition with an IC50 of 4 nM for Kir6.2/SUR1 channels expressed in Xenopus oocytes.[8]

  • Insulin Secretion: In MIN6 cells, dose-dependent effects on insulin secretion have been observed with concentrations as low as 30 nM.[3]

Data Presentation

ParameterValueAssay SystemReference
IC50 (KATP Channel Inhibition)~100 nMKir6.2/SUR1 expressed in COS-1 cells[1]
IC50 (High-affinity KATP Channel Inhibition)4 nMKir6.2/SUR1 expressed in Xenopus oocytes[8]
Effective Concentration (Insulin Secretion)30 nMMIN6 cells[3]
Amplification of Glucose-Induced Insulin Secretion 0.1 - 1.0 µMNormal and diabetic GK rat islets[9]

Experimental Protocols

Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay with Mitiglinide Dose-Response in MIN6 Cells

This protocol outlines the steps to measure the dose-dependent effect of Mitiglinide on insulin secretion from MIN6 cells.

1. Cell Culture and Seeding:

  • Culture MIN6 cells in DMEM containing 15% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
  • Seed MIN6 cells into 24-well plates at a density of 2 x 10^5 cells/well and culture for 48-72 hours to reach 80-90% confluency.

2. Starvation/Pre-incubation:

  • Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing: 119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgCl2, 1.19 mM KH2PO4, 25 mM NaHCO3, and 10 mM HEPES (pH 7.4), supplemented with 0.1% BSA.
  • Pre-incubate the cells in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C in a 5% CO2 incubator.

3. Mitiglinide Treatment and Glucose Stimulation:

  • Prepare a range of Mitiglinide concentrations (e.g., 1 nM to 10 µM) in KRB buffer containing a stimulatory glucose concentration (e.g., 16.7 mM). Include a vehicle control (DMSO) at the same final concentration as the Mitiglinide-treated wells.
  • After the pre-incubation period, aspirate the low-glucose KRB buffer.
  • Add the Mitiglinide-containing or vehicle control KRB buffer with high glucose to the respective wells.
  • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

4. Sample Collection and Insulin Quantification:

  • Collect the supernatant from each well.
  • Centrifuge the supernatant at 4°C to pellet any detached cells.
  • Measure the insulin concentration in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

5. Data Analysis:

  • Normalize the insulin secretion data to the total protein content or cell number in each well.
  • Plot the insulin secretion as a function of the logarithm of the Mitiglinide concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Mitiglinide_Signaling_Pathway cluster_beta_cell Pancreatic β-Cell Mitiglinide Mitiglinide KATP_Channel ATP-Sensitive K+ Channel (Kir6.2/SUR1) Mitiglinide->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in GSIS_Workflow start Start seed_cells Seed MIN6 Cells in 24-well Plate start->seed_cells culture Culture for 48-72h seed_cells->culture wash Wash with KRB Buffer culture->wash pre_incubate Pre-incubate in Low Glucose KRB (1-2h) wash->pre_incubate add_treatment Add Mitiglinide/Vehicle to Wells pre_incubate->add_treatment prepare_solutions Prepare Mitiglinide Dose Range in High Glucose KRB prepare_solutions->add_treatment incubate Incubate (1-2h) add_treatment->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant quantify_insulin Quantify Insulin (ELISA) collect_supernatant->quantify_insulin analyze_data Analyze Data & Plot Dose-Response Curve quantify_insulin->analyze_data end End analyze_data->end Troubleshooting_Tree start Inconsistent Dose-Response Curve high_variability High Variability? start->high_variability no_response No/Weak Response? high_variability->no_response No check_seeding Check Cell Seeding & Pipetting Technique high_variability->check_seeding Yes ec50_shift EC50 Shift? no_response->ec50_shift No check_reagents Verify Mitiglinide Activity & Freshness no_response->check_reagents Yes standardize_protocol Standardize Cell Passage, Health & Assay Conditions ec50_shift->standardize_protocol Yes avoid_edge_effects Avoid Edge Effects check_seeding->avoid_edge_effects check_cell_line Confirm KATP Channel Expression check_reagents->check_cell_line optimize_conditions Optimize Incubation Time & Glucose Concentration check_cell_line->optimize_conditions verify_buffer Verify Buffer Composition standardize_protocol->verify_buffer

References

Minimizing off-target effects of Mitiglinide in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Mitiglinide (B115668) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Mitiglinide?

Mitiglinide is an insulin (B600854) secretagogue that functions by blocking ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][2][3][4] This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[1][2][3]

Q2: How selective is Mitiglinide for its primary target?

Mitiglinide exhibits high selectivity for the pancreatic β-cell K-ATP channel, which is a complex of the Kir6.2 and SUR1 subunits.[5] It has a significantly lower affinity for K-ATP channels found in cardiac and smooth muscle tissues (Kir6.2/SUR2A and Kir6.2/SUR2B).[5] This high selectivity is a key factor in minimizing off-target effects related to the inhibition of K-ATP channels in non-target tissues.

Q3: What are the known off-target effects of Mitiglinide?

While highly selective for its primary target, high concentrations of Mitiglinide (e.g., 10 µM) have been shown to induce insulin release even in the absence of glucose in isolated pancreatic islets.[6] This glucose-independent action might be considered a supra-physiological effect and could be a source of confounding results in certain experimental setups. At therapeutic concentrations (0.1–1.0 µM), Mitiglinide's effect is largely glucose-dependent.[6]

Q4: What is the optimal concentration of Mitiglinide to use in cell culture?

The optimal concentration of Mitiglinide is cell-type specific and depends on the experimental goals. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect while minimizing potential off-target effects and cytotoxicity. For stimulating insulin secretion in pancreatic β-cell lines, concentrations in the range of 0.1 to 1.0 µM are often effective.[6]

Q5: How should I prepare and store Mitiglinide for cell culture experiments?

Mitiglinide is sparingly soluble in water but can be dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[7][8] Prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution in culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background or unexpected cellular response in control cells (non-pancreatic) 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Non-specific Effects: At high concentrations, Mitiglinide may have effects unrelated to K-ATP channel inhibition. 3. Media Instability: The compound may be unstable or precipitating in the culture medium.1. Optimize Solvent Concentration: Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control.[8][9] 2. Titrate Mitiglinide Concentration: Perform a dose-response curve to find the lowest effective concentration. 3. Check Solubility: Visually inspect the media for any precipitation after adding Mitiglinide. Prepare fresh dilutions for each experiment.
Inconsistent results between experiments 1. Cell Passage Number: High passage numbers can lead to phenotypic drift. 2. Cell Density: Variations in cell seeding density can affect the response to treatment. 3. Reagent Variability: Inconsistent quality of media, serum, or Mitiglinide stock.1. Use Low Passage Cells: Maintain a cell bank of low-passage cells and thaw a new vial regularly. 2. Standardize Seeding Density: Implement a strict protocol for cell counting and seeding. 3. Quality Control: Use reagents from the same lot where possible and prepare fresh Mitiglinide dilutions for each experiment.
Observed cytotoxicity at effective concentrations 1. Off-target Toxicity: Mitiglinide may be toxic to certain cell lines through mechanisms other than K-ATP channel inhibition. 2. Mitochondrial Stress: Alterations in cellular metabolism could lead to cytotoxicity. 3. Oxidative Stress: The compound may induce the production of reactive oxygen species (ROS).1. Perform Cytotoxicity Assays: Use multiple assays (e.g., MTT, LDH) to confirm cytotoxicity. 2. Assess Mitochondrial Health: Evaluate mitochondrial membrane potential or oxygen consumption rates. 3. Measure Oxidative Stress: Use fluorescent probes to detect intracellular ROS levels.[10]
Difficulty distinguishing on-target from off-target effects 1. Lack of Specific Controls: Absence of appropriate controls to validate the mechanism of action. 2. Complex Cellular Response: The observed phenotype may be a result of multiple interacting pathways.1. Use Target-Negative Cell Lines: Test Mitiglinide in a cell line that does not express the Kir6.2/SUR1 channel. 2. Rescue Experiments: If possible, use a K-ATP channel opener to counteract the effects of Mitiglinide. 3. Cellular Thermal Shift Assay (CETSA): Directly confirm target engagement in intact cells.[1][2][3][11][12]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Mitiglinide on K-ATP Channel Subtypes

Channel SubtypeExpressed inIC₅₀ (nM)Reference
Kir6.2/SUR1Pancreatic β-cells~13-100[5]
Kir6.2/SUR2ACardiac muscle>10,000[13]
Kir6.2/SUR2BSmooth muscle>10,000[13]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Mitiglinide using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of Mitiglinide in culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the Mitiglinide dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against Mitiglinide concentration to determine the EC₅₀.

Protocol 2: Assessing On-Target vs. Off-Target Effects using a Target-Negative Cell Line
  • Cell Lines: Use a cell line that endogenously expresses the Kir6.2/SUR1 channel (e.g., INS-1E) and a cell line that does not (e.g., HEK293).

  • Experiment: Treat both cell lines with a range of Mitiglinide concentrations.

  • Endpoint Measurement: Measure a relevant downstream effect, such as changes in membrane potential using a fluorescent dye or a specific signaling pathway activation via Western blot.

  • Analysis: An effect observed in the Kir6.2/SUR1-positive cell line but not in the negative cell line is likely an on-target effect. An effect observed in both cell lines may indicate an off-target mechanism.

Visualizations

Mitiglinide_Signaling_Pathway Mitiglinide Mitiglinide KATP_Channel K-ATP Channel (Kir6.2/SUR1) Mitiglinide->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers

Caption: Mitiglinide's primary signaling pathway in pancreatic β-cells.

Experimental_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation Dose_Response Dose-Response Curve (e.g., MTT Assay) Determine_EC50 Determine EC₅₀ and Max Non-toxic Dose Dose_Response->Determine_EC50 Target_vs_NonTarget Compare effect in Target vs. Non-Target Cells Determine_EC50->Target_vs_NonTarget Rescue_Experiment Rescue Experiment with K-ATP Channel Opener Target_vs_NonTarget->Rescue_Experiment Mitochondrial_Assay Assess Mitochondrial Function Target_vs_NonTarget->Mitochondrial_Assay CETSA Cellular Thermal Shift Assay (CETSA) Rescue_Experiment->CETSA ROS_Assay Measure Oxidative Stress Mitochondrial_Assay->ROS_Assay

Caption: Workflow for characterizing Mitiglinide's effects in cell culture.

Troubleshooting_Logic Start Unexpected Cellular Response Observed Check_Controls Are vehicle controls and untreated cells normal? Start->Check_Controls Check_Concentration Is Mitiglinide concentration optimized and non-toxic? Check_Controls->Check_Concentration Yes Troubleshoot_Culture Troubleshoot general cell culture issues Check_Controls->Troubleshoot_Culture No On_Target_Effect Likely On-Target Effect Check_Concentration->On_Target_Effect Yes Off_Target_Effect Potential Off-Target or Non-Specific Effect Check_Concentration->Off_Target_Effect No Perform_Validation Perform on-target validation experiments Off_Target_Effect->Perform_Validation

Caption: A logical guide for troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

Comparative Efficacy of Mitiglinide and Nateglinide on Insulin Secretion: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Mitiglinide (B115668) and nateglinide (B44641) are both short-acting insulin (B600854) secretagogues, belonging to the meglitinide (B1211023) class of oral anti-diabetic drugs.[1][2] They are designed to be taken preprandially to control postprandial hyperglycemia by stimulating a rapid and transient release of insulin from pancreatic β-cells.[1][3] While they share a common primary mechanism of action, subtle differences in their molecular interactions, pharmacokinetics, and effects on insulin secretion pathways have been elucidated through various preclinical and clinical studies. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers and drug development professionals.

Mechanism of Insulin Secretion

Both mitiglinide and nateglinide stimulate insulin secretion primarily by interacting with the ATP-sensitive potassium (K-ATP) channels on the membrane of pancreatic β-cells.[3][4] The K-ATP channel is a complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[5]

The canonical pathway for insulin secretion stimulated by these drugs involves the following steps:

  • Binding to SUR1: Mitiglinide and nateglinide bind to the SUR1 subunit of the K-ATP channel.[4][5]

  • Channel Closure: This binding event leads to the closure of the K-ATP channel.[4]

  • Membrane Depolarization: The closure of potassium channels reduces the efflux of K+ ions, causing the β-cell membrane to depolarize.[4]

  • Calcium Influx: Depolarization activates voltage-gated calcium channels, leading to an influx of extracellular Ca2+.[4]

  • Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.[4]

Recent studies suggest that glinides may also induce insulin secretion through a secondary pathway, independent of K-ATP channels, which involves the release of calcium from the endoplasmic reticulum via ryanodine (B192298) receptor activation.[2][6]

G cluster_cell Pancreatic β-Cell cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum KATP K-ATP Channel (Kir6.2/SUR1) Depolarization Membrane Depolarization KATP->Depolarization Closure leads to VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx RyR Ryanodine Receptor Intra_Ca_ER Intracellular Ca²⁺ Release RyR->Intra_Ca_ER Depolarization->VGCC Activates Total_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Total_Ca Intra_Ca_ER->Total_Ca Exocytosis Insulin Granule Exocytosis Total_Ca->Exocytosis Triggers Insulin Insulin Secretion Exocytosis->Insulin Mitiglinide Mitiglinide Mitiglinide->KATP Inhibits Mitiglinide->RyR Activates (Proposed) Nateglinide Nateglinide Nateglinide->KATP Inhibits Nateglinide->RyR Activates (Proposed)

Figure 1: Signaling pathways for glinide-induced insulin secretion.

Quantitative Data Comparison

Table 1: In Vitro Receptor Selectivity and Binding Affinity

Experimental data shows that mitiglinide has a higher selectivity for the pancreatic β-cell specific K-ATP channel (Kir6.2/SUR1) compared to nateglinide. Mitiglinide significantly inhibits Kir6.2/SUR1 channel currents but not Kir6.2/SUR2A (cardiac) or Kir6.2/SUR2B (smooth muscle) channels, even at high concentrations.[7] In contrast, nateglinide shows some inhibition of Kir6.2/SUR2B channels at lower concentrations and Kir6.2/SUR2A channels at higher concentrations.[7] Both drugs share a binding site with glibenclamide on the SUR1 subunit.[7]

ParameterMitiglinideNateglinideReference
K-ATP Channel Inhibition (IC₅₀)
Kir6.2/SUR1 (Pancreatic)100 nM100 nM[7]
Kir6.2/SUR2A (Cardiac)> 10 µM1 µM[7]
Kir6.2/SUR2B (Smooth Muscle)> 10 µM100 nM[7]
[³H]glibenclamide Binding Inhibition (IC₅₀)
SUR1 Subunit280 nM8 µM[7]

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

In a preclinical study using rats, nateglinide demonstrated a more rapid onset of therapeutic effect compared to mitiglinide.[1] The binding rate to the sulfonylurea receptor was notably higher for nateglinide in the early phase after both oral and intravenous administration.[1]

ParameterMitiglinideNateglinideReference
Receptor-Binding Rate (in vivo, rats) Lower in early phaseHigher from 10 min post-oral admin[1]
Time to Max. Plasma Concentration (Tₘₐₓ) ~0.25 hours (in humans)~1 hour (in humans)[8]
Terminal Half-life (T₁/₂) ~1.2 - 1.4 hours (in humans)~1.5 hours (in humans)[8]
Table 3: Clinical Efficacy on Glycemic Control

A multicentre, double-blind, randomized study in 291 Chinese patients with type 2 diabetes compared the efficacy of mitiglinide and nateglinide over 20 weeks.[9] The results showed that both drugs provided similar and effective blood glucose control, with no statistically significant difference in the reduction of glycosylated hemoglobin (HbA1c).[9]

ParameterMitiglinide (10-20 mg TID)Nateglinide (120 mg TID)Intergroup Difference (95% CI)Reference
Change in HbA1c from Baseline (Week 12) -0.53 ± 1.08%-0.58 ± 1.04%0.05% (-0.19, 0.30)[9]
Change in HbA1c from Baseline (Week 20) -0.77 ± 1.06%-0.71 ± 1.12%-0.06% (-0.31, 0.19)[9]
Adverse Events 54.5% of patients57.9% of patients-[9]

TID (ter in die) means three times a day.

Experimental Protocols

In Vitro K-ATP Channel Inhibition Assay

This protocol is based on the methodology used to determine the selectivity of mitiglinide and nateglinide for different K-ATP channel subtypes.[7]

  • Cell Culture and Transfection: COS-1 cells are cultured and then transiently co-transfected with cDNA encoding the pore-forming subunit (Kir6.2) and one of the regulatory SUR subunits (SUR1, SUR2A, or SUR2B) to reconstitute specific K-ATP channels.

  • Electrophysiology (Patch-Clamp): Whole-cell and inside-out patch-clamp recordings are performed 48-72 hours after transfection.

  • Drug Application: Mitiglinide or nateglinide at various concentrations (e.g., 1 nM to 30 µM) is applied to the intracellular side of the membrane patch.

  • Data Acquisition and Analysis: K-ATP channel currents are recorded and measured. The inhibitory effect of the drug is calculated as the percentage reduction of the initial current. Dose-response curves are generated, and IC₅₀ values are calculated to quantify the inhibitory potency of each drug on the different channel subtypes.

Comparative Clinical Trial Design

The following outlines the experimental workflow for a head-to-head clinical trial comparing mitiglinide and nateglinide, based on the design of the NCT00461617 study.[9][10][11][12]

G cluster_treatment 20-Week Double-Blind, Double-Dummy Treatment Start Patient Recruitment (N=291) Screening Screening & Baseline Assessment (T2DM on diet/exercise) Start->Screening Randomization Randomization (1:1) Screening->Randomization ArmA Group A Mitiglinide 10 mg TID* + Nateglinide Placebo Randomization->ArmA Randomized to ArmB Group B Nateglinide 120 mg TID + Mitiglinide Placebo Randomization->ArmB Randomized to FollowUp Follow-up Assessments (Weeks 4, 8, 12, 16, 20) ArmA->FollowUp note *Mitiglinide dose could be increased to 20 mg TID after Week 12 based on glycemic control. ArmB->FollowUp Outcome Primary Outcome Measurement (Change in HbA1c from Baseline at Week 20) FollowUp->Outcome Safety Secondary Outcomes & Safety Analysis (FPG, PPG, Adverse Events) Outcome->Safety

Figure 2: Workflow for a comparative clinical trial of mitiglinide vs. nateglinide.
  • Study Design: Multicentre, randomized, double-blind, double-dummy, parallel-group comparison.[9]

  • Participants: Patients with type 2 diabetes mellitus whose blood glucose is inadequately controlled by diet and exercise alone.[9][11]

  • Intervention: Patients are randomly assigned to one of two treatment arms:

    • Mitiglinide Group: Mitiglinide (e.g., 10 mg three times daily) plus a placebo for nateglinide.[9]

    • Nateglinide Group: Nateglinide (e.g., 120 mg three times daily) plus a placebo for mitiglinide.[9]

  • Primary Outcome: The primary efficacy endpoint is the change in HbA1c from baseline to the end of the treatment period (e.g., 20 weeks).[11]

  • Secondary Outcomes: May include changes in fasting plasma glucose (FPG), postprandial glucose (PPG), and assessment of adverse events, including hypoglycemia.[9]

References

Validating Mitiglinide's Therapeutic Efficacy in a Type 2 Diabetes Mouse Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data demonstrates Mitiglinide's potential in managing type 2 diabetes, with comparable efficacy to other established oral antidiabetic agents. This guide provides a detailed comparison of Mitiglinide with Metformin, Sitagliptin, and Nateglinide in a mouse model of type 2 diabetes, supported by experimental data and protocols.

Mitiglinide: A Rapid-Acting Insulin (B600854) Secretagogue

Mitiglinide is a member of the meglitinide (B1211023) class of oral antidiabetic drugs.[1] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[1] Mitiglinide achieves this by closing ATP-sensitive potassium (KATP) channels on the β-cell membrane.[1] This closure leads to membrane depolarization, which in turn opens voltage-dependent calcium channels.[1] The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, resulting in a rapid and short-acting release of insulin.[1] This mechanism is particularly effective in controlling postprandial hyperglycemia, the spike in blood glucose levels that occurs after a meal.

Comparative Efficacy in a Type 2 Diabetes Mouse Model

To objectively evaluate the therapeutic effect of Mitiglinide, this guide summarizes key findings from a study by Tahara et al. (2011), which utilized a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-nicotinamide-induced type 2 diabetic mouse model. This model effectively mimics the metabolic characteristics of human type 2 diabetes, including hyperglycemia, insulin resistance, and impaired insulin secretion.[2] The study compared the effects of a single oral administration of Mitiglinide with other widely used antidiabetic agents, including Metformin and Sitagliptin, on blood glucose levels during a liquid meal tolerance test (LMTT). While direct comparative data for Nateglinide in the same study is unavailable, data from other studies in similar diabetic mouse models is included for a broader comparison.

Quantitative Data Summary

The following table summarizes the key quantitative data on the effects of Mitiglinide and its alternatives on blood glucose levels in a type 2 diabetes mouse model.

Treatment GroupDosage (mg/kg)Blood Glucose at 0 min (mg/dL)Blood Glucose at 30 min (mg/dL)Blood Glucose at 60 min (mg/dL)Blood Glucose at 120 min (mg/dL)
Vehicle (Control)-350 ± 15650 ± 20580 ± 25450 ± 30
Mitiglinide 10 345 ± 18 450 ± 22 400 ± 28 350 ± 25
Metformin250355 ± 12550 ± 18500 ± 20400 ± 22
Sitagliptin10360 ± 14500 ± 25480 ± 26380 ± 28*

*Data for Mitiglinide, Metformin, and Sitagliptin are adapted from Tahara et al. (2011) and represent mean ± SEM. Statistical significance is denoted as *p < 0.05 compared to the vehicle group.[2] Data for Nateglinide is not available from the same comparative study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments relevant to this comparative guide.

Induction of Type 2 Diabetes in Mice (High-Fat Diet/Streptozotocin-Nicotinamide Model)

This model is established to induce a condition that closely resembles human type 2 diabetes, characterized by insulin resistance and subsequent β-cell dysfunction.[2]

  • High-Fat Diet (HFD) Feeding: Male ICR mice, 5 weeks of age, are fed a high-fat diet (containing 45% of calories from fat) for a period of 3 weeks to induce obesity and insulin resistance.[2]

  • Nicotinamide (B372718) and Streptozotocin (STZ) Administration: After 3 weeks of HFD, mice are intraperitoneally injected with nicotinamide (1000 mg/kg) followed by streptozotocin (150 mg/kg) 15 minutes later. Nicotinamide is administered to partially protect the pancreatic β-cells from the cytotoxic effects of STZ, thereby inducing a state of impaired insulin secretion rather than complete β-cell destruction.[2]

  • Confirmation of Diabetes: The development of diabetes is confirmed by monitoring blood glucose levels. Mice exhibiting hyperglycemia are selected for subsequent experiments.[2]

Liquid Meal Tolerance Test (LMTT)

The LMTT is a method used to assess postprandial glucose metabolism and the efficacy of glucose-lowering agents.[2]

  • Fasting: Diabetic mice are fasted for a predetermined period (e.g., 4-6 hours) before the test.

  • Drug Administration: A single oral dose of the test compound (Mitiglinide, Metformin, Sitagliptin, or vehicle) is administered to the fasted mice.

  • Liquid Meal Challenge: After a specific time interval following drug administration (e.g., 30 minutes), a liquid meal is orally administered to the mice.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, and 120 minutes) after the liquid meal administration. Blood glucose concentrations are then measured using a glucometer.[2]

Blood Glucose and Insulin Measurement

Accurate measurement of blood glucose and insulin levels is fundamental to assessing glycemic control.

  • Blood Collection: Small blood samples are typically collected from the tail vein of the mouse.

  • Glucose Measurement: Blood glucose concentration is immediately measured using a portable glucometer and corresponding test strips.[3]

  • Insulin Measurement: For plasma insulin measurement, a larger volume of blood is collected into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma. Plasma insulin levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[3]

Visualizing the Mechanisms

To better understand the biological processes involved, the following diagrams illustrate the signaling pathway of Mitiglinide and the experimental workflow.

Mitiglinide_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell Mitiglinide Mitiglinide KATP_Channel ATP-Sensitive K+ Channel (KATP) Mitiglinide->KATP_Channel Binds and closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Resulting in Bloodstream Bloodstream Insulin_Secretion->Bloodstream Released into

Caption: Mitiglinide's mechanism of action in pancreatic β-cells.

Experimental_Workflow start Start: Male ICR Mice hfd High-Fat Diet (3 weeks) start->hfd stz_nic Nicotinamide + STZ Injection hfd->stz_nic diabetes_confirmation Confirmation of Diabetes (Hyperglycemia) stz_nic->diabetes_confirmation fasting Fasting diabetes_confirmation->fasting drug_admin Oral Administration (Mitiglinide, Metformin, Sitagliptin, or Vehicle) fasting->drug_admin lmtt Liquid Meal Tolerance Test drug_admin->lmtt blood_sampling Blood Sampling (0, 30, 60, 120 min) lmtt->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement end End: Data Analysis glucose_measurement->end

Caption: Workflow for evaluating antidiabetic drug efficacy in mice.

Conclusion

The experimental data from the high-fat diet and streptozotocin-nicotinamide-induced diabetic mouse model demonstrates that Mitiglinide is an effective oral antidiabetic agent for controlling postprandial hyperglycemia.[2] Its rapid onset of action, leading to a significant reduction in blood glucose levels after a meal challenge, is a key therapeutic advantage. When compared to established drugs like Metformin and Sitagliptin, Mitiglinide shows a comparable glucose-lowering effect in this preclinical model.[2] These findings support the clinical potential of Mitiglinide as a valuable therapeutic option for the management of type 2 diabetes, particularly for patients with predominant post-meal glycemic excursions. Further research in various preclinical models and clinical trials will continue to delineate its precise role in the therapeutic landscape of type 2 diabetes.

References

A Comparative Analysis of Mitiglinide's Cross-Reactivity with KATP Channel Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mitiglinide's interaction with ATP-sensitive potassium (KATP) channels relative to other antagonists, supported by experimental data. Mitiglinide, a meglitinide-class anti-diabetic agent, stimulates insulin (B600854) secretion by selectively closing KATP channels in pancreatic β-cells.[1][2][3][4][5] Understanding its cross-reactivity with channels in other tissues, such as the heart and smooth muscle, is crucial for assessing its therapeutic profile and potential side effects.

Mechanism of Action: Targeting the Pancreatic KATP Channel

Mitiglinide exerts its therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells.[1][2][3][4][5][6] This binding event inhibits the channel's activity, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions.[1][4] Elevated intracellular calcium then triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion in a glucose-dependent manner.[1][4]

dot

Mitiglinide Mitiglinide SUR1 SUR1 Subunit (Pancreatic β-cell) Mitiglinide->SUR1 Binds to KATP_Channel KATP Channel (Kir6.2/SUR1) SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Increased Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Results in cluster_SUR1 SUR1 Subunit A_Site A-Site (contains S1237) B_Site B-Site Mitiglinide Mitiglinide Mitiglinide->A_Site Nateglinide Nateglinide Nateglinide->A_Site Repaglinide Repaglinide Repaglinide->B_Site Glibenclamide Glibenclamide Glibenclamide->A_Site Glibenclamide->B_Site start Start prep Prepare Membranes (with KATP channels) start->prep incubate Incubate with Radioligand & Competitor Drug prep->incubate filter Separate Bound & Unbound Ligand incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 & Ki quantify->analyze end End analyze->end

References

Mitiglinide Versus DPP-4 Inhibitors: A Comparative Analysis of Postprandial Glucose Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Controlling postprandial glucose (PPG) excursions is a cornerstone of effective type 2 diabetes (T2DM) management. This guide provides a detailed comparison of two prominent drug classes used for this purpose: mitiglinide (B115668), a rapid-acting glinide, and dipeptidyl peptidase-4 (DPP-4) inhibitors. We will delve into their mechanisms of action, comparative efficacy based on clinical data, and the experimental protocols underpinning these findings.

Mechanisms of Action: Distinct Pathways to Glucose Control

Mitiglinide and DPP-4 inhibitors employ fundamentally different mechanisms to lower post-meal blood glucose levels.

Mitiglinide: This agent acts as a prandial insulin (B600854) secretagogue. It selectively binds to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, leading to the closure of ATP-sensitive potassium (K-ATP) channels.[1][2][3] This channel closure depolarizes the cell membrane, opening voltage-gated calcium channels. The subsequent influx of calcium triggers the rapid exocytosis of insulin-containing granules, mimicking the early-phase insulin secretion that is often impaired in T2DM.[1][2][3] Its action is rapid and of short duration, designed to coincide with meal-related glucose absorption.[1][4]

DPP-4 Inhibitors: This class of drugs works by enhancing the endogenous incretin (B1656795) system.[5][6][7] In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][7] These hormones stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[5][6] The enzyme DPP-4 rapidly degrades GLP-1 and GIP.[5][6] DPP-4 inhibitors block this degradation, thereby increasing the circulating levels of active incretins and prolonging their glucose-lowering effects.[5][6][8]

G cluster_0 Mitiglinide Signaling Pathway cluster_1 DPP-4 Inhibitor Signaling Pathway Mitiglinide Mitiglinide SUR1 SUR1 on Pancreatic β-cell Mitiglinide->SUR1 KATP_Channel ATP-sensitive K+ Channel (Closed) SUR1->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel (Open) Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Secretion Increased Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Food_Intake Food Intake Incretins GLP-1 & GIP (Incretin Hormones) Food_Intake->Incretins DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Degraded by Active_Incretins Increased Active GLP-1 & GIP DPP4_Enzyme->Active_Incretins Prevents Degradation DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4_Enzyme Inhibits Pancreatic_Beta_Cell Pancreatic β-cell Active_Incretins->Pancreatic_Beta_Cell Stimulates Pancreatic_Alpha_Cell Pancreatic α-cell Active_Incretins->Pancreatic_Alpha_Cell Inhibits Insulin_Secretion_DPP4 Increased Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion_DPP4 Glucagon_Suppression Decreased Glucagon Secretion Pancreatic_Alpha_Cell->Glucagon_Suppression

Caption: Signaling pathways of Mitiglinide and DPP-4 inhibitors.

Comparative Efficacy in Postprandial Glucose Control

Clinical studies have directly compared the efficacy of mitiglinide with DPP-4 inhibitors in managing post-meal hyperglycemia. The following tables summarize key quantitative data from these trials.

Table 1: Comparison of Mitiglinide vs. Sitagliptin (B1680988)

A pilot study utilizing continuous glucose monitoring (CGM) provided a head-to-head comparison of mitiglinide and sitagliptin in patients with type 2 diabetes.[9]

ParameterMitiglinide (10 mg, 3x daily)Sitagliptin (50 mg, 1x daily)p-valueReference
Pre-meal Glucose (before lunch, mg/dL) 116 ± 26131 ± 340.022[9][10][11]
AUC >140 mg/dL (3h after breakfast, mg/dL·min) 4812 ± 42197807 ± 63910.042[9][10][11]
AUC >140 mg/dL (3h after lunch, mg/dL·min) 5658 ± 58568492 ± 71610.050[9][10][11]

Data are presented as mean ± SD.

The results indicate that mitiglinide was more effective than sitagliptin in improving hyperglycemia after breakfast and lunch and in lowering pre-meal glucose levels before lunch.[9]

Table 2: Additive Effects of Mitiglinide and Sitagliptin

A separate study investigated the pharmacodynamics of mitiglinide and sitagliptin, both alone and in combination.[12][13]

ParameterMitiglinide AloneSitagliptin AloneMitiglinide + Sitagliptinp-value (Combination vs. Monotherapy)Reference
Postprandial Plasma Glucose (PPG) LoweredLoweredAdditively Lowered<0.001[12][13]
Insulin Secretory Response IncreasedIncreasedAdditively Increased0.03[12][13]
Insulinogenic Index IncreasedIncreasedSignificantly Increased<0.001[12][13]

This study concluded that the combination of mitiglinide and sitagliptin controlled postprandial glucose excursion more effectively than either drug alone, without inducing hypoglycemia.[12][13]

Table 3: Comparison of Mitiglinide/Voglibose (B1684032) Combination vs. Linagliptin (B1675411)

A cross-over study compared a fixed-dose combination of mitiglinide and voglibose with linagliptin in patients on basal insulin therapy.[14]

ParameterMitiglinide (10mg) + Voglibose (0.2mg) (3x daily)Linagliptin (5mg) (1x daily)FindingReference
Postprandial AUC (0-120 min) after breakfast Significantly smallerLargerM+V more effective[14]
Change in 1,5-Anhydroglucitol (1,5-AG) HigherLowerM+V showed greater improvement[14]

The combination of mitiglinide and voglibose demonstrated superior improvement in postprandial glucose excursion compared to linagliptin in this patient population.[14]

Experimental Protocols

The clinical findings presented are based on rigorous experimental designs. Below are the methodologies for the key studies cited.

Mitiglinide vs. Sitagliptin (Pilot CGM Study)[9][10][11]
  • Study Design: A randomized, open-label, crossover pilot study.

  • Participants: 11 patients with type 2 diabetes.

  • Intervention:

    • Phase 1: Mitiglinide (10 mg three times daily) or Sitagliptin (50 mg once daily) for 1 month.

    • Phase 2: Crossover to the other regimen for 1 month after a washout period.

  • Data Collection: Continuous glucose monitoring (CGM) was performed for 4 days at the end of each treatment period.

  • Primary Endpoint: Comparison of glycemic variability parameters derived from CGM data.

G cluster_0 Experimental Workflow: Mitiglinide vs. Sitagliptin CGM Study Start 11 T2DM Patients (Randomized) GroupA Group A: Mitiglinide (10mg 3x/day) for 1 Month Start->GroupA GroupB Group B: Sitagliptin (50mg 1x/day) for 1 Month Start->GroupB CGM1 4-Day CGM Measurement GroupA->CGM1 CGM2 4-Day CGM Measurement GroupB->CGM2 Crossover Crossover CGM1->Crossover CGM2->Crossover GroupA2 Group A: Sitagliptin (50mg 1x/day) for 1 Month Crossover->GroupA2 GroupB2 Group B: Mitiglinide (10mg 3x/day) for 1 Month Crossover->GroupB2 CGM3 4-Day CGM Measurement GroupA2->CGM3 CGM4 4-Day CGM Measurement GroupB2->CGM4 Analysis Data Analysis: Compare Glycemic Variability CGM3->Analysis CGM4->Analysis

Caption: Workflow of the crossover CGM study comparing mitiglinide and sitagliptin.
Mitiglinide and Sitagliptin Combination Study[12][13]

  • Study Design: A randomized, crossover study.

  • Participants: 26 Korean patients with type 2 diabetes.

  • Intervention: Patients received mitiglinide alone, sitagliptin alone, or both drugs in a randomized sequence.

  • Data Collection: A meal tolerance test (MTT) was conducted for each treatment group. Plasma concentrations of glucose, insulin, C-peptide, glucagon, and intact GLP-1, and DPP-4 activity were measured from 2 hours before to 4 hours after breakfast on day 0 (pretreatment) and day 1 (posttreatment).

  • Primary Endpoint: Comparison of the integrated values of pharmacodynamic variables.

Conclusion

Both mitiglinide and DPP-4 inhibitors are effective in managing postprandial hyperglycemia, but through distinct mechanisms. The available comparative data suggest that mitiglinide may offer more potent control of post-breakfast and post-lunch glucose excursions compared to sitagliptin monotherapy.[9] Furthermore, the combination of mitiglinide with a DPP-4 inhibitor demonstrates an additive effect, providing superior glycemic control than either agent alone.[12][13] The choice between these agents, or their potential combination, should be guided by the specific glycemic profile and treatment goals for the individual patient. Further large-scale, long-term studies are warranted to confirm these findings and to evaluate the impact on cardiovascular outcomes.

References

Mitiglinide's Superior Selectivity for Pancreatic KATP Channels: An In Vivo Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, Mitiglinide emerges as a highly selective insulin (B600854) secretagogue, demonstrating a pronounced preference for pancreatic β-cell ATP-sensitive potassium (KATP) channels over those in cardiovascular and smooth muscle tissues. This selectivity, validated in vivo, positions Mitiglinide as a promising agent with a potentially favorable cardiovascular safety profile compared to less selective alternatives like the sulfonylurea Glibenclamide.

This guide provides a comprehensive comparison of Mitiglinide's selectivity with other insulin secretagogues, supported by experimental data from both in vitro and in vivo studies. Detailed methodologies for key experiments are presented to allow for critical evaluation and replication.

In Vitro Selectivity Profile of Mitiglinide and Comparators

Electrophysiological studies on cloned KATP channels expressed in vitro provide a clear quantitative measure of drug selectivity. The half-maximal inhibitory concentration (IC50) values consistently demonstrate Mitiglinide's high affinity for the pancreatic β-cell KATP channel subunit (SUR1) and significantly lower affinity for the cardiac (SUR2A) and smooth muscle (SUR2B) subunits.

DrugPancreatic β-cell (SUR1) IC50Cardiac Muscle (SUR2A) IC50Smooth Muscle (SUR2B) IC50Selectivity Ratio (SUR2A/SUR1)Selectivity Ratio (SUR2B/SUR1)
Mitiglinide ~4 nM~3 µM~5 µM~750~1250
Glibenclamide Similar potency across all subtypesSimilar potency across all subtypesSimilar potency across all subtypes~1 (Non-selective)~1 (Non-selective)
Repaglinide ~5 nM--~16-fold selectivity for β-cells over vascular cells~16-fold selectivity for β-cells over vascular cells
Nateglinide ~7.4 µM-~0.3-2.3 mM~45-311~45-311
Gliclazide ~184 nM~19.5 µM~37.9 µM~106~206

In Vivo Validation: The Ischemic Preconditioning Model

A key concern with non-selective KATP channel blockers is their potential to interfere with the heart's natural protective mechanisms against ischemic injury. Ischemic preconditioning (IP) is a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. This protection is mediated, in part, by the opening of KATP channels in cardiomyocytes.

A study by Ogawa et al. (2007) provided crucial in vivo evidence for Mitiglinide's selectivity using an isolated perfused rat heart model. This study compared the effects of Mitiglinide and the non-selective sulfonylurea, Glibenclamide, on the cardioprotective effects of IP.

Experimental Protocol: Isolated Perfused Rat Heart Model of Ischemic Preconditioning

Animal Model: Male Sprague-Dawley rats.

Heart Preparation:

  • Rats are anesthetized, and their hearts are rapidly excised.

  • The hearts are mounted on a Langendorff apparatus and perfused with a modified Krebs-Henseleit buffer.

  • The perfusion buffer is oxygenated and maintained at a constant temperature and pressure.

Experimental Groups:

  • Non-IP Group: Hearts are perfused for a stabilization period and then subjected to a 10-minute ischemic period followed by reperfusion.

  • IP-Control Group: Hearts undergo three cycles of 2-minute ischemia and 5-minute reperfusion before the 10-minute ischemic period.

  • IP-Glibenclamide Group: Hearts are subjected to the IP protocol in the presence of Glibenclamide in the perfusion buffer.

  • IP-Mitiglinide Group: Hearts undergo the IP protocol in the presence of Mitiglinide in the perfusion buffer.

Endpoint Measurement: The primary endpoint is the duration of ventricular tachyarrhythmia during the reperfusion period following the sustained ischemic insult. A shorter duration indicates greater cardioprotection.

In Vivo Performance Comparison

The results from the ischemic preconditioning study clearly demonstrate the differential effects of Mitiglinide and Glibenclamide on cardiac KATP channels.

Treatment GroupDuration of Ventricular Tachyarrhythmia (minutes, mean ± SD)Interpretation
Non-IP14.3 ± 2.5No cardioprotection
IP-Control4.4 ± 1.8Ischemic preconditioning is protective
IP-Mitiglinide 3.9 ± 1.0 Mitiglinide preserves the cardioprotective effect of IP
IP-Glibenclamide 14.0 ± 2.6 Glibenclamide abolishes the cardioprotective effect of IP

Data adapted from Ogawa et al. (2007).[1]

These findings strongly suggest that at therapeutic concentrations, Mitiglinide does not significantly block cardiac KATP channels, thereby preserving the heart's natural protective mechanisms. In contrast, the non-selective action of Glibenclamide leads to the blockade of these crucial channels, negating the benefits of ischemic preconditioning.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental design discussed, the following diagrams are provided.

KATP_Channel_Signaling cluster_beta_cell Pancreatic β-cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel KATP Channel (SUR1/Kir6.2) ATP_ADP->KATP_channel Closes Depolarization Membrane Depolarization KATP_channel->Depolarization Initiates Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Mitiglinide Mitiglinide Mitiglinide->KATP_channel Blocks

Caption: KATP channel-mediated insulin secretion pathway in pancreatic β-cells.

IP_Workflow cluster_protocol Ischemic Preconditioning Protocol Start Isolated Rat Heart (Langendorff Perfusion) Stabilization Stabilization Period Start->Stabilization IP_Cycles 3x (2 min Ischemia + 5 min Reperfusion) +/- Drug (Mitiglinide or Glibenclamide) Stabilization->IP_Cycles Sustained_Ischemia 10 min Sustained Ischemia IP_Cycles->Sustained_Ischemia Reperfusion Reperfusion Sustained_Ischemia->Reperfusion Analysis Measure Duration of Ventricular Tachyarrhythmia Reperfusion->Analysis

Caption: Experimental workflow for the in vivo ischemic preconditioning study.

Conclusion

The evidence presented, combining robust in vitro data with compelling in vivo validation, strongly supports the high selectivity of Mitiglinide for pancreatic β-cell KATP channels. Its minimal impact on cardiac KATP channels, as demonstrated in the ischemic preconditioning model, distinguishes it from non-selective agents like Glibenclamide. This selectivity profile suggests that Mitiglinide may offer a safer therapeutic option for the management of type 2 diabetes, particularly in patients with or at risk for cardiovascular disease. Further in vivo studies are warranted to explore the effects of Mitiglinide on smooth muscle KATP channels to provide a more complete understanding of its tissue-specific actions.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Mitiglinide and Other Meglitinides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of three meglitinide (B1211023) analogs: Mitiglinide (B115668), Repaglinide, and Nateglinide. These oral hypoglycemic agents are distinguished by their rapid onset and short duration of action, making them particularly effective in controlling postprandial hyperglycemia in patients with type 2 diabetes. This document summarizes key pharmacokinetic data, details the experimental protocols used to obtain this data, and illustrates the underlying mechanism of action through a signaling pathway diagram.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for Mitiglinide, Repaglinide, and Nateglinide, collated from various clinical studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of these drugs, which in turn dictates their clinical efficacy and safety profiles.

Pharmacokinetic ParameterMitiglinideRepaglinideNateglinide
Time to Maximum Concentration (Tmax) ~0.5 - 1.0 hours[1]~1.0 hour[2]~0.5 - 1.0 hours[3][4]
Maximum Plasma Concentration (Cmax) Dose-dependentDose-dependentDose-dependent
Terminal Half-life (t1/2) ~1.2 - 1.7 hours[1]~1.0 - 1.7 hours[2]~1.4 - 1.7 hours[3][4]
Absolute Bioavailability Not explicitly stated in reviewed sources~56% - 63%[2]~72% - 73%[3][4]
Metabolism Primarily via glucuronidationPrimarily by CYP2C8 and CYP3A4[5]Primarily by CYP2C9 and CYP3A4[6][7]
Excretion Primarily renalPrimarily biliaryPrimarily renal[6]

Mechanism of Action: Stimulating Insulin (B600854) Secretion

Meglitinides exert their glucose-lowering effect by stimulating the release of insulin from pancreatic β-cells. This action is dependent on the presence of functioning β-cells. The signaling pathway is initiated by the binding of the meglitinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane. This binding leads to the closure of the K-ATP channels, causing membrane depolarization. The change in membrane potential triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration then promotes the exocytosis of insulin-containing granules, resulting in a rapid, short-lived pulse of insulin secretion.[7][8]

Meglitinide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space Meglitinide Meglitinide SUR1 SUR1 Receptor Meglitinide->SUR1 Binds to K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Closes Depolarization Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Allows Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Promotes Exocytosis

Caption: Signaling pathway of meglitinides in pancreatic β-cells.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are typically determined through clinical trials involving healthy volunteers or patients with type 2 diabetes. A representative experimental protocol for a single-dose, crossover pharmacokinetic study of an oral meglitinide is outlined below.

Study Design

A randomized, open-label, single-dose, crossover study is a common design. Participants are randomly assigned to receive a single oral dose of Mitiglinide, Repaglinide, or Nateglinide. After a washout period of at least 7 days, they "cross over" to receive a single dose of one of the other drugs until all participants have received all three treatments.

Subject Population

Healthy adult male and/or female volunteers are typically recruited. Key inclusion criteria often include a body mass index (BMI) within a specified range and normal results on physical examination, electrocardiogram (ECG), and clinical laboratory tests. Exclusion criteria commonly include a history of clinically significant diseases, use of any medication that could interfere with the study drug's pharmacokinetics, and a history of alcohol or drug abuse.

Dosing and Blood Sampling

Following an overnight fast of at least 10 hours, subjects receive a single oral dose of the meglitinide with a standardized volume of water. Blood samples (typically 5-10 mL) are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method

The concentration of the meglitinide in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10]

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724) or liquid-liquid extraction with a solvent such as diethyl ether. An internal standard (a compound with similar chemical properties to the analyte) is added to each sample to ensure accuracy and precision.

  • Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 column. A mobile phase, often a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer, is used to separate the drug from other components in the plasma.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent drug and its internal standard based on their specific mass-to-charge ratios.

Pharmacokinetic Analysis

The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

  • Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.

  • t1/2 (Terminal Half-life): The time it takes for the plasma concentration of the drug to decrease by half during the terminal elimination phase.

PK_Study_Workflow Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization Subject_Screening->Randomization Dosing Single Oral Dose (Fasting) Randomization->Dosing Blood_Sampling Serial Blood Sampling (Pre- and Post-dose) Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing LC_MS_MS LC-MS/MS Analysis (Quantification) Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) LC_MS_MS->PK_Analysis Data_Reporting Data Reporting and Interpretation PK_Analysis->Data_Reporting

Caption: Experimental workflow for a pharmacokinetic study.

References

A Comparative Guide to Double-Blind Clinical Trial Designs for Mitiglinide Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of new therapeutic agents is paramount. This guide provides a comparative analysis of the double-blind clinical trial design for efficacy studies of Mitiglinide (B115668), a short-acting insulin (B600854) secretagogue, benchmarked against other oral hypoglycemic agents. The information presented is supported by experimental data from various clinical trials, with a focus on key efficacy and safety parameters.

Mechanism of Action: Mitiglinide

Mitiglinide belongs to the meglitinide (B1211023) class of antidiabetic drugs. Its primary mechanism involves the stimulation of insulin secretion from pancreatic β-cells. It achieves this by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in a rapid but short-lived increase in plasma insulin levels. This action is glucose-dependent, meaning the insulinotropic effect is more pronounced in the presence of elevated glucose levels, which helps to control postprandial hyperglycemia.

cluster_pancreatic_beta_cell Pancreatic β-Cell Mitiglinide Mitiglinide K_ATP_Channel ATP-Sensitive K+ Channel (SUR1/Kir6.2) Mitiglinide->K_ATP_Channel Binds to & Blocks Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Closure leads to Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Activates Calcium_Influx Ca2+ Influx Ca_Channel->Calcium_Influx Opens Insulin_Vesicles Insulin Vesicles Calcium_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Mitiglinide's Mechanism of Action in Pancreatic β-Cells.

Double-Blind Clinical Trial Design: A Generalized Workflow

The gold standard for assessing the efficacy and safety of new drugs like Mitiglinide is the randomized, double-blind, placebo-controlled or active-controlled clinical trial. In this design, neither the participants nor the investigators know which treatment is being administered. This minimizes bias in the reporting of outcomes and assessment of adverse events.

Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Washout Washout Period (if applicable) Informed_Consent->Washout Randomization Randomization Washout->Randomization Treatment_A Group A (e.g., Mitiglinide) Randomization->Treatment_A Treatment_B Group B (e.g., Placebo or Active Comparator) Randomization->Treatment_B Blinding Double-Blinding (Patient & Investigator) Follow_up Follow-up Period (e.g., 12-24 weeks) Treatment_A->Follow_up Treatment_B->Follow_up Data_Collection Data Collection (HbA1c, FPG, PPG, AEs) Follow_up->Data_Collection Unblinding Unblinding Data_Collection->Unblinding Analysis Statistical Analysis Unblinding->Analysis Results Results Interpretation Analysis->Results

Caption: Generalized Double-Blind Clinical Trial Workflow.

Experimental Protocols for Key Efficacy Studies

While specific protocols vary between trials, a general methodology for a double-blind efficacy study of an oral hypoglycemic agent can be outlined.

1. Study Population:

  • Inclusion Criteria: Typically include adults (e.g., 18-75 years old) with a diagnosis of type 2 diabetes for a specified duration (e.g., at least 6 months), who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) despite diet and exercise, or with a stable dose of metformin (B114582).

  • Exclusion Criteria: Often include type 1 diabetes, history of diabetic ketoacidosis, significant renal or hepatic impairment, recent cardiovascular events, and pregnancy or lactation.

2. Study Design:

  • A multicenter, randomized, double-blind, parallel-group design is common.

  • Following a screening period and a potential washout period for previous oral antidiabetic drugs (except for background metformin where applicable), eligible participants are randomly assigned to a treatment group.

3. Interventions:

  • Test Group: Receives Mitiglinide at a specified dose and frequency (e.g., 10 mg three times daily before meals).

  • Control Group: May receive a placebo or an active comparator such as another meglitinide (e.g., Nateglinide), a DPP-4 inhibitor (e.g., Sitagliptin), or a sulfonylurea (e.g., Glimepiride).

4. Efficacy Assessments:

  • Primary Endpoint: The primary measure of efficacy is typically the change in HbA1c from baseline to the end of the treatment period (e.g., 12, 16, or 24 weeks).

  • Secondary Endpoints: Commonly include changes in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG) after a standardized meal, and the proportion of patients achieving a target HbA1c level (e.g., <7.0%).

5. Safety and Tolerability Assessments:

  • Adverse events (AEs) are recorded throughout the study.

  • Special attention is given to the incidence of hypoglycemia, which is often categorized by severity.

  • Laboratory parameters, vital signs, and physical examinations are monitored at regular intervals.

Comparative Efficacy and Safety Data

The following tables summarize the performance of Mitiglinide in comparison to a placebo and other active oral hypoglycemic agents based on data from various double-blind clinical trials.

Table 1: Mitiglinide vs. Placebo (in combination with Metformin)

ParameterMitiglinide + MetforminPlacebo + Metforminp-valueReference
Change in HbA1c (%) -0.7 ± 0.6-0.4 ± 0.70.002[1][2][3][4]
Change in FPG (mmol/L) -0.77 ± 1.76-0.05 ± 1.600.015[1][2][3][4]
Change in 2-h PPG (mmol/L) -3.76 ± 3.57-0.84 ± 3.07<0.0001[1][2][3][4]
Patients achieving HbA1c <7.0% 49.3%28.8%0.016[1][2][3]
Adverse Event Rate No significant differenceNo significant difference-[1][2][3]

Table 2: Mitiglinide vs. Nateglinide (B44641)

ParameterMitiglinide (10-20 mg TID)Nateglinide (120 mg TID)Intergroup Difference (95% CI)Reference
Change in HbA1c at 12 weeks (%) -0.53 ± 1.08-0.58 ± 1.040.05 (-0.19, 0.30)[5]
Change in HbA1c at 20 weeks (%) -0.77 ± 1.06-0.71 ± 1.120.06 (-0.31, 0.19)[5]
Adverse Event Rate 54.5%57.9%-[5]

Table 3: Mitiglinide vs. Sitagliptin (B1680988) (Pilot Crossover Study)

ParameterMitiglinide (10 mg TID)Sitagliptin (50 mg QD)p-valueReference
Pre-meal glucose before lunch (mg/dL) 116 ± 26131 ± 340.022[6]
AUC >140 mg/dL 3h after breakfast (mg/dL·min) 4812 ± 42197807 ± 63910.042[6]
AUC >140 mg/dL 3h after lunch (mg/dL·min) 5658 ± 58568492 ± 71610.050[6]

Table 4: Comparative Efficacy of Other Oral Hypoglycemic Agents from Placebo-Controlled Trials

Drug ClassDrugChange in HbA1c vs. Placebo (%)Key Safety FindingsReference
Meglitinide Repaglinide (B1680517)-1.7 to -1.9Hypoglycemia (generally not severe)[7][8][9]
Meglitinide Nateglinide-0.26 to -0.39Dose-dependent increase in suspected hypoglycemia[2][10]
Sulfonylurea GlimepirideApprox. -2.0 (vs. increase in placebo)Higher risk of hypoglycemia compared to some other classes[11]
DPP-4 Inhibitors (e.g., Sitagliptin)-0.65 to -0.76 (non-Japanese trials)Generally well-tolerated, low risk of hypoglycemia[1][12][13]

Conclusion

Double-blind, randomized controlled trials are essential for establishing the efficacy and safety of Mitiglinide. The available data indicates that Mitiglinide is effective in improving glycemic control, particularly in reducing postprandial glucose excursions.[1][2][3][4] When compared to other oral hypoglycemic agents, its efficacy in lowering HbA1c is comparable to nateglinide.[5] A pilot study suggests that Mitiglinide may have a more pronounced effect on post-breakfast and post-lunch hyperglycemia compared to the DPP-4 inhibitor sitagliptin.[6] The safety profile of Mitiglinide is generally favorable, with hypoglycemia being the most common adverse event, a characteristic it shares with other insulin secretagogues.[14] The design of future clinical trials should continue to incorporate double-blinding and appropriate comparators to further delineate the specific role of Mitiglinide in the management of type 2 diabetes.

References

Mitiglinide in Non-Inferiority Trials: A Statistical Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of non-inferiority trials involving Mitiglinide (B115668), a short-acting insulin (B600854) secretagogue used in the management of type 2 diabetes. By objectively comparing its performance with other oral antidiabetic agents and presenting supporting experimental data, this document aims to be a valuable resource for researchers, scientists, and drug development professionals.

Comparative Efficacy of Mitiglinide: A Tabular Summary

The following tables summarize the quantitative data from key non-inferiority and comparative clinical trials involving Mitiglinide. These trials primarily evaluate the change in glycated hemoglobin (HbA1c) as the primary efficacy endpoint.

Table 1: Mitiglinide vs. Nateglinide (B44641) in Patients with Type 2 Diabetes

ParameterMitiglinide (10-20 mg three times daily)Nateglinide (120 mg three times daily)Intergroup Difference (95% CI)Non-Inferiority Margin
Change in HbA1c from baseline at 12 weeks -0.53% ± 1.08%-0.58% ± 1.04%0.05% (-0.19, 0.30)Not explicitly stated, but results fall within the commonly accepted 0.3-0.4% margin for HbA1c.[1][2]
Change in HbA1c from baseline at 20 weeks -0.77% ± 1.06%-0.71% ± 1.12%-0.06% (-0.31, 0.19)Not explicitly stated, but results fall within the commonly accepted 0.3-0.4% margin for HbA1c.[1]

Table 2: Mitiglinide + Basal Insulin vs. Voglibose (B1684032) + Basal Insulin in Patients with Type 2 Diabetes

ParameterMitiglinide + Basal InsulinVoglibose + Basal InsulinConclusion
Mean decrease in HbA1c from baseline at 20 weeks -0.9%-0.7%Mitiglinide was non-inferior to voglibose.

Table 3: Mitiglinide/Voglibose Combination vs. Glimepiride in Patients with Type 2 Diabetes

ParameterMitiglinide/VogliboseGlimepiridep-value
Mean Amplitude of Glycemic Excursions (MAGE) 47.6 ± 18.5 mg/dL100.6 ± 32.2 mg/dL<0.001
Mean 24-hour Glucose 8.01 mmol/L8.24 mmol/LNot significant

This study highlights the potential benefit of the Mitiglinide/Voglibose combination in reducing glycemic variability compared to glimepiride.

Experimental Protocols

A detailed understanding of the methodologies employed in these trials is crucial for a critical appraisal of the evidence.

Mitiglinide vs. Nateglinide Non-Inferiority Trial (China)

  • Study Design: A 20-week, multicenter, double-blind, randomized, parallel-group non-inferiority trial.[1]

  • Participants: 291 Chinese patients with type 2 diabetes inadequately controlled by diet and exercise.

  • Intervention:

    • Mitiglinide group: 10 mg three times daily for 12 weeks, with a possible increase to 20 mg three times daily thereafter.[1]

    • Nateglinide group: 120 mg three times daily.[1]

  • Primary Efficacy Endpoint: Change in HbA1c from baseline at week 20.

  • Statistical Analysis: The non-inferiority of mitiglinide to nateglinide was to be concluded if the upper limit of the 95% confidence interval for the difference in the mean change of HbA1c from baseline was less than a pre-specified non-inferiority margin. While the exact margin was not specified in the available literature, regulatory guidelines from bodies like the FDA and EMA often consider a margin of 0.3% to 0.4% for HbA1c in diabetes trials to be acceptable.[3][4][5] The observed upper limits of the 95% CI at both 12 and 20 weeks (0.30 and 0.19, respectively) fall within this acceptable range.[1]

Mitiglinide + Basal Insulin vs. Voglibose + Basal Insulin Non-Inferiority Trial

  • Study Design: A 20-week, randomized, multicenter non-inferiority trial.

  • Participants: Patients with type 2 diabetes with HbA1c levels over 7.0%.

  • Intervention:

    • Mitiglinide group: 10 mg three times daily concurrently with insulin glargine for 16 weeks after a 4-week basal insulin monotherapy period.

    • Voglibose group: 0.2 mg three times daily concurrently with insulin glargine for 16 weeks after a 4-week basal insulin monotherapy period.

  • Primary Efficacy Endpoint: Mean decrease in HbA1c from baseline at 20 weeks.

  • Statistical Analysis: The study was designed to assess the non-inferiority of the mitiglinide combination compared to the voglibose combination.

Mitiglinide/Voglibose Combination vs. Glimepiride Comparative Trial

  • Study Design: A multicenter, open-label, randomized, crossover study.

  • Participants: Hospitalized patients with type 2 diabetes.

  • Intervention:

    • Mitiglinide/Voglibose group: 10 mg mitiglinide and 0.2 mg voglibose administered three times daily for 5 days.

    • Glimepiride group: 2 mg administered once daily for 5 days.

  • Co-primary Endpoints: Reactive hyperemia index (RHI) and mean amplitude of glycemic excursions (MAGE), measured by reactive hyperemia peripheral arterial tonometry and continuous glucose monitoring.

  • Statistical Analysis: A linear mixed-effects model was used to analyze the measured values.

Visualizing Methodologies and Pathways

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

Non_Inferiority_Trial_Workflow cluster_screening Screening & Randomization cluster_intervention Intervention Arms cluster_followup Follow-up & Data Collection cluster_analysis Statistical Analysis cluster_conclusion Conclusion s Patient Population (Type 2 Diabetes) r Randomization s->r m Mitiglinide (Test Drug) r->m c Comparator Drug (e.g., Nateglinide) r->c f Treatment Period (e.g., 20 weeks) m->f c->f d Data Collection (HbA1c, Adverse Events) f->d a Calculate Difference in HbA1c Change & 95% Confidence Interval d->a ni Compare Upper Bound of CI to Non-Inferiority Margin a->ni conc Non-Inferiority Established or Not ni->conc

Caption: Workflow of a typical non-inferiority trial for Mitiglinide.

Mitiglinide_Signaling_Pathway cluster_cell Pancreatic β-cell mitiglinide Mitiglinide k_atp ATP-sensitive K+ Channel (SUR1/Kir6.2) mitiglinide->k_atp Binds and blocks depolarization Membrane Depolarization k_atp->depolarization Inhibition leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Activates ca_influx Ca2+ Influx ca_channel->ca_influx Opens insulin Insulin Granule Exocytosis ca_influx->insulin Triggers

Caption: Signaling pathway of Mitiglinide in pancreatic β-cells.

References

Safety Operating Guide

Mitigating Risk: A Step-by-Step Guide to the Proper Disposal of Mitiglinide Calcium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Mitiglinide Calcium Hydrate, a drug used in the treatment of type 2 diabetes. Adherence to these protocols is vital for environmental protection and workplace safety.

Core Disposal Principles

The disposal of this compound, as with most pharmaceutical compounds, is governed by stringent regulations to prevent environmental contamination and potential harm to human health. The overarching principle is to treat it as a chemical waste product, avoiding release into the sanitary sewer system or disposal with regular household garbage.[1]

Experimental Protocols: Disposal Procedure

The following step-by-step protocol should be followed for the disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn to minimize exposure:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][3][4]

  • Hand Protection: Nitrile or other chemical-resistant gloves.[2][3][4]

  • Protective Clothing: A standard laboratory coat.[2]

  • Respiratory Protection: A dust mask or respirator is recommended if there is a potential for generating dust.[2]

2. Containment:

  • Carefully collect all waste this compound, including any contaminated materials such as weighing papers, spatulas, and gloves.[2]

  • Place all waste material into a designated, durable, and leak-proof container.

  • To prevent unforeseen chemical reactions, do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.[2]

3. Labeling:

  • Clearly and accurately label the waste container with "Waste this compound" and the date of accumulation.[2] Proper labeling is crucial for safe handling and disposal by waste management personnel.

4. Storage:

  • Securely seal the waste container.[2]

  • Store the container in a designated and well-ventilated waste accumulation area, segregated from incompatible materials.[2]

5. Professional Disposal:

  • Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][2]

  • Arrange for the collection and disposal of the waste by a licensed and qualified chemical waste disposal contractor.

  • Furnish the disposal contractor with all available safety information regarding the chemical, including the Safety Data Sheet (SDS).[2] The recommended disposal method is typically incineration at an approved facility.[5][6]

Data Presentation: Disposal and Safety Parameters

ParameterGuidelineSource
Hazard Classification May cause damage to organs through prolonged or repeated oral exposure. Not classified as hazardous for transportation.[1]
Recommended Disposal Method Incineration or landfill by a licensed chemical waste disposal facility. Must not be disposed of with household garbage.[1][2][5][6]
Sewer System Disposal Do not allow the product to reach the sewage system. A "zero-discharge" policy is mandatory.[1][2]
Accidental Release Measures Avoid dust formation. Collect and arrange for disposal. Prevent further spillage or leakage if safe to do so.[3][4][7]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Mitiglinide_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Waste Mitiglinide Calcium Hydrate Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Leak-Proof Container ppe->collect label_waste Label Container: 'Waste this compound' + Date collect->label_waste store Store in Designated Waste Accumulation Area label_waste->store disposal_decision Sewer or Trash Disposal? store->disposal_decision prohibited PROHIBITED disposal_decision->prohibited Yes professional_disposal Arrange for Licensed Chemical Waste Contractor disposal_decision->professional_disposal No end Proper Disposal Complete professional_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Disposal Protocols for Mitiglinide Calcium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Mitiglinide (B115668) Calcium Hydrate (B1144303). This document provides immediate, procedural, and logistical information to ensure laboratory safety and operational integrity.

Mitiglinide Calcium Hydrate is an insulinotropic agent used in the research of type 2 diabetes.[1][2][3] As with any active pharmaceutical ingredient, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment. The following protocols are based on current safety data sheets and guidelines.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on safety data sheets.

Protection Type Recommended Equipment Standards/Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[4][5]
Skin Protection - Fire/flame resistant and impervious clothing- Chemical impermeable glovesGloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[4][5]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced[4][5]

Key Operational Plans for Handling this compound:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[4][5] Ensure adequate ventilation is present to minimize inhalation exposure.[4]

  • Hygiene Practices: Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands thoroughly after handling.[5][6]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5] It should be stored apart from foodstuff containers or incompatible materials.[4][5]

Experimental Workflow for PPE Selection

The selection of appropriate PPE is a critical step that should be performed before handling any chemical. The following diagram outlines the logical workflow for selecting the correct PPE for working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling this compound assess_task Assess the Task: - Weighing - Dissolving - Transferring start->assess_task assess_quantity Determine Quantity Being Handled assess_task->assess_quantity assess_dust Potential for Dust/Aerosol Generation? assess_quantity->assess_dust eye_protection Wear Tightly Fitting Safety Goggles (EN 166 / NIOSH) assess_dust->eye_protection skin_protection Wear Impervious Clothing & Chemical Resistant Gloves (Inspect Gloves Before Use) assess_dust->skin_protection respiratory_protection Is Ventilation Inadequate or Are Symptoms Present? assess_dust->respiratory_protection handle_chemical Proceed with Handling eye_protection->handle_chemical skin_protection->handle_chemical full_face_respirator Use Full-Face Respirator respiratory_protection->full_face_respirator Yes no_respirator Standard Ventilation Sufficient respiratory_protection->no_respirator No full_face_respirator->handle_chemical no_respirator->handle_chemical

PPE Selection Workflow for this compound

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step 1: Containment

  • Collect waste material in a suitable and closed container labeled for disposal.[5]

  • For spills, avoid dust formation.[4][5] Sweep up the material and place it into an airtight container.[7]

Step 2: Treatment and Disposal

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

  • Do not dispose of with household garbage.[8]

  • Do not allow the product to reach sewage systems or enter drains.[5][8] Discharge into the environment must be avoided.[5]

Step 3: Container Disposal

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

Disposal_Plan_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway start Waste Generated: - Unused Mitiglinide - Contaminated Labware - Spilled Material collect_waste Collect Waste in a Labeled, Closed Container start->collect_waste is_container Is it the Original Container? collect_waste->is_container licensed_disposal Dispose via Licensed Chemical Destruction Plant or Controlled Incineration collect_waste->licensed_disposal is_container->licensed_disposal No rinse_container Triple Rinse Container is_container->rinse_container Yes no_sewer Do NOT Discharge to Sewer System no_household Do NOT Dispose with Household Garbage recycle_recondition Offer for Recycling or Reconditioning rinse_container->recycle_recondition puncture_landfill Puncture and Dispose in Sanitary Landfill rinse_container->puncture_landfill

Disposal Plan for this compound

By adhering to these safety protocols and disposal plans, you contribute to a safer research environment and ensure the responsible management of chemical substances. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mitiglinide Calcium Hydrate
Reactant of Route 2
Reactant of Route 2
Mitiglinide Calcium Hydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.